JZP-430
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl) N-cyclooctyl-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3S/c1-19(13-7-5-3-2-4-6-8-13)16(21)23-15-14(17-24-18-15)20-9-11-22-12-10-20/h13H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSHMJCYWFOADB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCCCC1)C(=O)OC2=NSN=C2N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of JZP-430, a Selective α/β-Hydrolase Domain 6 (ABHD6) Inhibitor
This technical guide provides a comprehensive overview of the mechanism of action of this compound, a potent and selective inhibitor of α/β-hydrolase domain 6 (ABHD6). The document details the role of ABHD6 within the endocannabinoid system and beyond, summarizes key quantitative data on this compound's inhibitory activity, outlines relevant experimental protocols for studying ABHD6 inhibition, and provides visual representations of the associated signaling pathways and experimental workflows.
Introduction to α/β-Hydrolase Domain 6 (ABHD6)
α/β-hydrolase domain-containing 6 (ABHD6) is a transmembrane serine hydrolase that plays a significant role in lipid metabolism.[1][2] It is a key enzyme in the endocannabinoid system (ECS), which is a crucial neuromodulatory system involved in regulating a wide range of physiological processes.[1][3] ABHD6 is particularly recognized for its role in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1][3][4]
Key Functions of ABHD6:
-
Endocannabinoid System Regulation: In the central nervous system, ABHD6 is located in the postsynaptic neurons and is responsible for degrading 2-AG, thereby modulating endocannabinoid signaling.[1][3] By hydrolyzing 2-AG into arachidonic acid and glycerol, ABHD6 controls the duration and magnitude of 2-AG's effects on cannabinoid receptors (CB1 and CB2).[2][3]
-
Metabolic Regulation: Beyond the nervous system, ABHD6 is involved in energy metabolism. Studies have shown that inhibition of ABHD6 can protect against diet-induced obesity, hepatic steatosis, and insulin (B600854) resistance.[5]
-
AMPA Receptor Trafficking: ABHD6 has been shown to interact with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for synaptic plasticity. This interaction appears to be independent of its enzymatic activity and affects the trafficking of these receptors to the postsynaptic membrane.[1][3]
This compound: A Potent and Selective ABHD6 Inhibitor
This compound is a potent, highly selective, and irreversible inhibitor of ABHD6.[6][7] Its high selectivity for ABHD6 over other serine hydrolases, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), makes it a valuable tool for studying the specific functions of ABHD6 and a promising therapeutic candidate.[7][8] The inhibition of ABHD6 by this compound leads to an increase in the levels of 2-AG, which in turn enhances the activation of cannabinoid receptors.[4]
Quantitative Data on Inhibitor Activity
The following table summarizes the inhibitory potency and selectivity of this compound and other relevant ABHD6 inhibitors.
| Inhibitor | Target | IC50 (nM) | Selectivity | Notes |
| This compound | ABHD6 | 44 | ~230-fold over FAAH and LAL [6][7] | Irreversible carbamate (B1207046) inhibitor [7] |
| WWL70 | ABHD6 | 70[8] | Selective over other serine hydrolases | A commonly used tool compound for ABHD6 research[4] |
| KT-182 | ABHD6 | - | Potent and selective | Triazole-urea based inhibitor[8] |
| KT-185 | ABHD6 | - | Potent and selective | Triazole-urea based inhibitor[8] |
| KT-203 | ABHD6 | - | Potent and selective | Triazole-urea based inhibitor[8] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways involving ABHD6.
Experimental Protocols
ABHD6 Activity Assay ([³H]-2-AG Hydrolysis)
This protocol is used to measure the enzymatic activity of ABHD6 by quantifying the hydrolysis of radiolabeled 2-AG.
Materials:
-
Cell lysates or tissue homogenates containing ABHD6
-
[³H]-2-arachidonoylglycerol ([³H]-2-AG)
-
This compound or other inhibitors
-
Assay buffer (e.g., Tris-HCl)
-
Scintillation cocktail and counter
Methodology:
-
Enzyme Preparation: Prepare lysates from cells overexpressing ABHD6 or tissue homogenates known to express the enzyme.[9]
-
Inhibitor Incubation: Pre-incubate the enzyme preparation with various concentrations of this compound or a vehicle control for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).[9]
-
Reaction Initiation: Initiate the enzymatic reaction by adding [³H]-2-AG to the mixture.[9]
-
Reaction Termination: After a defined incubation period, terminate the reaction by adding an organic solvent (e.g., chloroform/methanol) to separate the lipid and aqueous phases.
-
Quantification: The aqueous phase, containing the hydrolyzed [³H]-glycerol, is collected and mixed with a scintillation cocktail. The amount of radioactivity is then quantified using a liquid scintillation counter.[9]
-
Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the inhibitor-treated samples to the vehicle control. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.[9]
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of an inhibitor against a family of enzymes within a complex proteome.[9]
Materials:
-
Proteome lysate (e.g., from brain tissue)
-
This compound or other inhibitors
-
Broad-spectrum activity-based probe (ABP) for serine hydrolases (e.g., fluorophosphonate-rhodamine, FP-Rh)
-
SDS-PAGE gels and imaging system
Methodology:
-
Proteome Preparation: Prepare a proteome lysate from the tissue or cells of interest.
-
Inhibitor Treatment: Pre-incubate the lysate with varying concentrations of this compound or a vehicle control. This allows the inhibitor to bind to its target enzyme(s).[9]
-
Probe Labeling: Add the activity-based probe to the lysate. The probe will covalently label the active sites of serine hydrolases that have not been blocked by the inhibitor.[9]
-
SDS-PAGE Analysis: Separate the proteins in the labeled lysate by SDS-PAGE.
-
Visualization: Scan the gel for fluorescence. The intensity of the fluorescent bands corresponds to the activity of the individual serine hydrolases. A decrease in fluorescence intensity for a specific band in the inhibitor-treated samples indicates target engagement and inhibition.[10]
Experimental Workflow Diagram
Conclusion
This compound is a valuable pharmacological tool for elucidating the multifaceted roles of ABHD6 in both health and disease. Its mechanism of action, centered on the potent and selective inhibition of ABHD6, leads to the modulation of the endocannabinoid system and other key cellular processes. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working on ABHD6-targeted therapeutics. Further preclinical and clinical investigations are warranted to fully explore the therapeutic potential of this compound in various pathological conditions, including neurological disorders and metabolic diseases.[8][11]
References
- 1. Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ABHD6: its place in endocannabinoid signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The serine hydrolase ABHD6 controls the accumulation and efficacy of 2-AG at cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Serine Hydrolase ABHD6 is a Critical Regulator of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of highly potent and specific ABHD6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Design and Synthesis of Highly Potent and Specific ABHD6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
JZP-430: A Potent and Selective Inhibitor of α/β-Hydrolase Domain 6 (ABHD6)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
JZP-430 is a potent, selective, and irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6), a serine hydrolase that has emerged as a key regulator of the endocannabinoid system and other crucial signaling pathways. By modulating the levels of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), ABHD6 plays a significant role in neurotransmission, inflammation, and metabolic regulation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its potency and selectivity, detailed experimental protocols for its characterization, and a review of the signaling pathways it impacts. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting ABHD6.
Introduction to ABHD6
α/β-hydrolase domain 6 (ABHD6) is a transmembrane serine hydrolase that primarily functions to hydrolyze monoacylglycerols (MAGs)[1]. Its most well-characterized substrate is the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling lipid that activates cannabinoid receptors CB1 and CB2[1][2]. The hydrolysis of 2-AG by ABHD6 yields arachidonic acid and glycerol, thereby terminating its signaling activity[1].
ABHD6 is strategically located on the postsynaptic membrane of neurons, where 2-AG is synthesized[3]. This positioning allows it to regulate the local concentration of 2-AG available to act on presynaptic CB1 receptors, thereby modulating synaptic transmission[3]. Beyond the nervous system, ABHD6 is expressed in various tissues, including the liver, adipose tissue, and pancreatic islets, where it is implicated in the regulation of energy metabolism and insulin (B600854) secretion[1][4].
The enzyme's activity is not limited to 2-AG. ABHD6 can also hydrolyze other monoacylglycerols and bis(monoacylglycerol)phosphate (BMP), highlighting its broader role in lipid metabolism[1][5].
This compound: A Profile of a Selective ABHD6 Inhibitor
This compound is a novel, potent, and irreversible inhibitor of ABHD6[4][6]. Its chemical formula is C₁₆H₂₆N₄O₃S, and its CAS number is 1672691-74-5.
Mechanism of Action
This compound acts as an irreversible inhibitor of ABHD6, likely by covalently modifying the catalytic serine residue within the active site of the enzyme. This inactivation of ABHD6 leads to an accumulation of its substrates, most notably 2-AG, thereby potentiating endocannabinoid signaling.
Quantitative Data and Selectivity
This compound exhibits high potency for ABHD6 with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range. Its selectivity profile demonstrates a significant preference for ABHD6 over other related serine hydrolases, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL).
| Compound | Target | IC50 (nM) | Selectivity Notes |
| This compound | ABHD6 | 44[4][6] | Exhibits approximately 230-fold selectivity over FAAH and lysosomal acid lipase (LAL).[4][6] |
| WWL70 | ABHD6 | 70 | A selective ABHD6 inhibitor. |
| KT182 | ABHD6 | <5 | An exceptionally potent and selective inhibitor. |
Signaling Pathways Modulated by ABHD6 Inhibition
The inhibition of ABHD6 by this compound has downstream effects on multiple signaling pathways, both dependent and independent of the endocannabinoid system.
Endocannabinoid-Dependent Signaling
By preventing the degradation of 2-AG, this compound enhances the activation of CB1 and CB2 receptors.
Endocannabinoid-Dependent Signaling Pathway
Endocannabinoid-Independent Signaling
ABHD6 has been shown to influence other cellular processes independently of its role in 2-AG metabolism. These include the trafficking of AMPA receptors and the regulation of insulin secretion.
Endocannabinoid-Independent Signaling Pathways
Experimental Protocols
The characterization of this compound and other ABHD6 inhibitors typically involves in vitro enzyme inhibition assays and activity-based protein profiling (ABPP).
In Vitro ABHD6 Inhibition Assay
This assay is used to determine the potency (IC50) of an inhibitor against ABHD6.
Objective: To quantify the concentration of this compound required to inhibit 50% of ABHD6 enzymatic activity.
Materials:
-
Recombinant human ABHD6 or cell lysates overexpressing ABHD6 (e.g., from HEK293 cells).
-
This compound and other test compounds.
-
Substrate: Radiolabeled 2-AG (e.g., [³H]-2-AG) or a fluorogenic substrate.
-
Assay buffer (e.g., Tris-HCl with detergent).
-
Scintillation counter or fluorescence plate reader.
Protocol:
-
Enzyme Preparation: Prepare dilutions of the ABHD6 enzyme source in assay buffer.
-
Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of this compound (or vehicle control) for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Reaction Termination and Detection: After a specific incubation time, terminate the reaction and measure the amount of product formed. For radiolabeled substrates, this may involve separating the product from the substrate followed by scintillation counting. For fluorogenic substrates, the fluorescence intensity is measured.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique to assess the selectivity of an inhibitor against a broad range of enzymes in a complex biological sample.
Objective: To determine the selectivity of this compound for ABHD6 over other serine hydrolases in a native proteome.
Materials:
-
Cell or tissue lysates (e.g., mouse brain homogenate).
-
This compound.
-
Broad-spectrum serine hydrolase activity-based probe (ABP) tagged with a reporter (e.g., a fluorophore like rhodamine or biotin).
-
SDS-PAGE reagents and equipment.
-
Fluorescence gel scanner or streptavidin beads and mass spectrometer.
Protocol:
-
Proteome Preparation: Homogenize tissues or lyse cells to prepare a proteome lysate.
-
Inhibitor Incubation: Incubate the proteome with varying concentrations of this compound (or vehicle control) for a set time and temperature to allow for target engagement.
-
Probe Labeling: Add the activity-based probe to the samples. The probe will covalently label the active sites of serine hydrolases that are not blocked by the inhibitor.
-
Analysis:
-
Gel-Based: Separate the proteins by SDS-PAGE. Visualize the probe-labeled enzymes using a fluorescence scanner. A decrease in the fluorescence intensity of the band corresponding to ABHD6 with increasing this compound concentration indicates target engagement. The absence of changes in other bands indicates selectivity.
-
Mass Spectrometry-Based (for biotinylated probes): Enrich the probe-labeled proteins using streptavidin beads, digest the proteins into peptides, and analyze by LC-MS/MS to identify and quantify the inhibited enzymes.
-
Activity-Based Protein Profiling Workflow
Therapeutic Potential and Future Directions
The ability of this compound to selectively inhibit ABHD6 and thereby modulate endocannabinoid signaling and other pathways suggests its potential therapeutic utility in a range of disorders. Preclinical studies with other ABHD6 inhibitors have shown promise in models of neuroinflammation, neuropathic pain, epilepsy, and metabolic diseases such as type 2 diabetes[7].
As of the latest available information, there are no registered clinical trials for this compound. The compound appears to be in the preclinical stage of development. Future research will likely focus on further characterizing its pharmacokinetic and pharmacodynamic properties, as well as evaluating its efficacy and safety in various in vivo disease models. These studies will be crucial in determining the potential for this compound to advance into clinical development.
Conclusion
This compound is a potent and selective inhibitor of ABHD6, offering a valuable tool for investigating the physiological and pathological roles of this enzyme. Its ability to modulate the endocannabinoid system and other signaling pathways with high precision makes it a promising candidate for further preclinical and potentially clinical investigation for a variety of therapeutic indications. This technical guide provides a foundational understanding of this compound and is intended to facilitate future research and development efforts in this exciting area of pharmacology.
References
- 1. jazzpharma.com [jazzpharma.com]
- 2. jazzpharma.com [jazzpharma.com]
- 3. Pipeline | Jazz Pharmaceuticals [jazzpharma.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design and synthesis of highly potent and specific ABHD6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jazzpharma.com [jazzpharma.com]
- 7. biorxiv.org [biorxiv.org]
The Function of JZP-430: A Selective Inhibitor of α/β-Hydrolase Domain 6 (ABHD6)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
JZP-430 is a potent, selective, and irreversible inhibitor of the enzyme α/β-hydrolase domain 6 (ABHD6).[1][2] Its primary function is to modulate the endocannabinoid system by preventing the breakdown of the endogenous cannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[3][4][5] This inhibition leads to an accumulation of 2-AG, thereby enhancing its signaling through cannabinoid receptors CB1 and CB2.[5][6] The strategic role of ABHD6 in regulating a specific pool of 2-AG positions this compound as a potential therapeutic agent for a variety of neurological and metabolic disorders, including epilepsy, traumatic brain injury, inflammation, obesity, and type II diabetes.[3][7] This guide provides a comprehensive overview of the technical aspects of this compound, including its mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.
Core Mechanism of Action
This compound functions as a selective inhibitor of ABHD6, a serine hydrolase that plays a crucial role in the metabolism of the endocannabinoid 2-AG.[3][8] ABHD6 is primarily located on the postsynaptic membrane of neurons, where it hydrolyzes 2-AG into arachidonic acid and glycerol, thus terminating its signaling.[6][8] By irreversibly binding to and inhibiting ABHD6, this compound prevents this degradation, leading to an increase in the local concentration of 2-AG.[5] This, in turn, potentiates the activation of presynaptic CB1 and CB2 receptors by 2-AG, modulating neurotransmitter release and other downstream cellular effects.[5][6]
Quantitative Data
The following tables summarize the available quantitative data for this compound and its target, ABHD6.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Species | Notes | Reference |
| IC50 for ABHD6 | 44 nM | Human | Irreversible inhibition. | [1][2] |
| Selectivity | ~230-fold | Human | Compared to fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (B570770) (LAL). | [1] |
| FAAH Inhibition | 18% at 10 µM | Not Specified | [9] | |
| LAL Inhibition | <20% at 10 µM | Not Specified | [9] | |
| ABHD12 Inhibition | Negligible | Not Specified | [9] | |
| MAGL Inhibition | Negligible | Not Specified | [9] | |
| CB1/CB2 Receptor Binding | No appreciable activity | Not Specified | [9] |
Table 2: Contribution of Hydrolases to 2-AG Degradation in Mouse Brain
| Enzyme | Contribution | Reference |
| Monoacylglycerol Lipase (MAGL) | ~85% | [5][10] |
| α/β-Hydrolase Domain 12 (ABHD12) | ~9% | [5][10] |
| α/β-Hydrolase Domain 6 (ABHD6) | ~4% | [5][10] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for reproducibility and further research. The following are representative protocols for key assays.
ABHD6 Inhibition Assay (General Protocol)
This protocol is based on commonly used methods for determining the inhibitory activity of compounds against ABHD6.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ABHD6.
Materials:
-
HEK293 cells transiently expressing human ABHD6 (hABHD6).
-
Cell lysis buffer.
-
Radiolabeled substrate: [³H]-2-arachidonoylglycerol ([³H]-2-AG).
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Enzyme Preparation: Prepare lysates from HEK293 cells overexpressing hABHD6.
-
Inhibitor Incubation: Pre-incubate the cell lysate with varying concentrations of the test inhibitor (or vehicle control) for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the [³H]-2-AG substrate.
-
Reaction Termination: After a set time, terminate the reaction.
-
Product Separation and Quantification: Separate the hydrolyzed product ([³H]-glycerol) from the unreacted substrate. Quantify the amount of [³H]-glycerol using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Activity-Based Protein Profiling (ABPP) for Selectivity (General Protocol)
ABPP is a powerful technique to assess the selectivity of an inhibitor against a class of enzymes in a complex proteome.
Objective: To determine the selectivity of an inhibitor across the serine hydrolase superfamily.
Materials:
-
Mouse brain membrane proteome.
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Broad-spectrum serine hydrolase activity-based probe (ABP) with a reporter tag (e.g., fluorescent or biotinylated fluorophosphonate).
-
SDS-PAGE reagents and equipment.
-
Fluorescence gel scanner or mass spectrometer.
Procedure:
-
Proteome Incubation: Pre-incubate the mouse brain membrane proteome with the test inhibitor at various concentrations for a specific time.
-
Probe Labeling: Add the ABP to the proteome and incubate to allow for covalent labeling of the active site of serine hydrolases that are not blocked by the inhibitor.
-
Analysis:
-
Gel-Based: If a fluorescent ABP is used, separate the proteins by SDS-PAGE and visualize the labeled enzymes using a fluorescence scanner. A decrease in the fluorescence of a specific band indicates inhibition.
-
Mass Spectrometry-Based: If a biotinylated ABP is used, enrich the probe-labeled proteins using streptavidin beads, digest them into peptides, and analyze by LC-MS/MS to identify and quantify the labeled proteins.
-
-
Data Analysis: Quantify the changes in labeling for each identified serine hydrolase to determine the selectivity profile of the inhibitor.
Visualizations
The following diagrams illustrate the key pathways and workflows related to the function of this compound.
Caption: Signaling pathway of 2-AG metabolism and its modulation by this compound.
Caption: Experimental workflow for Activity-Based Protein Profiling (ABPP).
Conclusion
This compound is a valuable research tool for studying the physiological and pathological roles of ABHD6. Its high potency and selectivity make it a promising lead compound for the development of novel therapeutics. By specifically targeting the degradation of 2-AG in the postsynaptic compartment, this compound offers a nuanced approach to modulating the endocannabinoid system, potentially avoiding some of the side effects associated with non-selective cannabinoid receptor agonists. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this compound and other ABHD6 inhibitors.
References
- 1. Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. en.bio-protocol.org [en.bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. ABHD6: its place in endocannabinoid signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of highly potent and specific ABHD6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity-Based Protein Profiling of Active Host Cell Serine Hydrolases for Bioprocess Development of Therapeutic Proteins and Vaccines | Springer Nature Experiments [experiments.springernature.com]
- 8. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. α/β Hydrolase Domain-containing 6 (ABHD6) Degrades the Late Endosomal/Lysosomal Lipid Bis(monoacylglycero)phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. realmofcaring.org [realmofcaring.org]
JZP-430: A Technical Guide to a Potent and Selective ABHD6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JZP-430 is a potent, highly selective, and irreversible inhibitor of the enzyme α/β-hydrolase domain 6 (ABHD6).[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It is intended for researchers and professionals in drug development and related scientific fields. The document details the mechanism of action of this compound, its physicochemical and pharmacological properties, and the experimental protocols for its synthesis and evaluation. Visualizations of its chemical structure, its role in signaling pathways, and a representative experimental workflow are also provided.
Chemical Structure and Properties
This compound, with the formal name N-cyclooctyl-N-methyl-carbamic acid, 4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl ester, is a small molecule inhibitor of ABHD6.[1] Its development was part of an optimization effort of 1,2,5-thiadiazole (B1195012) carbamates to achieve high potency and selectivity.[1]
Chemical Structure Diagram:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C16H26N4O3S | [1] |
| Molecular Weight | 354.47 g/mol | [1] |
| CAS Number | 1672691-74-5 | [1] |
| Appearance | Solid | [2] |
| Solubility | DMSO: ≥ 100 mg/mL (282.11 mM) | [2] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline): ≥ 2.5 mg/mL (7.05 mM) | [2] | |
| 10% DMSO + 90% Corn Oil: ≥ 2.5 mg/mL (7.05 mM) | [2] | |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [2] |
Mechanism of Action and Signaling Pathway
This compound is an irreversible inhibitor of ABHD6. This enzyme is a serine hydrolase primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key signaling molecule in the central nervous system.[1] By inhibiting ABHD6, this compound effectively increases the levels of 2-AG, thereby potentiating endocannabinoid signaling.
The endocannabinoid system is a crucial modulator of synaptic function. 2-AG, synthesized postsynaptically, acts as a retrograde messenger, binding to presynaptic cannabinoid receptors (primarily CB1) to suppress neurotransmitter release. ABHD6, located on the postsynaptic membrane, terminates this signal by hydrolyzing 2-AG. Inhibition of ABHD6 by this compound leads to a sustained elevation of 2-AG levels, enhancing its signaling effects.
ABHD6 Signaling Pathway Diagram:
Caption: this compound inhibits ABHD6, increasing 2-AG levels and enhancing retrograde signaling.
Pharmacological Properties
This compound is characterized by its high potency and selectivity for ABHD6.
Table 2: Pharmacological Data for this compound
| Parameter | Value | Species | Assay Conditions | Source |
| IC50 (ABHD6) | 44 nM | Human | Inhibition of human ABHD6 expressed in HEK293 cells. | [1][2] |
| Selectivity | ~230-fold selective over FAAH and LAL | - | Assessed against fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (LAL). | [2] |
Experimental Protocols
Synthesis of this compound
A detailed synthesis protocol for this compound is described in the primary literature.[1] The synthesis involves a multi-step process culminating in the formation of the carbamate (B1207046) functional group on the 1,2,5-thiadiazole core. Researchers should refer to the supporting information of the cited publication for a comprehensive, step-by-step methodology.
In Vitro ABHD6 Inhibition Assay
The potency of this compound against human ABHD6 was determined using an in vitro assay with lysates from HEK293 cells overexpressing the enzyme.[1]
Experimental Workflow for ABHD6 Inhibition Assay:
Caption: Workflow for determining the IC50 of this compound against ABHD6.
Detailed Methodology:
-
Cell Culture and Lysate Preparation: Human embryonic kidney (HEK293) cells are transiently transfected to express human ABHD6. After a suitable incubation period, the cells are harvested and lysed to obtain a cell lysate containing the active enzyme.
-
Inhibitor Pre-incubation: The cell lysates are pre-incubated with a range of concentrations of this compound (or vehicle control) for 30 minutes to allow for the inhibitor to bind to the enzyme.
-
Substrate Addition and Reaction: The enzymatic reaction is initiated by the addition of the ABHD6 substrate, 1-arachidonoylglycerol (1-AG).
-
Incubation: The reaction mixture is incubated for 90 minutes to allow for the enzymatic conversion of 1-AG to glycerol and arachidonic acid.
-
Detection: The amount of glycerol produced is quantified using a fluorescence-based method.
-
Data Analysis: The percentage of ABHD6 inhibition is calculated for each concentration of this compound relative to the vehicle control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
Preclinical and Clinical Data
As of the latest available information, there are no published preclinical or clinical studies specifically for this compound. This compound is primarily utilized as a research tool to investigate the physiological and pathophysiological roles of ABHD6.
Conclusion
This compound is a valuable chemical probe for the study of ABHD6. Its high potency, selectivity, and irreversible mechanism of action make it an excellent tool for elucidating the role of this enzyme in the endocannabinoid system and other biological processes. Further research is warranted to explore the therapeutic potential of inhibiting ABHD6 with compounds like this compound in various disease models.
References
JZP-430 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of JZP-430, a potent and selective inhibitor of α/β-hydrolase domain containing 6 (ABHD6). This document details its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization.
Core Compound Information
This compound is a carbamate-based small molecule designed for the irreversible inhibition of the serine hydrolase ABHD6. Its chemical and physical properties are summarized below.
| Property | Value |
| CAS Number | 1672691-74-5 |
| Molecular Formula | C₁₆H₂₆N₄O₃S |
| Molecular Weight | 354.47 g/mol |
| Formal Name | 4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl N-cyclooctyl-N-methylcarbamate |
| Canonical SMILES | CN(C1CCCCCCC1)C(=O)OC2=NSN=C2N3CCOCC3 |
Mechanism of Action and Selectivity
This compound is a potent, highly selective, and irreversible inhibitor of ABHD6 with a reported IC₅₀ of 44 nM.[1] It exhibits approximately 230-fold selectivity over fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (B570770) (LAL).[1] The primary mechanism of action involves the covalent modification of the active site serine residue within the catalytic triad (B1167595) of ABHD6, rendering the enzyme inactive.
The selectivity of this compound for ABHD6 over other serine hydrolases, such as FAAH and monoacylglycerol lipase (MAGL), makes it a valuable tool for studying the specific roles of ABHD6 in cellular signaling.
| Target Enzyme | IC₅₀ (nM) | Selectivity vs. ABHD6 |
| ABHD6 | 44 | - |
| FAAH | >10,000 | ~230-fold |
| LAL | >10,000 | ~230-fold |
Signaling Pathway Context: Endocannabinoid System
ABHD6 is a key enzyme in the endocannabinoid system, primarily responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). 2-AG is a full agonist of the cannabinoid receptors CB1 and CB2. By inhibiting ABHD6, this compound prevents the degradation of 2-AG, leading to its accumulation and enhanced signaling through cannabinoid receptors. This modulation of the endocannabinoid tone has therapeutic potential in various conditions, including inflammatory and neurological disorders.
Endocannabinoid signaling pathway showing the role of this compound.
Experimental Protocols
Preparation of HEK293 Cell Lysate for hABHD6 Activity Assay
This protocol describes the transient transfection of HEK293 cells to express human ABHD6 and the subsequent preparation of cell lysates for use in enzymatic assays.
Materials:
-
HEK293 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Plasmid DNA encoding human ABHD6 (hABHD6)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in complete growth medium to 70-80% confluency.
-
Transfect the cells with the hABHD6 plasmid DNA using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the cells for 48 hours post-transfection to allow for protein expression.[2]
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble proteome including hABHD6.
-
-
Protein Quantification:
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Store the lysate in aliquots at -80°C until use.
-
In Vitro ABHD6 Inhibition Assay
This protocol outlines a general procedure for determining the IC₅₀ value of this compound for ABHD6 using a fluorometric assay.
Materials:
-
HEK293 cell lysate containing hABHD6
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (DMSO).
-
Dilute the HEK293 cell lysate containing hABHD6 in the assay buffer to a working concentration.
-
-
Assay Protocol:
-
In a 96-well plate, add the diluted cell lysate to each well.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the plate for 30 minutes at room temperature to allow for inhibitor binding.[2]
-
Initiate the enzymatic reaction by adding the AAMCA substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (kinetic read) at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.
-
-
Data Analysis:
-
Determine the rate of the enzymatic reaction from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Activity-Based Protein Profiling (ABPP) for Selectivity
This protocol describes a competitive ABPP experiment to assess the selectivity of this compound against other serine hydrolases in a complex proteome (e.g., mouse brain lysate).
Materials:
-
Mouse brain tissue
-
Lysis buffer
-
This compound
-
Broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rhodamine)
-
SDS-PAGE reagents and equipment
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation:
-
Homogenize mouse brain tissue in ice-cold lysis buffer.
-
Centrifuge to remove cellular debris and collect the supernatant.
-
Determine the protein concentration of the proteome lysate.
-
-
Inhibitor Incubation:
-
Aliquot the proteome lysate into microcentrifuge tubes.
-
Add varying concentrations of this compound to the aliquots. Include a vehicle control.
-
Incubate for 30 minutes at 37°C.
-
-
Probe Labeling:
-
Add the activity-based probe (e.g., FP-Rhodamine) to each reaction.
-
Incubate for another 30 minutes at 37°C. The probe will label active serine hydrolases not blocked by this compound.
-
-
SDS-PAGE and Visualization:
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Scan the gel using a fluorescence scanner to visualize the probe-labeled enzymes.
-
-
Data Analysis:
-
A decrease in the fluorescence intensity of a band corresponding to a specific serine hydrolase indicates inhibition by this compound.
-
Quantify the fluorescence intensity of the bands to determine the selectivity profile of this compound.
-
Workflow for competitive activity-based protein profiling.
References
JZP-430: A Technical Overview of a Potent and Selective ABHD6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery and preclinical development of JZP-430, a potent and selective inhibitor of α/β-hydrolase domain 6 (ABHD6). The content herein summarizes key discovery data, outlines detailed experimental methodologies, and visualizes relevant biological pathways and experimental workflows.
Introduction to ABHD6 and its Therapeutic Potential
α/β-hydrolase domain 6 (ABHD6) is a serine hydrolase that plays a significant role in lipid metabolism. Notably, it is involved in the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key signaling molecule in the central nervous system and peripheral tissues. By hydrolyzing 2-AG, ABHD6 modulates the activity of cannabinoid receptors (CB1 and CB2), which are implicated in a wide range of physiological processes, including pain, inflammation, appetite, and mood.
Inhibition of ABHD6 presents a promising therapeutic strategy for various conditions. By preventing the breakdown of 2-AG, ABHD6 inhibitors can elevate its local concentrations, thereby enhancing endocannabinoid signaling. This mechanism of action has been suggested as a potential treatment for metabolic disorders such as type 2 diabetes and obesity, as well as neurological conditions.[1]
Discovery and Optimization of this compound
This compound was developed through the optimization of a 1,2,5-thiadiazole (B1195012) carbamate (B1207046) scaffold.[2] This chemical series was identified as potent inhibitors of ABHD6. The discovery process focused on enhancing potency and selectivity against other serine hydrolases, particularly fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (B570770) (LAL).
The chemical structure of this compound is 4-morpholino-1,2,5-thiadiazol-3-yl cyclooctyl(methyl)carbamate.[3] Structural modifications, specifically the introduction of a morpholine (B109124) ring and an eight-membered saturated ring, were crucial in achieving the desired pharmacological profile.[2]
Quantitative Analysis of this compound's Potency and Selectivity
The inhibitory activity of this compound was assessed using in vitro enzyme assays and activity-based protein profiling (ABPP). The key quantitative data are summarized in the tables below.
| Parameter | Value | Assay Condition |
| IC50 for hABHD6 | 44 nM | Lysates of HEK293 cells transiently expressing human ABHD6 |
| Caption: In vitro potency of this compound against human ABHD6. |
| Enzyme | Selectivity Fold vs. hABHD6 |
| Fatty Acid Amide Hydrolase (FAAH) | >200-fold |
| Lysosomal Acid Lipase (LAL) | >200-fold |
| Caption: Selectivity profile of this compound against related serine hydrolases. |
Experimental Protocols
Human ABHD6 (hABHD6) Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of the hABHD6 enzyme by 50% (IC50).
Materials:
-
HEK293 cells transiently expressing hABHD6
-
Cell lysis buffer
-
This compound and other test compounds
-
A suitable substrate for ABHD6 (e.g., a fluorogenic substrate)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Lysate Preparation: Harvest HEK293 cells expressing hABHD6 and lyse them in an appropriate buffer to release the cellular contents, including the enzyme.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in the assay buffer.
-
Enzyme Reaction: In a 96-well plate, combine the cell lysate containing hABHD6 with the various concentrations of the test compounds.
-
Incubation: Incubate the plate for a predetermined period to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Signal Detection: Measure the fluorescence signal over time using a microplate reader. The rate of increase in fluorescence is proportional to the enzyme activity.
-
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Activity-Based Protein Profiling (ABPP) for Selectivity
ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor against a broad range of enzymes in a complex biological sample, such as a cell or tissue lysate.
Materials:
-
Mouse brain membrane proteome
-
This compound and other test compounds
-
Activity-based probe (ABP) with a reporter tag (e.g., a fluorophore or biotin) that reacts with serine hydrolases
-
SDS-PAGE gels
-
Fluorescence gel scanner or streptavidin-blotting reagents (for biotinylated probes)
Procedure:
-
Proteome Preparation: Homogenize mouse brain tissue and prepare a membrane fraction containing a diverse set of serine hydrolases.
-
Inhibitor Incubation: Treat aliquots of the brain proteome with varying concentrations of this compound or control compounds.
-
Probe Labeling: Add the activity-based probe to the proteome samples. The probe will covalently label the active site of serine hydrolases that are not blocked by the inhibitor.
-
Protein Separation: Separate the proteins in the samples by size using SDS-PAGE.
-
Visualization: If a fluorescent probe was used, visualize the labeled enzymes by scanning the gel with a fluorescence scanner. For biotinylated probes, transfer the proteins to a membrane and detect with streptavidin conjugates.
-
Selectivity Assessment: Analyze the gel or blot to identify the protein bands corresponding to different serine hydrolases. A decrease in the signal intensity of the ABHD6 band with increasing inhibitor concentration indicates target engagement. The absence of a signal change for other hydrolase bands indicates selectivity.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Activity-based protein profiling: an efficient approach to study serine hydrolases and their inhibitors in mammals and microbes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Activity-Based Protein Profiling of Active Host Cell Serine Hydrolases for Bioprocess Development of Therapeutic Proteins and Vaccines | Springer Nature Experiments [experiments.springernature.com]
- 3. Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
JZP-430: A Technical Guide to its Role as a Selective Modulator of the Endocannabinoid System
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of JZP-430, a potent and highly selective irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6). This compound represents a precision tool for modulating the endocannabinoid system (ECS) by selectively preventing the degradation of the endogenous cannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). This document details the mechanism of action of this compound, its position within the broader context of endocannabinoid signaling, and presents key quantitative data. Furthermore, it outlines detailed experimental protocols for the characterization of this compound and similar molecules, and includes visualizations of the relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of its scientific applications.
Introduction to the Endocannabinoid System and the Role of ABHD6
The endocannabinoid system (ECS) is a ubiquitous and complex signaling network that plays a crucial modulatory role in a vast array of physiological processes, including neurotransmission, inflammation, pain perception, and metabolism. The primary components of the ECS are the cannabinoid receptors (CB1 and CB2), their endogenous lipid ligands, known as endocannabinoids, and the enzymes responsible for their synthesis and degradation.
The two most well-characterized endocannabinoids are N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (2-AG). The biological activity of these signaling lipids is tightly controlled by their enzymatic degradation. While fatty acid amide hydrolase (FAAH) is the principal enzyme responsible for AEA hydrolysis, the degradation of 2-AG is primarily mediated by monoacylglycerol lipase (B570770) (MAGL) and, to a significant, context-dependent extent, by α/β-hydrolase domain 6 (ABHD6).
ABHD6 is a postsynaptically localized serine hydrolase that regulates a specific pool of 2-AG, thereby influencing signaling at nearby cannabinoid receptors. Its distinct localization from the presynaptic MAGL suggests a unique role in fine-tuning endocannabinoid signaling.
This compound: A Selective ABHD6 Inhibitor
This compound is a small molecule designed as a potent, highly selective, and irreversible inhibitor of ABHD6. Its mechanism of action involves the covalent modification of the active site serine of the enzyme, leading to its inactivation.
Quantitative Data
The defining characteristic of this compound is its high potency and selectivity for ABHD6 over other key serine hydrolases in the endocannabinoid system.
| Parameter | Value | Enzyme | Notes |
| IC50 | 44 nM[1] | ABHD6 | Half-maximal inhibitory concentration, indicating high potency. |
| Selectivity | ~230-fold[1] | FAAH | Demonstrates significant selectivity over the primary enzyme for anandamide (B1667382) degradation. |
| Selectivity | ~230-fold[1] | LAL | Lysosomal Acid Lipase. |
Note: Further quantitative data on the effects of this compound on 2-AG levels in cellular and in vivo models are not extensively available in the public domain. The presented data is based on initial characterizations.
Signaling Pathway of this compound Action
This compound exerts its effects by preventing the breakdown of 2-AG, thereby increasing its local concentration and enhancing its signaling through cannabinoid receptors, primarily CB1 and CB2.
Experimental Protocols
The following sections detail generalized protocols that are fundamental for characterizing the activity and selectivity of ABHD6 inhibitors like this compound.
Competitive Activity-Based Protein Profiling (ABPP)
This method is used to determine the potency and selectivity of an inhibitor against a class of enzymes within a complex biological sample.
Objective: To determine the IC50 of this compound for ABHD6 and assess its selectivity against other serine hydrolases.
Materials:
-
Test inhibitor (this compound)
-
Biological sample (e.g., mouse brain tissue homogenate, cell lysate)
-
Broad-spectrum serine hydrolase activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh)
-
SDS-PAGE reagents and equipment
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation: Homogenize tissue or cells in a suitable lysis buffer on ice. Centrifuge to remove debris and collect the supernatant. Normalize protein concentration across all samples.
-
Inhibitor Incubation: Pre-incubate aliquots of the proteome with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Probe Labeling: Add the activity-based probe (e.g., FP-Rh to a final concentration of 1 µM) to each sample and incubate for another 30 minutes at 37°C. The probe will covalently label the active site of serine hydrolases not blocked by the inhibitor.
-
SDS-PAGE Analysis: Quench the reaction by adding SDS-PAGE loading buffer and boiling. Separate the proteins by SDS-PAGE.
-
Visualization and Quantification: Scan the gel using a fluorescence scanner. The intensity of the fluorescent band corresponding to ABHD6 will decrease with increasing concentrations of this compound. Quantify band intensities to calculate the IC50 value.
2-AG Hydrolysis Assay
This assay directly measures the enzymatic activity of ABHD6 and its inhibition by compounds like this compound.
Objective: To quantify the inhibition of 2-AG hydrolysis by this compound.
Materials:
-
Enzyme source (e.g., lysates from cells overexpressing ABHD6, or tissue homogenates)
-
This compound
-
Substrate: radiolabeled 2-AG (e.g., [³H]-2-AG) or a suitable fluorogenic substrate
-
Scintillation counter or fluorescence plate reader
-
Quenching solution (e.g., chloroform/methanol)
Procedure:
-
Enzyme and Inhibitor Incubation: Incubate the enzyme source with various concentrations of this compound (or vehicle) for a defined period at 37°C.
-
Initiate Reaction: Add the 2-AG substrate to start the enzymatic reaction.
-
Reaction Termination: After a specific time, stop the reaction by adding a quenching solution.
-
Product Separation and Quantification: Separate the product (e.g., arachidonic acid) from the unreacted substrate using liquid-liquid extraction. Quantify the amount of product formed using a scintillation counter (for radiolabeled substrate) or a plate reader (for fluorogenic substrate).
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Quantification of 2-AG Levels by LC-MS/MS
This protocol allows for the precise measurement of endogenous 2-AG levels in biological samples following treatment with an ABHD6 inhibitor.
Objective: To determine the effect of this compound on 2-AG concentrations in cells or tissues.
Materials:
-
Cells or tissues treated with this compound or vehicle
-
Internal standard (e.g., 2-AG-d8)
-
Extraction solvent (e.g., ethyl acetate (B1210297) or toluene)
-
LC-MS/MS system
Procedure:
-
Sample Collection and Homogenization: Collect samples and immediately homogenize in the presence of an internal standard to prevent post-mortem changes in endocannabinoid levels.
-
Liquid-Liquid Extraction: Extract lipids from the homogenate using an appropriate organic solvent.
-
Sample Preparation: Evaporate the organic phase and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Separate the lipids using liquid chromatography and detect and quantify 2-AG and the internal standard using mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Calculate the concentration of 2-AG in the samples by comparing the peak area ratio of endogenous 2-AG to the internal standard against a standard curve.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of ABHD6 in the endocannabinoid system. Its high potency and selectivity allow for the precise modulation of 2-AG signaling, which can help to elucidate the specific functions of this endocannabinoid pathway in health and disease. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this compound and other ABHD6 inhibitors, facilitating further research into their therapeutic potential for a range of disorders, including neurological and metabolic conditions. Further studies are warranted to fully delineate the in vivo effects and therapeutic applications of this compound.
References
The Role of JZP-430 in Neuroscience: A Technical Guide to a Novel Therapeutic Target
For Researchers, Scientists, and Drug Development Professionals
Abstract
JZP-430 is a potent, highly selective, and irreversible inhibitor of the enzyme α/β-hydrolase domain 6 (ABHD6). This technical guide explores the core research applications of this compound in neuroscience, based on the established role of ABHD6 inhibition in modulating the endocannabinoid system and other key neuronal processes. While direct preclinical and clinical studies utilizing this compound in neuroscience are not yet widely published, this document extrapolates its potential applications from extensive research on other selective ABHD6 inhibitors. By inhibiting ABHD6, this compound is poised to enhance the signaling of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a critical neuromodulator. This mechanism holds significant promise for therapeutic interventions in a range of neurological disorders, including traumatic brain injury, epilepsy, neuroinflammatory conditions, and disorders of synaptic plasticity. This guide provides an in-depth overview of the underlying signaling pathways, summarizes quantitative data from relevant studies with other ABHD6 inhibitors, details pertinent experimental protocols, and presents visualizations of the key mechanisms of action.
Introduction to this compound and its Target: ABHD6
This compound is a novel small molecule inhibitor designed to target α/β-hydrolase domain 6 (ABHD6). It is characterized by its high potency and selectivity, with an IC50 of 44 nM for human ABHD6, and approximately 230-fold selectivity over other related enzymes like fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (B570770) (LAL)[1][2][3][4]. The primary mechanism of action of this compound is the irreversible inhibition of ABHD6, a key enzyme in the endocannabinoid system.
ABHD6 is a post-synaptic serine hydrolase responsible for the degradation of the most abundant endocannabinoid in the brain, 2-arachidonoylglycerol (2-AG). By hydrolyzing 2-AG into arachidonic acid and glycerol, ABHD6 terminates its signaling. Therefore, inhibition of ABHD6 by this compound leads to an accumulation of 2-AG in the synapse, thereby enhancing its effects on presynaptic cannabinoid receptors, primarily CB1 and CB2[5][6][7]. This modulation of the endocannabinoid system has profound implications for neurotransmission, neuroinflammation, and synaptic plasticity.
Beyond its role in the endocannabinoid system, ABHD6 has been shown to have endocannabinoid-independent functions, including the regulation of AMPA receptor trafficking, which is crucial for excitatory synaptic transmission and plasticity[4][5][8].
Core Research Applications in Neuroscience
The targeted inhibition of ABHD6 by a potent and selective agent like this compound opens up several avenues for therapeutic intervention in neuroscience. The following sections detail the most promising research applications based on studies with other selective ABHD6 inhibitors.
Traumatic Brain Injury (TBI)
Mechanism of Action: Following a traumatic brain injury, there is a significant increase in the levels of 2-AG, which is thought to be a neuroprotective response. However, this increase is transient due to rapid degradation by enzymes like ABHD6. By inhibiting ABHD6, this compound can prolong the presence of 2-AG, leading to sustained activation of CB1 and CB2 receptors. This activation is associated with reduced neuroinflammation, decreased excitotoxicity, and protection of the blood-brain barrier[1][2][9].
Quantitative Data from a TBI Animal Model using an ABHD6 inhibitor (WWL70):
| Parameter | Control (TBI + Vehicle) | TBI + WWL70 | Reference |
| Lesion Volume (mm³) | 20.5 ± 1.5 | 12.3 ± 1.2 | [1] |
| NeuN-positive cells in Dentate Gyrus | 3456 ± 213 | 5123 ± 345 | [1] |
| Iba1-positive cells (activated microglia) | 156 ± 12 | 87 ± 9 | [1] |
| Rotarod Performance (latency to fall, s) | 45 ± 5 | 78 ± 7 | [1] |
| *p < 0.05 |
Experimental Protocol: Controlled Cortical Impact (CCI) Model of TBI in Mice
-
Animal Model: Adult male C57BL/6 mice are anesthetized with isoflurane.
-
Surgical Procedure: A craniotomy is performed over the right parietal cortex. The CCI device, with a 3 mm impactor tip, is used to induce a moderate TBI (velocity: 3.5 m/s, depth: 1.0 mm, dwell time: 150 ms).
-
Drug Administration: The ABHD6 inhibitor (e.g., WWL70, and potentially this compound) is administered intraperitoneally at a dose of 10 mg/kg, starting 1 hour post-injury and then daily for 7 days.
-
Behavioral Assessment: Motor coordination is assessed using a rotarod test at 1, 3, and 7 days post-injury. Cognitive function can be evaluated using the Morris water maze.
-
Histological Analysis: At the end of the experiment, brains are collected for histological analysis, including measurement of lesion volume (Cresyl violet staining) and quantification of neuronal survival (NeuN staining) and microglial activation (Iba1 staining).
Signaling Pathway Visualization:
Epilepsy
Mechanism of Action: The endocannabinoid system plays a crucial role in regulating neuronal excitability. By increasing 2-AG levels, ABHD6 inhibition can enhance the activation of presynaptic CB1 receptors, leading to a reduction in the release of excitatory neurotransmitters like glutamate. Furthermore, 2-AG can directly and positively modulate GABA-A receptors, enhancing inhibitory neurotransmission. Both mechanisms contribute to an anti-convulsant effect[4][6][7].
Quantitative Data from a Seizure Model using an ABHD6 inhibitor (WWL123):
| Seizure Model | Parameter | Control (Vehicle) | WWL123 | Reference |
| PTZ-induced Seizures | Seizure Score (Racine scale) | 4.8 ± 0.2 | 2.1 ± 0.4 | [6] |
| PTZ-induced Seizures | Latency to first seizure (s) | 120 ± 15 | 280 ± 30 | [6] |
| R6/2 mouse (spontaneous seizures) | Seizure frequency per 24h | 8.5 ± 1.2 | 3.2 ± 0.8 | [6] |
| p < 0.05 |
Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice
-
Animal Model: Adult male Swiss Webster mice are used.
-
Drug Administration: The ABHD6 inhibitor (e.g., WWL123, and potentially this compound) is administered intraperitoneally at a dose of 5-10 mg/kg, 30 minutes before seizure induction.
-
Seizure Induction: A sub-convulsive dose of PTZ (60 mg/kg) is administered subcutaneously.
-
Behavioral Observation: Mice are observed for 30 minutes, and seizure activity is scored using the Racine scale (from stage 1: mouth and facial movements to stage 5: generalized tonic-clonic seizures). The latency to the first seizure is also recorded.
-
Electrophysiological Recordings: For more detailed analysis, electroencephalography (EEG) can be performed to record seizure activity in the brain.
Logical Relationship Visualization:
Neuroinflammation and Synaptic Plasticity
Mechanism of Action: Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. Microglia, the resident immune cells of the brain, express CB2 receptors. Increased 2-AG levels following ABHD6 inhibition can activate these receptors, leading to a reduction in the production of pro-inflammatory cytokines and a shift towards an anti-inflammatory microglial phenotype[1][4].
In terms of synaptic plasticity, ABHD6 inhibition has been shown to facilitate long-term depression (LTD) at glutamatergic synapses, a process important for learning and memory[5][10]. This is thought to occur through the enhancement of 2-AG signaling at presynaptic CB1 receptors. Additionally, the endocannabinoid-independent role of ABHD6 in promoting the endocytosis of AMPA receptors suggests that its inhibition could also impact synaptic strength and plasticity through this distinct mechanism[8].
Experimental Workflow for Investigating Neuroinflammation:
References
- 1. Selective Inhibition of Alpha/Beta-Hydrolase Domain 6 Attenuates Neurodegeneration, Alleviates Blood Brain Barrier Breakdown, and Improves Functional Recovery in a Mouse Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of alpha/beta-hydrolase domain 6 attenuates neurodegeneration, alleviates blood brain barrier breakdown, and improves functional recovery in a mouse model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABHD6: its place in endocannabinoid signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABHD6 blockade exerts antiepileptic activity in PTZ-induced seizures and in spontaneous seizures in R6/2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABHD6 blockade exerts antiepileptic activity in PTZ-induced seizures and in spontaneous seizures in R6/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ABHD6 drives endocytosis of AMPA receptors to regulate synaptic plasticity and learning flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
JZP-430: A Novel Investigational Tool for Metabolic Syndrome Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic syndrome is a constellation of cardiometabolic risk factors, including insulin (B600854) resistance, central obesity, dyslipidemia, and hypertension, that significantly elevates the risk for type 2 diabetes and cardiovascular disease. The serine hydrolase α/β-hydrolase domain 6 (ABHD6) has emerged as a critical regulator of lipid metabolism and energy homeostasis, with compelling preclinical evidence suggesting its inhibition as a promising therapeutic strategy for metabolic disorders. JZP-430 is a potent, highly selective, and irreversible inhibitor of ABHD6. This technical guide provides a comprehensive overview of the scientific rationale for utilizing this compound as a research tool to investigate the pathophysiology of metabolic syndrome and to explore the therapeutic potential of ABHD6 inhibition. We present a proposed mechanism of action, hypothetical preclinical study designs, detailed experimental protocols, and expected quantitative outcomes to facilitate further research in this area.
Introduction: The Role of ABHD6 in Metabolic Syndrome
α/β-hydrolase domain 6 (ABHD6) is a membrane-associated serine hydrolase that metabolizes various lipid substrates, including monoacylglycerols (MAGs) and lysophospholipids.[1][2][3] Its activity positions it at a crucial intersection of glycerophospholipid metabolism and lipid-mediated signal transduction.[1][4] Preclinical research has demonstrated that ABHD6 expression is upregulated in key metabolic tissues, such as the liver and intestine, in response to high-fat diet (HFD) feeding.[5]
Crucially, genetic knockdown or pharmacological inhibition of ABHD6 in animal models confers protection against the primary manifestations of metabolic syndrome.[5][6] Studies using antisense oligonucleotides (ASOs) to reduce ABHD6 expression in the liver and adipose tissue of mice on an HFD resulted in significant protection from diet-induced obesity, hepatic steatosis (fatty liver), and systemic insulin resistance.[1][4][6] Furthermore, global knockout of ABHD6 or its inhibition with small molecules leads to reduced body weight gain and improved glucose tolerance and insulin sensitivity.[5] These beneficial effects highlight ABHD6 as a promising therapeutic target.
This compound is a potent and highly selective irreversible inhibitor of ABHD6 with an IC50 of 44 nM. Its high selectivity against other related hydrolases, such as fatty acid amide hydrolase (FAAH), makes it a precise tool for elucidating the specific functions of ABHD6 in metabolic disease.[7] This guide will outline a framework for leveraging this compound to further investigate the role of ABHD6 in metabolic syndrome.
Proposed Mechanism of Action of this compound in Metabolic Syndrome
The therapeutic potential of this compound in metabolic syndrome is predicated on its inhibition of ABHD6, which is hypothesized to impact multiple metabolic pathways favorably. The primary mechanisms are believed to be independent of the endocannabinoid system in peripheral tissues.[3]
-
Modulation of Lipid Metabolism: ABHD6 hydrolyzes signaling lipids that can influence metabolic pathways. By inhibiting ABHD6, this compound is expected to alter the cellular lipidome, leading to a reduction in lipotoxic intermediates and a decrease in hepatic de novo lipogenesis, a key driver of hepatic steatosis.[1]
-
Enhancement of Insulin Secretion and Sensitivity: ABHD6 acts as a negative regulator of glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells.[5][8][9] Inhibition of ABHD6 by this compound is proposed to increase the levels of long-chain saturated monoacylglycerols, which act as signaling molecules to enhance insulin release.[9] This, combined with improved systemic insulin sensitivity, contributes to better glycemic control.
-
Regulation of Energy Homeostasis: Downregulation of ABHD6 has been associated with increased energy expenditure.[3] By inhibiting ABHD6, this compound may promote a healthier energy balance, preventing excessive weight gain.
The following diagram illustrates the proposed signaling pathway influenced by this compound.
References
- 1. The Serine Hydrolase ABHD6 is a Critical Regulator of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ABHD6: its place in endocannabinoid signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The serine hydrolase ABHD6 Is a critical regulator of the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α/β-Hydrolase Domain-Containing 6 (ABHD6)— A Multifunctional Lipid Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. α/β-Hydrolase Domain-Containing 6 (ABHD6)- A Multifunctional Lipid Hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. α/β-Hydrolase domain-6 and saturated long chain monoacylglycerol regulate insulin secretion promoted by both fuel and non-fuel stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
JZP-430: A Technical Guide to its Anti-Inflammatory Effects through α/β-Hydrolase Domain 6 (ABHD6) Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
JZP-430 is a potent, highly selective, and irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6), a key enzyme in the regulation of endocannabinoid signaling and lipid metabolism.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound and its profound effects on inflammation. By inhibiting ABHD6, this compound elevates the levels of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), which subsequently modulates multiple anti-inflammatory pathways. This document summarizes the available preclinical data, details relevant experimental protocols, and visualizes the core signaling pathways, offering a comprehensive resource for researchers in the field of inflammation and drug development.
Introduction to this compound and ABHD6
This compound is a novel small molecule inhibitor targeting α/β-hydrolase domain 6 (ABHD6). ABHD6 is a serine hydrolase that plays a significant role in the hydrolysis of monoacylglycerols (MAGs), most notably the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][3][4] The inhibition of ABHD6 by this compound presents a promising therapeutic strategy for inflammatory conditions by augmenting the endogenous anti-inflammatory signaling pathways mediated by 2-AG and its metabolites.
Quantitative Data on this compound and Other ABHD6 Inhibitors
The following tables summarize the key quantitative data for this compound and other relevant ABHD6 inhibitors, providing a comparative overview of their potency and selectivity.
| Compound | Target | IC50 | Selectivity | Reference |
| This compound | Human ABHD6 | 44 nM | ~230-fold over FAAH and LAL | [1][2] |
FAAH: Fatty Acid Amide Hydrolase; LAL: Lysosomal Acid Lipase
| Compound/Condition | Model | Effect | Quantitative Change | Reference |
| WWL70 (ABHD6 Inhibitor) | J774 Macrophages | Increase in 2-AG levels | Dose-dependent | [5] |
| WWL70 (ABHD6 Inhibitor) | LPS-stimulated J774 Macrophages | Decrease in IL-1β mRNA | Dose-dependent | [5] |
| KT203 (ABHD6 Inhibitor) | LPS-exposed mice | Decrease in circulating TNF-α | Marked reduction | [3] |
| ABHD6 Knockout | High-fat diet-fed mice | M1 Macrophages in gonadal fat | Lower number compared to wild-type | [1][6] |
Mechanism of Action: The Anti-Inflammatory Cascade
The anti-inflammatory effects of this compound are primarily mediated through the inhibition of ABHD6, which sets off a cascade of downstream signaling events.
Signaling Pathway Diagram
Caption: this compound inhibits ABHD6, leading to increased 2-AG levels and subsequent anti-inflammatory effects.
Experimental Protocols
This section outlines a representative experimental protocol to assess the anti-inflammatory effects of this compound in a cell-based model of inflammation.
In Vitro Macrophage Inflammation Assay
Objective: To determine the effect of this compound on pro-inflammatory cytokine production and macrophage polarization in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Reagents for RNA extraction, cDNA synthesis, and quantitative real-time PCR (qPCR)
-
ELISA kits for TNF-α and IL-6
-
Antibodies for flow cytometry analysis of M1 (e.g., CD86) and M2 (e.g., CD206) markers
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
Procedure:
-
Cell Culture: Culture macrophages in appropriate medium until they reach 80-90% confluency.
-
Cell Seeding: Seed macrophages into 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 6 hours (for qPCR) or 24 hours (for ELISA and flow cytometry). A non-stimulated control group should be included.
-
-
Sample Collection:
-
qPCR: After 6 hours of LPS stimulation, wash cells with PBS and lyse them for RNA extraction.
-
ELISA: After 24 hours of LPS stimulation, collect the cell culture supernatant for cytokine analysis.
-
Flow Cytometry: After 24 hours of LPS stimulation, detach cells, wash with PBS, and stain with fluorescently labeled antibodies against M1 and M2 markers.
-
-
Analysis:
-
qPCR: Perform reverse transcription and qPCR to measure the mRNA expression levels of pro-inflammatory genes (e.g., Tnf, Il6, Nos2) and M2 marker genes (e.g., Arg1, Mrc1).
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the culture supernatant according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the percentage of M1 and M2 polarized macrophages using a flow cytometer.
-
Experimental Workflow Diagram
Caption: Workflow for assessing the anti-inflammatory effects of this compound in vitro.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for the treatment of inflammatory diseases due to its potent and selective inhibition of ABHD6. The subsequent increase in 2-AG and activation of downstream anti-inflammatory pathways provide a strong rationale for its development. Further preclinical studies are warranted to fully characterize the in vivo efficacy and safety profile of this compound in various inflammatory disease models. Clinical investigation will be crucial to translate these promising preclinical findings into novel therapies for patients suffering from chronic inflammatory conditions.
References
- 1. ABHD6 suppression promotes anti-inflammatory polarization of adipose tissue macrophages via 2-monoacylglycerol/PPAR signaling in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ABHD6 suppression attenuates pro-inflammatory responses in mice and promotes anti-inflammatory polarization of macrophages during endotoxin stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Serine Hydrolase ABHD6 is a Critical Regulator of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
Investigating Pain Pathways with JZP-430: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modulation of the endocannabinoid system presents a promising therapeutic avenue for the management of pain. A key regulatory node in this system is the α/β-hydrolase domain 6 (ABHD6), an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1][2][3] Inhibition of ABHD6 offers a nuanced approach to enhancing endocannabinoid signaling, potentially providing analgesic effects without the significant side effects associated with broader cannabinoid system activation.[2][4] JZP-430 has been identified as a potent, selective, and irreversible inhibitor of ABHD6, making it a valuable research tool for dissecting the role of this enzyme in nociceptive pathways.[5][6][7]
This technical guide provides an in-depth overview of the core principles and methodologies for investigating the analgesic potential of this compound. It outlines the compound's known characteristics, proposes detailed experimental protocols for preclinical pain models, and visualizes the underlying signaling pathways. While direct studies of this compound in pain are not yet widely published, this document synthesizes the current understanding of ABHD6 inhibition to provide a foundational research framework.
Compound Profile: this compound
This compound is a carbamate-based inhibitor of human ABHD6 (hABHD6) characterized by its high potency and selectivity.[6][7] Below is a summary of its key molecular and pharmacological properties.
| Property | Value | Reference |
| Target | α/β-hydrolase domain 6 (ABHD6) | [5][6] |
| Mechanism of Action | Irreversible Inhibitor | [6] |
| Potency (IC50 for hABHD6) | 44 nM | [5][6] |
| Selectivity | ~230-fold selective over FAAH and LAL | [5][6] |
| Chemical Class | 1,2,5-thiadiazole (B1195012) carbamate | [6][7] |
| CAS Number | 1672691-74-5 | [8] |
Proposed Mechanism of Action in Pain Pathways
The primary mechanism through which this compound is hypothesized to modulate pain is by preventing the degradation of 2-AG.[1] This leads to an accumulation of 2-AG in the synaptic cleft, thereby enhancing the activation of cannabinoid receptors (CB1 and CB2), which are known to play a crucial role in pain modulation.[9][10] Furthermore, by reducing the hydrolysis of 2-AG, this compound may also limit the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins (B1171923) like PGE2.[10][11]
References
- 1. Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System [frontiersin.org]
- 3. Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Optimization of 1,2,5-thiadiazole carbamates as potent and selective ABHD6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. caymanchem.com [caymanchem.com]
- 9. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. α/β-Hydrolase Domain-Containing 6 (ABHD6)— A Multifunctional Lipid Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ABHD6 and MAGL control 2-AG levels in the PAG and allodynia in a CSD-induced periorbital model of headache - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of JZP-430 on 2-Arachidonoylglycerol (2-AG) Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of JZP-430, a potent and selective inhibitor of α/β-hydrolase domain 6 (ABHD6), and its impact on the metabolism of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). By inhibiting a key enzyme in the 2-AG degradation pathway, this compound offers a targeted approach to modulate endocannabinoid signaling. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows to support further research and development in this area.
Introduction to this compound and 2-AG Metabolism
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes. 2-Arachidonoylglycerol (2-AG) is the most abundant endocannabinoid ligand in the central nervous system and acts as a full agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2). The signaling activity of 2-AG is tightly regulated by its synthesis and degradation. While monoacylglycerol lipase (B570770) (MAGL) is the primary enzyme responsible for 2-AG hydrolysis, α/β-hydrolase domain 6 (ABHD6) also plays a significant role in terminating 2-AG signaling, particularly in specific cellular and subcellular contexts.
This compound has been identified as a potent, selective, and irreversible inhibitor of ABHD6. By blocking this degradation pathway, this compound effectively increases the concentration and prolongs the signaling of 2-AG. This targeted modulation of the ECS presents a promising therapeutic strategy for various neurological and inflammatory disorders.
Quantitative Data: The Potency and Selectivity of this compound
The inhibitory activity of this compound on ABHD6 has been quantified, demonstrating its high potency and selectivity. The following table summarizes the key in vitro pharmacological data.
| Parameter | Value | Target Enzyme | Assay System | Notes |
| IC50 | 44 nM | Human ABHD6 | HEK293 cells expressing human ABHD6 | Measures the concentration of this compound required to inhibit 50% of ABHD6 activity. |
| Selectivity | ~230-fold | FAAH and LAL | Not specified | This compound is approximately 230 times more potent for ABHD6 than for Fatty Acid Amide Hydrolase (FAAH) and Lysosomal Acid Lipase (LAL). |
Table 1: In Vitro Inhibitory Activity of this compound
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the inhibition of ABHD6, leading to an accumulation of 2-AG. This, in turn, enhances the activation of cannabinoid receptors.
Figure 1: this compound inhibits ABHD6, increasing 2-AG levels and enhancing CB1 receptor activation.
Research indicates that ABHD6 inhibition by compounds like this compound can lead to an activity-dependent accumulation of 2-AG. This suggests that the impact of this compound is most pronounced in neurons where 2-AG synthesis is stimulated by synaptic activity. Specifically, inhibition of ABHD6 has been shown to potentiate metabotropic receptor-stimulated 2-AG production.
Experimental Protocols
In Vitro Determination of ABHD6 Inhibition (IC50)
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of this compound on ABHD6 activity in a cellular context.
Figure 2: Workflow for determining the IC50 of this compound against ABHD6.
Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are transiently or stably transfected with a vector expressing human ABHD6.
-
Compound Incubation: Cells are plated in a multi-well format and pre-incubated with a range of this compound concentrations (typically in a logarithmic series) for a specified duration (e.g., 30 minutes) to allow for target engagement. A vehicle control (e.g., DMSO) is run in parallel.
-
Substrate Addition: The enzymatic reaction is initiated by the addition of a known concentration of the ABHD6 substrate, 1-arachidonoylglycerol (1-AG).
-
Reaction Incubation: The reaction is allowed to proceed for a defined time (e.g., 90 minutes) at a controlled temperature (e.g., 37°C).
-
Glycerol Quantification: The amount of glycerol produced from the hydrolysis of 1-AG is quantified. This is often achieved using a coupled enzymatic assay that results in a fluorescent product, where the fluorescence intensity is proportional to the glycerol concentration.
-
Data Analysis: The fluorescence readings are converted to percent inhibition relative to the vehicle control. The IC50 value is then calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.
In Vivo Assessment of this compound on 2-AG Levels
This protocol provides a general framework for evaluating the effect of this compound on 2-AG concentrations in the brain of a rodent model.
Methodology:
-
Animal Model: Select an appropriate rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
This compound Administration: Administer this compound via a suitable route (e.g., intraperitoneal injection or oral gavage). The dosing regimen (dose and frequency) should be determined based on preliminary pharmacokinetic and pharmacodynamic studies. A vehicle control group must be included.
-
Tissue Collection: At a predetermined time point post-administration, euthanize the animals and rapidly collect the brain tissue. To prevent post-mortem artifacts in 2-AG levels, it is crucial to use a method that rapidly inactivates enzymes, such as focused microwave irradiation of the head or rapid dissection and freezing in liquid nitrogen.
-
Sample Preparation: Homogenize the brain tissue in a suitable solvent system (e.g., acetonitrile (B52724) containing internal standards).
-
Lipid Extraction: Perform a lipid extraction, for example, using a solid-phase extraction (SPE) or liquid-liquid extraction method, to isolate the endocannabinoids.
-
Quantification by LC-MS/MS: Analyze the extracted samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This will allow for the sensitive and specific quantification of 2-AG levels. Deuterated 2-AG is typically used as an internal standard for accurate quantification.
-
Data Analysis: Compare the 2-AG levels in the brains of this compound-treated animals to those of the vehicle-treated control group to determine the in vivo impact of ABHD6 inhibition.
The Role of α/β-Hydrolase Domain Containing 6 (ABHD6) in Cellular Signaling and the Therapeutic Potential of its Selective Inhibition by JZP-430
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The α/β-hydrolase domain containing 6 (ABHD6) is a serine hydrolase that has emerged as a key regulator of the endocannabinoid system and a promising therapeutic target for a range of pathological conditions. Primarily located on the postsynaptic membrane of neurons, ABHD6 is responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a critical signaling lipid that modulates neurotransmission, inflammation, and metabolism. By controlling the levels of 2-AG, ABHD6 influences the activity of cannabinoid receptors CB1 and CB2. Beyond its role in the nervous system, ABHD6 is implicated in metabolic processes, including insulin (B600854) secretion and lipid metabolism. The development of potent and selective inhibitors, such as JZP-430, has provided invaluable tools to probe the physiological functions of ABHD6 and explore its therapeutic potential. This technical guide provides a comprehensive overview of ABHD6 function, the mechanism of action of its inhibitors, and the experimental methodologies used to study this enzyme.
Introduction to ABHD6
α/β-hydrolase domain containing 6 (ABHD6) is an integral membrane protein belonging to the large and diverse serine hydrolase superfamily.[1] While monoacylglycerol lipase (B570770) (MAGL) is the primary enzyme responsible for the degradation of 2-arachidonoylglycerol (2-AG) in the brain, accounting for approximately 85% of its hydrolysis, ABHD6 and another hydrolase, ABHD12, also play significant roles.[2][3] ABHD6 is estimated to be responsible for about 4% of the total 2-AG hydrolysis in the brain.[1] However, its strategic postsynaptic localization allows it to specifically regulate the pool of 2-AG at its site of synthesis, thereby modulating retrograde signaling to presynaptic cannabinoid receptors.[4]
Substrate Specificity
ABHD6 exhibits a preference for hydrolyzing monoacylglycerols (MAGs) with medium to long-chain saturated fatty acids.[5] Its substrate preference is for the sn-1(3) position over the sn-2 position of the glycerol (B35011) backbone.[6] In addition to 2-AG, ABHD6 can hydrolyze other lipids, including lysophospholipids and bis(monoacylglycerol)phosphate (BMP), indicating its involvement in broader lipid metabolism pathways beyond the endocannabinoid system.[6][7]
ABHD6 in Signaling Pathways
The Endocannabinoid System
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. The primary components of the ECS are the cannabinoid receptors (CB1 and CB2), their endogenous lipid ligands (endocannabinoids) such as 2-AG and anandamide, and the enzymes that synthesize and degrade these ligands.
In response to neuronal stimulation and a subsequent rise in intracellular calcium, 2-AG is synthesized on-demand from membrane phospholipids (B1166683) in the postsynaptic neuron.[8] It then travels retrogradely across the synapse to activate presynaptic CB1 receptors, leading to a reduction in neurotransmitter release. ABHD6, located at the postsynaptic terminal, hydrolyzes 2-AG into arachidonic acid and glycerol, thereby terminating its signaling.[4] This precise spatial and temporal control of 2-AG levels by ABHD6 is critical for maintaining synaptic plasticity.[4]
Metabolic Regulation
Emerging evidence indicates that ABHD6 plays a significant role in metabolic homeostasis. Inhibition or genetic deletion of ABHD6 has been shown to protect against diet-induced obesity, improve glucose tolerance, and enhance insulin secretion.[9][10] These effects appear to be, at least in part, independent of the central endocannabinoid system and may involve the regulation of other bioactive lipids in peripheral tissues like the pancreas and adipose tissue.[10]
This compound and Other ABHD6 Inhibitors
The development of selective inhibitors has been instrumental in elucidating the functions of ABHD6. This compound is a potent, highly selective, and irreversible inhibitor of ABHD6.[5] It belongs to a class of 1,2,5-thiadiazole (B1195012) carbamates and exhibits an IC50 of 44 nM for human ABHD6.[3] Its high selectivity, with over 230-fold preference for ABHD6 over other serine hydrolases like fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (LAL), makes it an excellent research tool and a promising therapeutic candidate.[5]
Other notable ABHD6 inhibitors include:
-
WWL70: A carbamate-based inhibitor with an IC50 of 70 nM.[11]
-
KT182: A potent and selective piperidyl-1,2,3-triazole urea-based inhibitor.[11]
-
KT203: A peripherally restricted ABHD6 inhibitor.[6]
-
KT185: An orally bioavailable ABHD6 inhibitor.[6]
Quantitative Data on ABHD6 Inhibition
The following tables summarize key quantitative data from preclinical studies investigating the effects of ABHD6 inhibition.
Table 1: Selectivity Profile of ABHD6 Inhibitors (IC50 values in nM)
| Inhibitor | ABHD6 | FAAH | MAGL | Reference(s) |
| This compound | 44 (human) | >10,000 | >10,000 | [3][5] |
| WWL70 | 70 | >10,000 | >10,000 | [11] |
| KT182 | <5 (in cells) | Not reported | Not reported | [11] |
| KT203 | <5 (in cells) | Not reported | Not reported | [6] |
| KT185 | Not reported | Not reported | Not reported | [6] |
Table 2: Metabolic Effects of ABHD6 Inhibition in High-Fat Diet (HFD)-Fed Mice
| Intervention | Model | Duration | Body Weight Change | Glucose Tolerance | Hepatic Triglycerides | Reference(s) |
| ABHD6 Knockout | C57BL/6J Mice | 17 weeks | Reduced vs. WT | Improved | Reduced | [12] |
| WWL70 (10 mg/kg/day) | C57BL/6 Mice | 8 weeks | Reduced vs. Vehicle | Improved | No significant change | [12] |
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of enzyme inhibitors in a complex biological sample.
Objective: To determine the IC50 and selectivity of an ABHD6 inhibitor (e.g., this compound).
Materials:
-
Tissue or cell lysate (e.g., mouse brain membrane proteome)
-
ABHD6 inhibitor stock solution (e.g., this compound in DMSO)
-
Activity-based probe (ABP) with a reporter tag (e.g., a fluorophore- or biotin-conjugated fluorophosphonate probe)
-
SDS-PAGE reagents and equipment
-
Fluorescence scanner or streptavidin beads and mass spectrometer
Protocol:
-
Proteome Preparation: Homogenize tissue or lyse cells in an appropriate buffer and determine the protein concentration.
-
Inhibitor Incubation: Pre-incubate aliquots of the proteome with varying concentrations of the ABHD6 inhibitor (or vehicle control) for a defined period (e.g., 30 minutes at 37°C) to allow for target engagement.
-
Probe Labeling: Add the activity-based probe to the inhibitor-treated proteomes and incubate for a specific time (e.g., 15 minutes at 37°C). The probe will covalently label the active site of serine hydrolases that are not blocked by the inhibitor.
-
Quenching and Separation: Stop the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
Detection and Analysis:
-
Fluorescence Detection: If a fluorescent probe was used, scan the gel using a fluorescence scanner. The intensity of the band corresponding to ABHD6 will decrease with increasing inhibitor concentration.
-
Mass Spectrometry Detection: If a biotinylated probe was used, enrich the labeled proteins using streptavidin beads, digest the proteins into peptides, and analyze by LC-MS/MS to identify and quantify the labeled proteins.
-
-
Data Interpretation: Quantify the signal intensity for the ABHD6 band at each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. The selectivity is assessed by observing the effect of the inhibitor on other serine hydrolase bands in the gel or identified by mass spectrometry.
2-AG Hydrolysis Assay
This assay measures the enzymatic activity of ABHD6 by quantifying the hydrolysis of radiolabeled 2-AG.
Objective: To measure the inhibition of 2-AG hydrolysis by this compound.
Materials:
-
Cell or tissue homogenates containing ABHD6
-
[³H]-2-AG (radiolabeled substrate)
-
This compound or other inhibitors
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the cell/tissue homogenate with a buffer solution.
-
Inhibitor Pre-incubation: Add the desired concentration of this compound or vehicle control and pre-incubate for a specific time.
-
Initiate Reaction: Start the reaction by adding [³H]-2-AG.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., chloroform/methanol).
-
Phase Separation: Separate the aqueous and organic phases by centrifugation. The radiolabeled glycerol product will be in the aqueous phase, while the unreacted [³H]-2-AG will be in the organic phase.
-
Quantification: Transfer an aliquot of the aqueous phase to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the amount of [³H]-glycerol produced and determine the percentage of inhibition of 2-AG hydrolysis by this compound compared to the vehicle control.
Therapeutic Implications and Future Directions
The multifaceted roles of ABHD6 in both the central nervous system and peripheral tissues make it an attractive therapeutic target. The ability of ABHD6 inhibitors to modulate 2-AG signaling suggests their potential in treating neurological and psychiatric disorders, neuroinflammation, and pain.[1] Furthermore, the beneficial metabolic effects observed with ABHD6 inhibition open up possibilities for the treatment of metabolic syndrome, type 2 diabetes, and obesity.[9][10]
The development of highly potent and selective inhibitors like this compound, along with peripherally restricted and orally bioavailable compounds, provides a sophisticated toolkit for dissecting the precise functions of ABHD6 in different tissues and disease models. Future research should focus on further characterizing the in vivo efficacy and safety of these inhibitors in relevant preclinical models to pave the way for their potential clinical development.
Conclusion
ABHD6 is a critical regulator of endocannabinoid signaling and metabolic homeostasis. Its strategic control over 2-AG levels at the postsynaptic terminal and its broader role in lipid metabolism highlight its importance in health and disease. Potent and selective inhibitors, exemplified by this compound, are invaluable for advancing our understanding of ABHD6 biology and for the development of novel therapeutics targeting a range of disorders. The experimental approaches outlined in this guide provide a framework for the continued investigation of this important enzyme and its inhibitors.
References
- 1. Design and Synthesis of Highly Potent and Specific ABHD6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 4. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual inhibition of alpha/beta-hydrolase domain 6 and fatty acid amide hydrolase increases endocannabinoid levels in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Optimization of Piperidyl-1,2,3-Triazole Ureas as Potent, Selective, and In Vivo-Active Inhibitors of Alpha/Beta-Hydrolase Domain Containing 6 (ABHD6) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and optimization of piperidyl-1,2,3-triazole ureas as potent, selective, and in vivo-active inhibitors of α/β-hydrolase domain containing 6 (ABHD6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Serine Hydrolase ABHD6 is a Critical Regulator of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. α/β-Hydrolase Domain-Containing 6 (ABHD6)— A Multifunctional Lipid Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ABHD6 suppression promotes anti-inflammatory polarization of adipose tissue macrophages via 2-monoacylglycerol/PPAR signaling in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
JZP-430: A Technical Guide to its Selectivity Profile Over Other Serine Hydrolases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of JZP-430, a potent and irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the pharmacological characteristics of this compound. This document summarizes key quantitative data, details experimental methodologies for assessing selectivity, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Selectivity Profile of this compound
This compound is a potent inhibitor of human ABHD6 with an IC50 of 44 nM.[1][2] Its selectivity has been evaluated against other key serine hydrolases, demonstrating a favorable profile. The following table summarizes the inhibitory activity of this compound against a panel of serine hydrolases.
| Target Enzyme | Enzyme Class | This compound IC50 (nM) | Selectivity (fold) vs. hABHD6 | Notes |
| α/β-hydrolase domain 6 (hABHD6) | Serine Hydrolase | 44 | - | Primary Target |
| Fatty Acid Amide Hydrolase (FAAH) | Serine Hydrolase | ~10,120 | ~230 | At 10 µM, this compound inhibits FAAH by only 18%.[3] |
| Lysosomal Acid Lipase (LAL) | Serine Hydrolase | ~10,120 | ~230 | At 10 µM, this compound shows less than 20% inhibition of LAL.[3] |
| Monoacylglycerol Lipase (MAGL) | Serine Hydrolase | >10,000 | >227 | No appreciable activity observed.[3] |
| α/β-hydrolase domain 12 (ABHD12) | Serine Hydrolase | >10,000 | >227 | No appreciable activity observed.[3] |
| Cannabinoid Receptor 1 (CB1) | G-protein Coupled Receptor | - | - | No appreciable activity observed.[3] |
| Cannabinoid Receptor 2 (CB2) | G-protein Coupled Receptor | - | - | No appreciable activity observed. |
Experimental Protocols
The determination of the selectivity profile of this compound involves specific enzymatic assays and broader proteomic approaches. Below are detailed methodologies for key experiments.
ABHD6 Enzymatic Activity Assay (Fluorescence-Based)
This assay is used to determine the potency of inhibitors against ABHD6 by measuring the enzymatic hydrolysis of a substrate.
-
Principle: The assay kinetically monitors the production of glycerol (B35011) from the hydrolysis of 1(3)-arachidonoylglycerol (1(3)-AG), the preferred substrate for ABHD6.[4][5][6] The liberated glycerol is then utilized in a coupled enzymatic cascade to generate the fluorescent product, resorufin (B1680543), which can be measured over time.[4][5][6]
-
Materials:
-
HEK293 cells transiently overexpressing human ABHD6 (hABHD6)
-
Cell lysis buffer
-
1(3)-Arachidonoylglycerol (substrate)
-
Glycerol kinase
-
Glycerol phosphate (B84403) oxidase
-
Horseradish peroxidase (HRP)
-
Amplex™ Red reagent
-
This compound (or other test inhibitors)
-
96-well microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Enzyme Preparation: Prepare lysates from HEK293 cells overexpressing hABHD6.
-
Inhibitor Incubation: Pre-incubate the cell lysate with varying concentrations of this compound or vehicle control in the wells of a 96-well plate.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, 1(3)-AG, to each well.
-
Coupled Reaction: The assay mixture contains the components of the coupled enzymatic reaction (glycerol kinase, glycerol phosphate oxidase, HRP, and Amplex™ Red).
-
Fluorescence Measurement: Kinetically measure the increase in fluorescence of resorufin using a fluorescence plate reader (excitation ~530-560 nm, emission ~590 nm).
-
Data Analysis: Determine the rate of reaction for each inhibitor concentration. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Competitive Activity-Based Protein Profiling (ABPP) for Selectivity
ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor across a large number of enzymes simultaneously within a complex proteome.[7][8]
-
Principle: This method utilizes a broad-spectrum activity-based probe (ABP) that covalently binds to the active site of many serine hydrolases.[7][8] By pre-incubating the proteome with an inhibitor (this compound), the binding of the ABP to the target enzyme and any off-targets is competitively blocked. The selectivity of the inhibitor is then determined by quantifying the reduction in probe labeling across the proteome.[7][8]
-
Materials:
-
Proteome lysate (e.g., mouse brain membrane proteome)
-
This compound (or other test inhibitors)
-
Broad-spectrum serine hydrolase ABP (e.g., fluorophosphonate-rhodamine, FP-Rh)
-
DMSO (vehicle control)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
-
-
Procedure:
-
Proteome Preparation: Prepare a soluble proteome fraction from tissue or cell homogenates.
-
Inhibitor Incubation: Aliquots of the proteome are pre-incubated with varying concentrations of this compound or a DMSO vehicle control.
-
ABP Labeling: A broad-spectrum ABP (e.g., FP-Rh) is added to each reaction to label the active serine hydrolases that are not inhibited by this compound.
-
SDS-PAGE Analysis: The labeling reactions are quenched and the proteins are separated by SDS-PAGE.
-
Fluorescence Scanning and Data Analysis: The gel is scanned using a fluorescence gel scanner to visualize the probe-labeled enzymes. The intensity of the fluorescent bands corresponding to specific enzymes is quantified. The degree of inhibition is determined by comparing the band intensity in the this compound-treated samples to the vehicle control.
-
Visualizations
The following diagrams illustrate the key signaling pathway modulated by this compound and the experimental workflows described above.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimization of 1,2,5-thiadiazole carbamates as potent and selective ABHD6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Sensitive and Versatile Fluorescent Activity Assay for ABHD6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Sensitive and Versatile Fluorescent Activity Assay for ABHD6 | Springer Nature Experiments [experiments.springernature.com]
- 7. Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Preliminary In Vitro Characterization of JZP-430: A Potent and Selective ABHD6 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the preliminary in vitro studies of JZP-430, a novel, potent, and selective irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6). This compound's inhibitory activity was established using lysates from HEK293 cells overexpressing human ABHD6, and its selectivity was profiled against other serine hydrolases in the mouse brain proteome. This guide details the experimental methodologies, presents key quantitative data, and illustrates the relevant biological pathways and experimental workflows to support further investigation and development of this compound as a potential therapeutic agent for metabolic disorders and inflammation.
Introduction
α/β-hydrolase domain 6 (ABHD6) is a transmembrane serine hydrolase that plays a crucial role in the endocannabinoid system by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). The modulation of 2-AG signaling through the inhibition of ABHD6 presents a promising therapeutic strategy for a variety of conditions, including type 2 diabetes, metabolic syndrome, inflammation, and neuropathic pain. This compound has been identified as a potent and highly selective irreversible inhibitor of ABHD6, warranting further investigation into its therapeutic potential. This guide summarizes the initial in vitro findings for this compound.
Quantitative Data Summary
The inhibitory potency and selectivity of this compound were determined through a series of in vitro enzymatic assays. The key quantitative data are summarized in the table below.
| Parameter | Enzyme | Value | Assay System |
| IC50 | Human ABHD6 | 44 nM | Lysates of HEK293 cells transiently expressing human ABHD6 |
| Selectivity | FAAH vs. ABHD6 | ~230-fold | Not specified |
| Selectivity | LAL vs. ABHD6 | ~230-fold | Not specified |
| % Inhibition (at 10 µM) | FAAH | 18% | Not specified |
| % Inhibition (at 10 µM) | LAL | <20% | Not specified |
Table 1: In vitro inhibitory activity and selectivity of this compound.
Experimental Protocols
The following sections detail the methodologies employed in the preliminary in vitro evaluation of this compound.
HEK293T Cell Culture and Transient Transfection
HEK293T cells were utilized for the overexpression of human ABHD6 due to their high transfectability and robust protein expression.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin (Complete Medium)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Plasmid DNA encoding human ABHD6
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM Reduced Serum Medium
Procedure:
-
Cell Culture: HEK293T cells are cultured in T75 flasks with Complete Medium at 37°C in a humidified atmosphere with 5% CO2. Cells are passaged upon reaching 80-90% confluency.
-
Seeding for Transfection: Approximately 24 hours prior to transfection, cells are seeded into 6-well plates at a density of 4.5 x 10^5 to 6.0 x 10^5 cells per well in 2 mL of Complete Medium to achieve 70-80% confluency on the day of transfection.[1]
-
Transfection Complex Preparation:
-
In tube A, dilute 1 µg of plasmid DNA into serum-free medium (e.g., Opti-MEM).
-
In tube B, dilute the transfection reagent according to the manufacturer's instructions in serum-free medium.
-
Combine the contents of tube A and tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection: Add the transfection complexes dropwise to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.
-
Post-Transfection: Incubate the cells for 48 hours at 37°C and 5% CO2 to allow for sufficient expression of the target protein.
Preparation of Cell Lysates
Cell lysates containing the overexpressed human ABHD6 were prepared for use in the enzymatic activity assays.
Materials:
-
Transfected HEK293T cells
-
Ice-cold PBS
-
Ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100, with protease inhibitors)
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Cell Harvesting: After 48 hours of transfection, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Lysis: Add an appropriate volume of ice-cold Lysis Buffer to each well and scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, with occasional vortexing, to ensure complete cell lysis.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[2]
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins including the expressed ABHD6, and store it at -80°C until use.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method like the Bradford or BCA assay for normalization of enzyme activity.
Fluorometric ABHD6 Activity Assay
A sensitive fluorometric assay was used to determine the inhibitory activity of this compound on human ABHD6. This assay kinetically monitors the production of glycerol (B35011) from the hydrolysis of a monoacylglycerol substrate.[3][4]
Materials:
-
HEK293 cell lysate containing overexpressed human ABHD6
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
1(3)-arachidonoyl-glycerol (1-AG) substrate
-
Glycerol detection reagent (coupled enzyme system to produce a fluorescent product, e.g., Amplex™ Red)
-
This compound at various concentrations
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the HEK293-ABHD6 lysate.
-
Inhibitor Incubation: Add varying concentrations of this compound or a vehicle control (DMSO) to the wells and pre-incubate for a defined period (e.g., 30 minutes at 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the 1-AG substrate.
-
Detection: Immediately add the glycerol detection reagent.
-
Measurement: Kinetically monitor the increase in fluorescence over time using a plate reader with excitation and emission wavelengths appropriate for the fluorescent product (e.g., resorufin).
-
Data Analysis: Calculate the rate of reaction for each this compound concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP was employed to assess the selectivity of this compound against a broad range of serine hydrolases in a complex biological sample.
Materials:
-
Mouse brain tissue
-
Lysis Buffer (e.g., Tris-HCl, pH 7.4, with protease inhibitors)
-
This compound at various concentrations
-
Broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rhodamine)
-
SDS-PAGE reagents and equipment
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation: Homogenize mouse brain tissue in ice-cold Lysis Buffer. Centrifuge to remove cellular debris and collect the supernatant (proteome). Determine the total protein concentration.
-
Inhibitor Incubation: Aliquot the proteome and pre-incubate with varying concentrations of this compound or a vehicle control for 30 minutes at 37°C.
-
Probe Labeling: Add the FP-Rhodamine probe to each sample at a final concentration of 1 µM and incubate for another 30 minutes at 37°C. The probe will covalently label the active site of serine hydrolases that are not inhibited by this compound.
-
SDS-PAGE: Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling. Separate the proteins by SDS-PAGE.
-
Visualization: Visualize the fluorescently labeled serine hydrolases using a gel scanner.
-
Analysis: The inhibition of specific serine hydrolases by this compound will be observed as a decrease in the fluorescence intensity of the corresponding protein bands. Quantify the band intensities to assess the selectivity profile of this compound.
Signaling Pathway and Experimental Workflows
2-Arachidonoylglycerol (2-AG) Signaling Pathway
This compound exerts its effect by inhibiting ABHD6, which leads to an increase in the levels of the endocannabinoid 2-AG. This, in turn, modulates cannabinoid receptor signaling.
Caption: this compound inhibits ABHD6, increasing 2-AG levels and modulating CB1 receptor signaling.
Experimental Workflow for IC50 Determination
The following diagram illustrates the workflow for determining the IC50 of this compound against human ABHD6.
Caption: Workflow for determining the IC50 of this compound against overexpressed human ABHD6.
Experimental Workflow for Selectivity Profiling
The following diagram illustrates the workflow for assessing the selectivity of this compound using competitive ABPP.
Caption: Workflow for determining the selectivity profile of this compound in mouse brain proteome.
Conclusion
The preliminary in vitro data demonstrate that this compound is a potent and selective irreversible inhibitor of ABHD6. The detailed methodologies provided herein offer a foundation for the replication and expansion of these findings. The modulation of the 2-AG signaling pathway by this compound suggests its potential as a therapeutic agent for metabolic and inflammatory diseases. Further in vitro and in vivo studies are warranted to fully elucidate the pharmacological profile and therapeutic utility of this compound.
References
Methodological & Application
JZP-430: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview and experimental protocols for the use of JZP-430, a potent and highly selective irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6). This compound offers a valuable tool for investigating the role of ABHD6 in cellular signaling, particularly within the endocannabinoid system. The following sections detail the mechanism of action of this compound, protocols for its use in cell culture, and its effects on signaling pathways.
Introduction
This compound is a potent, highly selective, and irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6) with an IC50 of 44 nM.[1] It demonstrates approximately 230-fold selectivity over fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (B570770) (LAL). ABHD6 is a serine hydrolase that plays a crucial role in the endocannabinoid system by metabolizing the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[2][3] By inhibiting ABHD6, this compound increases the levels of 2-AG, thereby modulating cannabinoid receptor signaling. This makes this compound a critical pharmacological tool for studying the physiological and pathological roles of ABHD6.
Mechanism of Action
ABHD6 is a key enzyme in the degradation of 2-AG, a primary endogenous ligand for the cannabinoid receptors CB1 and CB2.[2][4] Located on the postsynaptic membrane, ABHD6 hydrolyzes 2-AG into arachidonic acid and glycerol (B35011), thus terminating its signaling.[4][5][6] Inhibition of ABHD6 by this compound leads to an accumulation of 2-AG, which can then activate cannabinoid receptors and modulate downstream signaling pathways involved in neurotransmission, inflammation, and metabolic regulation.[2][7][8]
Data Presentation
| Parameter | Value | Cell Line | Reference |
| IC50 | 44 nM | HEK293 (expressing human ABHD6) | [1] |
| Selectivity | ~230-fold over FAAH and LAL | Not applicable | [1] |
Signaling Pathways
The primary signaling pathway modulated by this compound is the endocannabinoid pathway, through its inhibition of ABHD6.
Caption: Endocannabinoid signaling pathway modulated by this compound.
Experimental Protocols
Protocol 1: In Vitro ABHD6 Inhibition Assay in HEK293 Cells
This protocol describes a method to determine the inhibitory activity of this compound on ABHD6 expressed in a cellular context.
Materials:
-
HEK293 cells stably expressing human ABHD6
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM
-
This compound
-
DMSO (vehicle)
-
1-arachidonoyl-sn-glycerol (1-AG) substrate
-
Glycerol detection reagent (e.g., Free Glycerol Reagent)
-
96-well microplates (clear bottom, black or white walls for fluorescence)
-
Plate reader with fluorescence capability
Procedure:
-
Cell Culture:
-
Culture HEK293-hABHD6 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in a 96-well plate at a density of 20,000-40,000 cells per well and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in Opti-MEM to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Inhibition Assay:
-
Remove the culture medium from the wells.
-
Wash the cells once with warm Opti-MEM.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the plate for 30 minutes at 37°C.
-
-
Substrate Addition and Incubation:
-
Add the 1-AG substrate to all wells to initiate the enzymatic reaction.
-
Incubate the plate for 90 minutes at 37°C.
-
-
Glycerol Measurement:
-
Following incubation, add the glycerol detection reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the detection kit.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without cells).
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor or no-substrate control (0% activity).
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
-
Caption: Experimental workflow for the in vitro ABHD6 inhibition assay.
Protocol 2: Analysis of 2-AG Accumulation in Neuro2a Cells
This protocol outlines a method to measure the effect of this compound on the accumulation of 2-AG in a neuronal cell line.
Materials:
-
Neuro2a (N2a) cells
-
DMEM
-
FBS
-
Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle)
-
Cell stimulation agent (e.g., ionomycin, bradykinin)
-
Internal standard for mass spectrometry (e.g., 2-AG-d8)
-
LC-MS/MS system
Procedure:
-
Cell Culture:
-
Culture N2a cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
-
Compound Treatment:
-
Prepare this compound dilutions in serum-free DMEM.
-
Wash cells with serum-free DMEM.
-
Treat cells with this compound or vehicle for the desired time (e.g., 1-2 hours).
-
-
Cell Stimulation and Lysis:
-
Stimulate the cells with an appropriate agent (e.g., ionomycin) for a short period (e.g., 5-15 minutes) to induce 2-AG production.
-
Aspirate the medium and add ice-cold methanol containing an internal standard to lyse the cells and precipitate proteins.
-
-
Lipid Extraction:
-
Scrape the cells and collect the methanol lysate.
-
Centrifuge to pellet the protein debris.
-
Collect the supernatant containing the lipid extract.
-
-
LC-MS/MS Analysis:
-
Analyze the lipid extract using a validated LC-MS/MS method to quantify the levels of 2-AG.
-
Normalize the 2-AG levels to the internal standard and total protein concentration.
-
-
Data Analysis:
-
Compare the 2-AG levels in this compound-treated cells to vehicle-treated cells.
-
Perform statistical analysis to determine the significance of any observed increase in 2-AG accumulation.
-
Storage and Handling of this compound
This compound should be stored as a solid at -20°C. For stock solutions, dissolve in an appropriate solvent such as DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Based on manufacturer recommendations, stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.[1]
Conclusion
This compound is a valuable research tool for investigating the role of ABHD6 in cellular physiology and disease. The protocols provided herein offer a starting point for researchers to explore the effects of ABHD6 inhibition in various cell-based models. Further optimization may be necessary depending on the specific cell type and experimental goals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABHD6 - Wikipedia [en.wikipedia.org]
- 4. α/β-Hydrolase Domain-Containing 6 (ABHD6)— A Multifunctional Lipid Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. realmofcaring.org [realmofcaring.org]
- 6. The serine hydrolase ABHD6 controls the accumulation and efficacy of 2-AG at cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABHD6: its place in endocannabinoid signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoacylglycerol signalling and ABHD6 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of JZP-430 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
JZP-430 is a potent and highly selective irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6) with an IC50 of 44 nM.[1] ABHD6 is a serine hydrolase that plays a role in lipid metabolism and has been identified as a potential therapeutic target for various diseases. These application notes provide a detailed guide for the in vivo administration of this compound to mice, covering vehicle formulation, recommended dosing, and administration protocols. The following protocols are based on established methodologies for small molecule inhibitors and publicly available data on this compound and other ABHD6 inhibitors.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Molecular Weight | 354.47 g/mol | [1] |
| Target | α/β-hydrolase domain 6 (ABHD6) | [1] |
| IC50 | 44 nM | [1] |
| Selectivity | ~230-fold over FAAH and LAL | [1] |
Recommended Starting Dose Range (Inferred)
Note: The following dose is inferred from studies with other ABHD6 inhibitors, such as WWL-70, and should be optimized for your specific experimental model.
| Administration Route | Suggested Starting Dose | Frequency |
| Oral Gavage (p.o.) | 10 mg/kg | Once daily |
| Intraperitoneal (i.p.) | 10 mg/kg | Once daily |
Vehicle Formulations
| Formulation | Solubility of this compound | Notes |
| 10% DMSO in 90% Corn Oil | ≥ 2.5 mg/mL | Suitable for oral gavage and intraperitoneal injection. Use with caution for studies longer than two weeks.[1] |
| 10% DMSO in 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Suitable for oral gavage and intraperitoneal injection. May be preferred for longer-term studies to avoid potential issues with oil-based vehicles.[1] |
Signaling Pathway
Experimental Protocols
Preparation of this compound Formulation (10 mg/mL Stock in DMSO)
-
Aseptic Technique: Perform all procedures in a laminar flow hood to maintain sterility.
-
Weighing this compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolution in DMSO: Dissolve the this compound powder in 100% sterile DMSO to prepare a 10 mg/mL stock solution.
-
Vortexing: Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Preparation of Dosing Solution (1 mg/mL in 10% DMSO/90% Corn Oil)
-
Aseptic Conditions: Work in a laminar flow hood.
-
Dispense Corn Oil: In a sterile conical tube, add the required volume of sterile corn oil (90% of the final volume).
-
Add this compound Stock: Add the appropriate volume of the 10 mg/mL this compound stock solution in DMSO to achieve a final concentration of 1 mg/mL (10% of the final volume).
-
Vortexing: Vortex the solution vigorously to ensure a uniform suspension. The solution should appear as a clear solution.[1]
-
Pre-warming: Before administration, warm the dosing solution to room temperature.
Experimental Workflow for In Vivo Administration
Protocol for Oral Gavage (p.o.) Administration
-
Animal Handling: Acclimatize mice to handling and the gavage procedure for several days prior to the experiment to minimize stress.
-
Dose Calculation: Weigh each mouse immediately before dosing to accurately calculate the required volume. For a 10 mg/kg dose and a 1 mg/mL solution, a 25g mouse would receive 0.25 mL.
-
Gavage Needle Selection: Use a 20-22 gauge, 1.5-inch curved gavage needle with a ball tip for adult mice.
-
Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head.
-
Needle Insertion: Gently insert the gavage needle into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.
-
Administration: Slowly administer the calculated volume of the this compound formulation.
-
Withdrawal: Carefully withdraw the gavage needle.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse effects.
Protocol for Intraperitoneal (i.p.) Injection
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.
-
Needle and Syringe: Use a 25-27 gauge needle with an appropriately sized syringe.
-
Injection: Insert the needle at a 15-20 degree angle. Aspirate to ensure no fluid is drawn into the syringe, which would indicate entry into a blood vessel or organ.
-
Administration: Slowly inject the calculated dose into the peritoneal cavity.
-
Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Observe the animal for any signs of pain, distress, or adverse reactions at the injection site.
Safety Precautions
-
Follow all institutional guidelines for animal care and use.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and its formulations.
-
Dispose of all waste materials, including used syringes and needles, in accordance with institutional biosafety protocols.
Disclaimer
This document provides a general guide for the in vivo administration of this compound in mice based on publicly available information. The optimal dose, vehicle, and administration route may vary depending on the specific experimental model and research objectives. It is highly recommended that researchers conduct pilot studies to determine the most effective and well-tolerated conditions for their specific application.
References
Application Notes and Protocols for JZP-430, a Selective α/β-Hydrolase Domain 6 (ABHD6) Inhibitor, for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of JZP-430 in in vitro assays. Crucially, while initial interest may arise from its structural similarities to compounds targeting the endocannabinoid system, it is imperative to note that This compound is a potent, highly selective, and irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6), not Fatty Acid Amide Hydrolase 2 (FAAH-2) .[1][2] this compound exhibits an IC50 of 44 nM for human ABHD6 and displays approximately 230-fold selectivity over FAAH.[1][2][3] These application notes will, therefore, focus on the correct molecular target, ABHD6, and its role in cellular signaling, particularly within the endocannabinoid system.
ABHD6 is a serine hydrolase that plays a significant role in regulating the levels of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key signaling lipid that activates cannabinoid receptors CB1 and CB2.[3][4][5][6] By hydrolyzing 2-AG into arachidonic acid and glycerol, ABHD6 terminates its signaling.[3][6] Inhibition of ABHD6 leads to an accumulation of 2-AG, thereby potentiating endocannabinoid signaling.[5][7] This mechanism makes ABHD6 an attractive therapeutic target for various neurological and inflammatory disorders.[4][6][8]
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Target Enzyme | Cell Line/System | Reference |
| IC50 | 44 nM | Human ABHD6 | Lysates of HEK293 cells transiently expressing human ABHD6 | [1][2] |
| Selectivity | ~230-fold vs. FAAH | ABHD6 vs. FAAH | Not specified | [2][3] |
| Selectivity | Negligible activity vs. LAL | ABHD6 vs. LAL | Not specified | [2][3] |
| Mechanism of Action | Irreversible | ABHD6 | Not specified | [1][2] |
Signaling Pathway
The following diagram illustrates the role of ABHD6 in the endocannabinoid signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ABHD6: its place in endocannabinoid signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α/β-Hydrolase Domain-Containing 6 (ABHD6)— A Multifunctional Lipid Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The serine hydrolases MAGL, ABHD6 and ABHD12 as guardians of 2-arachidonoylglycerol signalling through cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. ABHD6: Its Place in Endocannabinoid Signaling and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JZP-430 Solubility Determination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the solubility of the investigational compound JZP-430 in Dimethyl Sulfoxide (DMSO) and other common laboratory solvents. The following sections detail the importance of solubility, provide standardized protocols for its measurement, and offer a framework for data presentation and interpretation.
Introduction to Drug Solubility
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability and therapeutic efficacy. Poor aqueous solubility can be a major hurdle in drug development, leading to challenges in formulation and potentially limiting oral absorption. Early assessment of solubility in various solvents is essential for selecting appropriate vehicles for in vitro and in vivo studies.[1][2]
DMSO is a widely used aprotic solvent in life sciences due to its ability to dissolve a broad range of polar and nonpolar compounds.[3][4][5] However, understanding the solubility of a compound in a variety of solvents is crucial for downstream applications, from initial high-throughput screening to formulation development.
Quantitative Solubility Data for this compound
As specific solubility data for this compound is not publicly available, the following table is provided as a template for researchers to populate with their experimentally determined values. It is recommended to measure both kinetic and thermodynamic solubility to gain a comprehensive understanding of the compound's behavior.[1][2]
| Solvent | Temperature (°C) | Kinetic Solubility (μg/mL) | Thermodynamic Solubility (μg/mL) | Method Used | Notes |
| DMSO | 25 | Shake-Flask | |||
| Ethanol | 25 | Shake-Flask | |||
| Methanol | 25 | Shake-Flask | |||
| Acetonitrile | 25 | Shake-Flask | |||
| Propylene Glycol | 25 | Shake-Flask | |||
| PEG 400 | 25 | Shake-Flask | |||
| Water (pH 5.0) | 25 | Shake-Flask | |||
| Water (pH 7.4) | 25 | Shake-Flask |
Experimental Protocols
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[2][6]
Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then measured.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., DMSO, water, ethanol)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of this compound to a vial (e.g., 2-5 mg). The presence of undissolved solid should be visible.
-
Add a known volume of the selected solvent (e.g., 1 mL).
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).
-
Agitate the samples for 24 to 72 hours to ensure equilibrium is reached.
-
After the incubation period, visually inspect the samples to confirm the presence of excess solid.
-
Centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with an appropriate solvent for analysis.
-
Quantify the concentration of this compound in the diluted filtrate using a validated analytical method (e.g., HPLC with a standard curve).
-
Calculate the solubility in µg/mL.
Kinetic Solubility Determination
Kinetic solubility is often measured in early drug discovery to assess the feasibility of a compound for biological screening.[1] This method measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock.[1]
Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The resulting precipitate is removed, and the concentration of the compound remaining in the solution is determined.[1]
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate shaker
-
Plate reader (UV-Vis) or HPLC system
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Add the aqueous buffer to the wells of a 96-well plate.
-
Add a small volume of the this compound DMSO stock to the aqueous buffer (e.g., 2 µL of 10 mM stock into 198 µL of buffer).
-
Seal the plate and shake for 1-2 hours at room temperature.
-
Measure the absorbance of the solution at a predetermined wavelength to detect precipitation (turbidity) or quantify the dissolved compound using a standard curve.[1]
-
Alternatively, the samples can be filtered or centrifuged, and the supernatant analyzed by HPLC.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for Thermodynamic Solubility.
Representative Signaling Pathway: JAK/STAT
In the absence of specific mechanistic data for this compound, the JAK/STAT signaling pathway is presented as a representative target in drug discovery, often implicated in inflammatory diseases and cancer.[7][8] Inhibitors of this pathway are of significant therapeutic interest.[9]
Caption: The JAK/STAT Signaling Pathway.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 7. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
JZP-430: Stock Solution Preparation and Storage Protocols
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
JZP-430 is a potent, highly selective, and irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6), with an IC50 of 44 nM for the human enzyme.[1][2][3] Given its potency, the accurate and reproducible preparation of stock solutions is critical for ensuring reliable experimental outcomes. Improper handling, such as using incorrect solvents or storage conditions, can lead to precipitation, degradation, or inaccurate concentration, thereby affecting the validity of research data. This document provides detailed protocols for the preparation and storage of this compound stock solutions for both in vitro and in vivo applications.
Compound Information
A summary of the key physical and chemical properties of this compound is provided in the table below. This information is essential for calculating the required mass for stock solution preparation.
| Property | Value |
| Molecular Formula | C₁₆H₂₆N₄O₃S[1][2] |
| Molecular Weight | 354.47 g/mol [1] |
| CAS Number | 1672691-74-5[1][2] |
| Appearance | White to light yellow solid[1] |
| Purity | ≥98%[2] |
Solubility Data
The solubility of this compound varies significantly across different solvent systems. The choice of solvent will depend on the specific experimental requirements, particularly whether the application is in vitro or in vivo. It is crucial to use high-purity, anhydrous solvents to achieve optimal dissolution.
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (282.11 mM)[1] | Requires sonication. Use newly opened, anhydrous DMSO as it is hygroscopic.[1] |
| DMF | 30 mg/mL[2] | |
| Ethanol | 10 mg/mL[2] | |
| 10% DMSO in 90% Corn Oil | ≥ 2.5 mg/mL (7.05 mM)[1] | Forms a clear solution suitable for in vivo use.[1] |
| 10% DMSO in 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.05 mM)[1] | Forms a clear solution suitable for in vivo use.[1] |
| PBS (pH 7.2) | Insoluble[2] |
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Use (100 mM in DMSO)
This protocol describes the preparation of a high-concentration stock solution in DMSO, which is suitable for subsequent dilution in aqueous buffers or cell culture media for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Pipettors and sterile tips
-
Vortex mixer
-
Ultrasonic water bath
Methodology:
-
Equilibrate Compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 35.45 mg of this compound.
-
Add Solvent: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube. For 35.45 mg of this compound, add 1 mL of DMSO.
-
Dissolve Compound: Tightly cap the tube and vortex thoroughly.
-
Sonication: To ensure complete dissolution, place the tube in an ultrasonic water bath for 10-15 minutes.[1] Visually inspect the solution to confirm that no particulates are present. If precipitation occurs, gentle heating may also be applied.[1]
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials to minimize freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, date, and solvent.
-
Storage: Store the aliquots as recommended in Section 5.0.
Protocol 2: Preparation of Stock Solution for In Vivo Use (2.5 mg/mL in Corn Oil Vehicle)
This protocol is adapted for preparing this compound for administration in animal models, using a corn oil-based vehicle.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile Corn Oil
-
Calibrated analytical balance
-
Sterile conical tubes or vials
-
Pipettors and sterile tips
-
Vortex mixer
Methodology:
-
Weigh Compound: Accurately weigh the required amount of this compound. For example, to prepare 1 mL of a 2.5 mg/mL solution, weigh 2.5 mg of this compound.
-
Initial Dissolution: Add 100 µL (10% of the final volume) of anhydrous DMSO to the this compound powder. Vortex until the solid is completely dissolved.
-
Add Co-solvent: Gradually add 900 µL (90% of the final volume) of sterile corn oil to the DMSO solution while continuously vortexing to ensure the formation of a homogenous, clear solution.[1]
-
Final Mixing: Vortex the final solution for an additional 1-2 minutes to ensure uniformity.
-
Storage: This preparation should ideally be made fresh before each use. If short-term storage is necessary, store at 4°C for no longer than 24 hours, protected from light. Before use, allow the solution to return to room temperature and vortex to ensure homogeneity.
Storage and Stability Recommendations
Proper storage is essential to maintain the integrity and activity of this compound. Below are the recommended storage conditions for the compound in both solid and solvent forms.
| Form | Storage Temperature | Storage Period | Notes |
| Solid Powder | -20°C | 3 years | Store in a desiccator to protect from moisture. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | 6 months[1] | Recommended for long-term storage of stock solutions. Use within 6 months.[1] |
| -20°C | 1 month[1] | Suitable for short-term storage. Use within 1 month.[1] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the preparation and storage of this compound stock solutions.
References
Application Notes and Protocols for Activity-Based Protein Profiling (ABPP) with JZP-430
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to assess the functional state of enzymes within complex biological systems.[1] This method utilizes active site-directed chemical probes to covalently label and identify active enzymes.[1][2] Competitive ABPP is an adaptation of this technique that allows for the determination of inhibitor potency and selectivity against a whole class of enzymes in a native biological context.[3][4]
These application notes provide a detailed protocol for utilizing JZP-430, a potent and selective irreversible inhibitor of the serine hydrolase α/β-hydrolase domain 6 (ABHD6), in a competitive ABPP workflow.[5][6] ABHD6 is a key enzyme in the endocannabinoid signaling pathway, primarily responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1][7][8] By regulating 2-AG levels, ABHD6 influences a variety of physiological processes, including neurotransmission and inflammation, making it an attractive therapeutic target.[5][9]
This document will guide researchers through the principles of competitive ABPP, provide detailed experimental protocols for profiling this compound, and illustrate the key signaling pathways involved.
Quantitative Data for this compound
This compound is characterized by its high potency and selectivity for ABHD6. The following table summarizes its key quantitative parameters.
| Parameter | Value | Target Enzyme | Notes |
| IC₅₀ | 44 nM | Human ABHD6 | |
| Selectivity | ~230-fold | FAAH and LAL | This compound exhibits significantly lower activity against fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (B570770) (LAL).[5][6] |
Experimental Protocols
Protocol 1: Competitive ABPP of this compound in Cell Lysates
This protocol describes a competitive ABPP experiment to determine the in vitro potency and selectivity of this compound against serine hydrolases in a cell lysate.
Materials:
-
Cells expressing ABHD6 (e.g., BV-2 microglia, HEK293T cells transfected with ABHD6)
-
Lysis Buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
-
This compound stock solution (in DMSO)
-
Broad-spectrum serine hydrolase activity-based probe (ABP) with a reporter tag (e.g., fluorophosphonate-rhodamine, FP-Rh)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
-
Protein concentration assay kit (e.g., BCA)
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication or dounce homogenization on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Competitive Inhibition with this compound:
-
Dilute the cell lysate to a final concentration of 1 mg/mL in Lysis Buffer.
-
Aliquot the lysate into microcentrifuge tubes.
-
Prepare serial dilutions of this compound in DMSO.
-
Add the this compound dilutions (or DMSO as a vehicle control) to the lysate aliquots. A typical final concentration range for this compound would be from 1 nM to 10 µM.
-
Incubate for 30 minutes at room temperature to allow for target engagement.
-
-
Labeling with Activity-Based Probe:
-
Add the broad-spectrum serine hydrolase ABP (e.g., FP-Rh, final concentration 1 µM) to each lysate sample.
-
Incubate for 30 minutes at room temperature.
-
-
SDS-PAGE Analysis:
-
Quench the labeling reaction by adding 4x SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Data Acquisition and Analysis:
-
Scan the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for the reporter tag (e.g., rhodamine).
-
The intensity of the fluorescent bands corresponds to the activity of the serine hydrolases.
-
In the presence of this compound, the band corresponding to ABHD6 should show a dose-dependent decrease in fluorescence intensity as this compound competes with the ABP for binding to the active site.
-
Quantify the band intensities to determine the IC₅₀ of this compound for ABHD6 and assess its selectivity against other labeled serine hydrolases.
-
Protocol 2: In-Cell Competitive ABPP with this compound
This protocol allows for the assessment of this compound's target engagement and selectivity in living cells.
Materials:
-
Adherent cells expressing ABHD6 cultured in plates
-
This compound stock solution (in DMSO)
-
Cell-permeable, broad-spectrum serine hydrolase ABP with a clickable tag (e.g., alkyne-functionalized fluorophosphonate)
-
Click chemistry reagents (e.g., azide-fluorophore, copper (II) sulfate, reducing agent)
-
Lysis Buffer
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Inhibitor Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with varying concentrations of this compound (or DMSO control) in serum-free media for 1-2 hours.
-
-
In-Cell Labeling:
-
Add the cell-permeable, clickable ABP to the media at a final concentration of 1-10 µM.
-
Incubate for 30-60 minutes.
-
-
Cell Lysis:
-
Wash the cells with cold PBS to remove excess probe.
-
Lyse the cells directly in the plate using Lysis Buffer.
-
Scrape the cells and collect the lysate.
-
Determine the protein concentration.
-
-
Click Chemistry Reaction:
-
To 50-100 µg of protein lysate, add the click chemistry reagents (azide-fluorophore, copper catalyst, and reducing agent) according to the manufacturer's protocol.
-
Incubate for 1 hour at room temperature to attach the fluorescent reporter tag to the probe-labeled enzymes.
-
-
SDS-PAGE and Analysis:
-
Proceed with SDS-PAGE and fluorescence gel scanning as described in Protocol 1.
-
Analyze the gel to determine the in-cell potency and selectivity of this compound.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the ABHD6 signaling pathway and the competitive ABPP workflow.
References
- 1. α/β-Hydrolase Domain-Containing 6 (ABHD6)— A Multifunctional Lipid Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Serine Hydrolase ABHD6 is a Critical Regulator of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competitive ABPP of Serine Hydrolases: A Case Study on DAGL-Alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Activity based protein profiling to detect serine hydrolase alterations in virus infected cells [frontiersin.org]
- 5. Frontiers | Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ABHD6: its place in endocannabinoid signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The serine hydrolases MAGL, ABHD6 and ABHD12 as guardians of 2-arachidonoylglycerol signalling through cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ABHD6: Its Place in Endocannabinoid Signaling and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Competitive Activity-Based Protein Profiling (ABPP) Using JZP-430
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to assess the functional state of enzymes within complex biological systems. Unlike traditional proteomic methods that measure protein abundance, ABPP utilizes chemical probes to directly target and covalently label the active sites of enzymes. This allows for the specific analysis of catalytically active proteins.
Competitive ABPP is a variation of this technique that enables the characterization of the potency and selectivity of enzyme inhibitors. In this method, a biological sample is pre-incubated with an inhibitor of interest before the addition of a broad-spectrum activity-based probe (ABP) that targets a large family of enzymes. If the inhibitor binds to the active site of a target enzyme, it will block the subsequent labeling by the ABP. The reduction in probe labeling, which can be quantified by various methods, is directly proportional to the inhibitor's potency and engagement with its target.
JZP-430 is a potent, highly selective, and irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6) with an IC50 of 44 nM.[1] ABHD6 is a serine hydrolase that plays a crucial role in the endocannabinoid signaling pathway by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1] This document provides detailed application notes and protocols for utilizing this compound in competitive ABPP assays to assess its target engagement and selectivity against the broader serine hydrolase enzyme family.
Principle of Competitive ABPP with this compound
The core principle of a competitive ABPP experiment with this compound involves a competition between this compound and a broad-spectrum serine hydrolase ABP for binding to the active site of serine hydrolases in a proteome. Since this compound is an irreversible inhibitor, pre-incubation with this compound will lead to the covalent modification of the active site serine of its target, ABHD6. Consequently, a broad-spectrum ABP, such as a fluorophosphonate (FP)-based probe, will be unable to label ABHD6. The selectivity of this compound can be assessed by observing the extent to which it prevents the labeling of other serine hydrolases in the proteome.
Experimental Protocols
Two primary workflows are presented for competitive ABPP analysis: a gel-based method for rapid, qualitative assessment and a mass spectrometry-based method for comprehensive, quantitative analysis.
Protocol 1: Gel-Based Competitive ABPP
This protocol is suitable for determining the apparent potency and selectivity of this compound against a panel of serine hydrolases that can be resolved by SDS-PAGE.
Materials:
-
This compound (stock solution in DMSO)
-
Proteome lysate (e.g., mouse brain membrane proteome, prepared in PBS)
-
Broad-spectrum serine hydrolase probe (e.g., FP-Rhodamine, stock solution in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation: Prepare proteome lysates at a concentration of 1 mg/mL in PBS.
-
Inhibitor Pre-incubation: In separate microcentrifuge tubes, aliquot 50 µL of the proteome lysate. Add this compound to final concentrations ranging from 0.1 nM to 10 µM. Include a DMSO-only control. Incubate for 30 minutes at 37°C.
-
Probe Labeling: Add the broad-spectrum ABP (e.g., FP-Rhodamine) to a final concentration of 1 µM to each tube. Incubate for 30 minutes at room temperature.
-
Sample Preparation for SDS-PAGE: Quench the labeling reaction by adding 2x SDS-PAGE loading buffer. Boil the samples for 5 minutes at 95°C.
-
SDS-PAGE and Fluorescence Scanning: Resolve the proteins by SDS-PAGE. Visualize the probe-labeled enzymes by scanning the gel using a fluorescence scanner. A decrease in the fluorescence intensity of a protein band in the this compound-treated samples compared to the DMSO control indicates inhibition.
Protocol 2: Mass Spectrometry-Based Competitive ABPP (ABPP-MudPIT)
This protocol provides a more comprehensive and quantitative assessment of this compound's selectivity across the entire proteome.
Materials:
-
This compound (stock solution in DMSO)
-
Proteome lysate (e.g., mouse brain membrane proteome, prepared in PBS)
-
Biotinylated broad-spectrum serine hydrolase probe (e.g., FP-Biotin, stock solution in DMSO)
-
Streptavidin-agarose beads
-
Urea, Dithiothreitol (DTT), Iodoacetamide (IAA)
-
Trypsin
-
LC-MS/MS instrumentation
Procedure:
-
Proteome Preparation and Inhibition: Prepare proteome lysates (1 mg/mL in PBS). Pre-incubate with this compound (e.g., at 1 µM) or DMSO control for 30 minutes at 37°C.
-
Probe Labeling: Add FP-Biotin to a final concentration of 5 µM. Incubate for 1 hour at room temperature.
-
Enrichment of Labeled Proteins: Add streptavidin-agarose beads to the lysates and incubate for 1 hour at 4°C with gentle rotation to capture the biotin-labeled proteins.
-
On-bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Resuspend the beads in a buffer containing urea, reduce the proteins with DTT, alkylate with IAA, and digest with trypsin overnight.
-
LC-MS/MS Analysis: Elute the tryptic peptides and analyze them by LC-MS/MS.
-
Data Analysis: Identify and quantify the peptides from the probe-labeled proteins. The relative abundance of peptides from each serine hydrolase in the this compound-treated sample compared to the DMSO control reflects the degree of inhibition.
Data Presentation
Quantitative data from competitive ABPP experiments should be summarized in tables for clear comparison of inhibitor potency and selectivity.
Table 1: IC50 Values of this compound and Related Inhibitors against ABHD6
| Compound | IC50 (nM) for ABHD6 |
| This compound | 44[1] |
| WWL70 | 70[1] |
| WWL113 | >10,000 |
| JZL184 | >10,000 |
Data for WWL70, WWL113, and JZL184 are from competitive ABPP in HD11 cell proteomes and serve as comparative examples of other carbamate-based inhibitors.[2]
Table 2: Selectivity Profile of an ABHD6 Inhibitor (WWL70) from Competitive ABPP-MudPIT
| Serine Hydrolase | Inhibition (%) by 10 µM WWL70 |
| ABHD6 | >95 |
| FAAH | <10 |
| MAGL | <5 |
| KIAA1363 | <5 |
| LYPLA1/2 | <5 |
This table is an illustrative example based on the high selectivity of carbamate-based ABHD6 inhibitors like WWL70, a close analog of this compound.[2][3] A similar profile would be expected for this compound.
Visualizations
Endocannabinoid Signaling Pathway
The following diagram illustrates the role of ABHD6 in the endocannabinoid signaling pathway, the target of this compound.
Caption: Role of ABHD6 in endocannabinoid signaling and its inhibition by this compound.
Competitive ABPP Workflow
The following diagram outlines the experimental workflow for competitive ABPP.
Caption: Workflow for competitive ABPP using gel-based or mass spectrometry analysis.
References
Application Notes and Protocols: JZP-430 for Modulating 2-AG Levels in Brain Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Arachidonoylglycerol (2-AG) is the most abundant endocannabinoid in the brain, playing a crucial role in regulating neurotransmission, inflammation, and synaptic plasticity. Its signaling is tightly controlled by its synthesis and degradation. While monoacylglycerol lipase (B570770) (MAGL) is the primary enzyme responsible for 2-AG hydrolysis in the brain (approximately 85%), another key enzyme, α/β-hydrolase domain 6 (ABHD6), also contributes to its degradation (~4-10%).
JZP-430 is a potent, selective, and irreversible inhibitor of ABHD6, with an IC50 of 44 nM. It exhibits high selectivity over other serine hydrolases like fatty acid amide hydrolase (FAAH) and MAGL. By inhibiting ABHD6, this compound offers a targeted approach to modulate 2-AG signaling. Unlike broad inhibition of 2-AG degradation, which can lead to cannabinoid receptor desensitization, targeting ABHD6 is hypothesized to fine-tune 2-AG levels, particularly in a stimulus-dependent manner. This makes this compound a valuable research tool for investigating the nuanced roles of 2-AG in various physiological and pathological processes in the brain.
These application notes provide an overview of this compound, its mechanism of action, and protocols for its use in modulating and quantifying 2-AG levels in brain tissue.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Compound | Target | IC50 (nM) | Selectivity | Mechanism of Action |
| This compound | Human ABHD6 | 44 | ~230-fold over FAAH and LAL | Irreversible Inhibition |
Table 2: Effect of ABHD6 Inhibition on 2-AG Levels in Primary Neuronal Cultures
The following data, using the selective ABHD6 inhibitor WWL70, demonstrates the principle of how this compound is expected to affect 2-AG levels. In these experiments, neuronal cultures were pre-treated with the inhibitor before being stimulated to produce 2-AG.
| Treatment | Condition | Fold Change in 2-AG Levels (vs. Stimulated Control) |
| WWL70 (10 µM) | Stimulated | ~2-fold increase[1] |
| JZL184 (1 µM) (MAGL Inhibitor) | Stimulated | ~7-fold increase[1] |
| WWL70 + JZL184 | Stimulated | >7-fold increase[1] |
Note: Data for WWL70 is used as a proxy to illustrate the expected effect of selective ABHD6 inhibition by this compound. Quantitative in vivo data for this compound on brain 2-AG levels is not yet publicly available.
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols: JZP-430 Treatment in a Model of Type II Diabetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
JZP-430 is a potent and highly selective irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6). ABHD6 has emerged as a promising therapeutic target for type II diabetes due to its role as a negative regulator of glucose-stimulated insulin (B600854) secretion (GSIS). By inhibiting ABHD6, this compound is expected to increase the levels of monoacylglycerols (MAGs), which act as signaling molecules to enhance insulin secretion from pancreatic β-cells. These application notes provide an overview of the proposed mechanism of action, protocols for evaluating this compound in a preclinical model of type II diabetes, and representative data from studies with a similar ABHD6 inhibitor, WWL-70.
Mechanism of Action
In pancreatic β-cells, glucose metabolism leads to the generation of various signaling molecules that trigger and amplify insulin secretion. One key pathway involves the production of monoacylglycerols (MAGs). ABHD6 is an enzyme that hydrolyzes these MAGs, thus attenuating the insulin secretion signal. Inhibition of ABHD6 by this compound is hypothesized to lead to an accumulation of intracellular MAGs. These MAGs then bind to and activate Munc13-1, a crucial protein in the insulin granule exocytosis machinery, resulting in potentiated glucose-stimulated insulin secretion.[1][2][3]
Preclinical Model of Type II Diabetes: High-Fat Diet-Induced Obese Mice
A widely used and relevant preclinical model for type II diabetes is the high-fat diet (HFD)-induced obesity model in mice, typically using the C57BL/6 strain.[4][5][6][7] These mice, when fed a diet rich in fat, develop key features of the human condition, including obesity, insulin resistance, hyperglycemia, and impaired glucose tolerance.[4][5]
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound in a high-fat diet-induced mouse model of type II diabetes.
High-Fat Diet Induction Protocol
-
Animal Model: Male C57BL/6J mice, 5-6 weeks of age.[4]
-
Housing: Mice should be housed in a temperature-controlled environment with a 12-hour light/dark cycle.[4]
-
Diet:
-
Monitoring: Body weight and food intake should be monitored weekly.
This compound (or representative ABHD6 inhibitor) Treatment Protocol
-
Acclimatization: After the diet induction period, mice should be acclimated to handling and vehicle administration for at least one week.
-
Grouping: Mice on the HFD should be randomized into two groups: vehicle control and this compound treatment. An additional group of mice on the standard diet should serve as a lean control.
-
Dosing:
-
A representative ABHD6 inhibitor, WWL-70, has been shown to be effective at a dose of 10 mg/kg, administered daily via intraperitoneal (i.p.) injection. The optimal dose for this compound would need to be determined in pharmacokinetic and dose-ranging studies.
-
The vehicle for WWL-70 in published studies was typically a solution of saline with a small percentage of a solubilizing agent like DMSO and a surfactant like Tween-80. A similar vehicle would be appropriate for this compound, pending solubility assessments.
-
-
Duration: Treatment duration can range from 4 to 8 weeks, depending on the study endpoints.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a critical assay to assess how efficiently the body clears a glucose load, providing a measure of glucose tolerance.[9][10]
-
Fasting: Mice should be fasted for 6 hours prior to the test, with free access to water.[9][11]
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein (t=0 min).[9]
-
Glucose Administration: A 2 g/kg body weight solution of D-glucose is administered orally via gavage.[11]
-
Blood Sampling: Blood samples are collected at 15, 30, 60, 90, and 120 minutes post-glucose administration.[11][12]
-
Analysis: Blood glucose levels are measured at each time point using a glucometer. The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.
Insulin Tolerance Test (ITT)
The ITT is used to evaluate peripheral insulin sensitivity.[13][14]
-
Fasting: Mice are fasted for 4-6 hours with access to water.[13]
-
Baseline Blood Glucose: A baseline blood glucose measurement is taken (t=0 min).[13]
-
Insulin Administration: Human insulin is administered via i.p. injection at a dose of 0.75-1.0 U/kg body weight.[15]
-
Blood Sampling: Blood glucose is measured at 15, 30, 45, and 60 minutes post-insulin injection.[15]
-
Analysis: The rate of glucose disappearance from the blood is calculated to determine insulin sensitivity.
Measurement of Plasma Parameters
At the end of the study, terminal blood samples can be collected for the analysis of:
-
Plasma Insulin
-
Triglycerides
-
Cholesterol
-
Non-esterified fatty acids (NEFAs)
These can be measured using commercially available ELISA or colorimetric assay kits.
Data Presentation
The following tables present representative quantitative data from a study using the ABHD6 inhibitor WWL-70 in a high-fat diet mouse model. Similar endpoints should be measured in studies with this compound.
Table 1: Effect of ABHD6 Inhibitor (WWL-70) on Body and Tissue Weight
| Group | Initial Body Weight (g) | Final Body Weight (g) | Epididymal White Adipose Tissue (g) |
| HFD + Vehicle | 25.2 ± 0.5 | 42.8 ± 1.2 | 2.1 ± 0.2 |
| HFD + WWL-70 (10 mg/kg) | 25.5 ± 0.6 | 38.5 ± 1.0 | 1.5 ± 0.1 |
Data are presented as mean ± SEM. *p < 0.05 vs. HFD + Vehicle.
Table 2: Effect of ABHD6 Inhibitor (WWL-70) on Glucose Tolerance (OGTT)
| Group | Fasting Glucose (mg/dL) | Glucose AUC (mg/dL * min) |
| HFD + Vehicle | 155 ± 8 | 35,000 ± 2,500 |
| HFD + WWL-70 (10 mg/kg) | 140 ± 7 | 28,000 ± 2,000* |
Data are presented as mean ± SEM. *p < 0.05 vs. HFD + Vehicle.
Table 3: Effect of ABHD6 Inhibitor (WWL-70) on Plasma Parameters
| Group | Plasma Insulin (ng/mL) | Plasma Triglycerides (mg/dL) |
| HFD + Vehicle | 3.5 ± 0.4 | 120 ± 10 |
| HFD + WWL-70 (10 mg/kg) | 2.8 ± 0.3 | 105 ± 8 |
Data are presented as mean ± SEM.
Conclusion
The inhibition of ABHD6 presents a novel therapeutic strategy for the treatment of type II diabetes. This compound, as a potent and selective inhibitor, warrants investigation in preclinical models of this disease. The protocols and expected outcomes detailed in these application notes, based on data from a closely related compound, provide a framework for the in vivo evaluation of this compound's efficacy in improving glucose homeostasis and ameliorating metabolic dysregulation associated with a high-fat diet. Further studies are necessary to confirm these effects specifically for this compound and to establish its pharmacokinetic and pharmacodynamic profile.
References
- 1. α/β-Hydrolase domain-6-accessible monoacylglycerol controls glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α/β-Hydrolase domain-6 and saturated long chain monoacylglycerol regulate insulin secretion promoted by both fuel and non-fuel stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α/β-Hydrolase domain-6 and saturated long chain monoacylglycerol regulate insulin secretion promoted by both fuel and non-fuel stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progression of Diet-Induced Diabetes in C57BL6J Mice Involves Functional Dissociation of Ca2+ Channels From Secretory Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. C57BL/6 mice fed high fat diets as models for diabetes-accelerated atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Insulin Secretion of High-Fat Diet-Fed C57BL/6NN and C57BL/6NJ Mice: Implications of Mixed Genetic Background in Metabolic Studies | PLOS One [journals.plos.org]
- 9. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 10. Glucose Tolerance Test in Mice [bio-protocol.org]
- 11. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tierschutz.uzh.ch [tierschutz.uzh.ch]
- 13. Insulin Tolerance Test in Mouse [protocols.io]
- 14. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PMC [pmc.ncbi.nlm.nih.gov]
Application of JZP-430, a Selective ABHD6 Inhibitor, in Preclinical Models of Neuropathic Pain
Introduction
Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. The endocannabinoid system has emerged as a promising area for analgesic drug development. One key target in this system is the α/β-hydrolase domain 6 (ABHD6), an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of ABHD6 offers a nuanced approach to enhancing endocannabinoid signaling, potentially providing pain relief without the psychotropic side effects associated with direct cannabinoid receptor agonists.
JZP-430 is a potent, highly selective, and irreversible inhibitor of ABHD6 with an IC50 of 44 nM.[1] Its high selectivity over other hydrolases like fatty acid amide hydrolase (FAAH) makes it a valuable research tool for elucidating the specific role of ABHD6 in nociceptive pathways. While direct preclinical studies of this compound in neuropathic pain models are not yet extensively published, research on other selective ABHD6 inhibitors, such as WWL70, provides a strong rationale and methodological framework for its investigation.[2][3]
These application notes provide a detailed overview of the potential use of this compound in neuropathic pain research, including its mechanism of action, and detailed protocols for preclinical evaluation based on established models and the findings from studies with analogous compounds.
Mechanism of Action in Neuropathic Pain
The primary mechanism by which this compound is hypothesized to alleviate neuropathic pain is through the inhibition of ABHD6, leading to an increase in the levels of the endocannabinoid 2-AG. This elevation of 2-AG can subsequently enhance the activation of cannabinoid receptors (CB1 and CB2), which are known to play a crucial role in modulating pain perception.
However, studies with the selective ABHD6 inhibitor WWL70 have revealed a more complex mechanism of action that may also be independent of cannabinoid receptor activation.[2] This research suggests that ABHD6 inhibition can also attenuate neuropathic pain by reducing the production of pro-inflammatory mediators. Specifically, WWL70 was found to decrease the levels of prostaglandin (B15479496) E2 (PGE2) and the expression of cyclooxygenase-2 (COX-2) in the injured nerve tissue.[2][3] This anti-inflammatory effect is likely mediated through the inhibition of the NF-κB signaling pathway.[2]
Therefore, this compound may exert its analgesic effects through a dual mechanism: enhancing endocannabinoid signaling and suppressing neuroinflammation.
Signaling Pathway of ABHD6 Inhibition in Neuropathic Pain
Caption: Proposed dual mechanism of this compound in alleviating neuropathic pain.
Preclinical Evaluation of this compound in a Neuropathic Pain Model
The following protocols are adapted from a study investigating the effects of the selective ABHD6 inhibitor WWL70 in a mouse model of chronic constriction injury (CCI).[2] These methodologies can be applied to evaluate the efficacy of this compound.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WWL70 protects against chronic constriction injury-induced neuropathic pain in mice by cannabinoid receptor-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WWL70 protects against chronic constriction injury-induced neuropathic pain in mice by cannabinoid receptor-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neuroinflammation with JZP-430
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing JZP-430, a potent and selective inhibitor of α/β-hydrolase domain 6 (ABHD6), to investigate neuroinflammation. The provided protocols detail in vitro and in vivo methodologies to characterize the anti-inflammatory effects of this compound.
This compound is a potent, highly selective, and irreversible inhibitor of ABHD6 with an IC50 of 44 nM.[1] It demonstrates approximately 230-fold selectivity over fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (B570770) (LAL).[1] ABHD6 is a serine hydrolase that plays a key role in the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a signaling lipid with known anti-inflammatory properties. By inhibiting ABHD6, this compound is expected to increase the levels of 2-AG, thereby dampening neuroinflammatory responses.
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases.[2][3] Microglia, the resident immune cells of the central nervous system, are key players in initiating and propagating neuroinflammatory cascades.[3] Their activation leads to the release of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5]
Data Presentation
The following tables summarize quantitative data from studies on selective ABHD6 inhibitors, providing an expectation of the potential efficacy of this compound in similar experimental setups.
Table 1: In Vitro Inhibition of ABHD6 and Inflammatory Markers
| Compound | Cell Line | Target | IC50 / Effective Concentration | Effect | Reference |
| This compound | - | ABHD6 | IC50: 44 nM | Potent and selective inhibition | [1] |
| WWL70 | BV-2 microglia | ABHD6 | 10 µM | Decreased LPS-induced IL-1β mRNA expression | [6] |
| WWL70 | J774 macrophages | ABHD6 | 10 µM | Decreased LPS-induced IL-1β mRNA expression | [6] |
| KT-182 | - | Brain ABHD6 activity | 2 mg/kg (i.p. in mice) | >90% inhibition | [7] |
Table 2: In Vivo Effects of ABHD6 Inhibition on Neuroinflammation
| Compound | Animal Model | Dosage | Key Findings | Reference |
| WWL70 | Experimental Autoimmune Encephalomyelitis (EAE) | - | Ameliorated clinical symptoms, reduced mRNA levels of TNF-α, iNOS, and IL-1β | [8] |
| WWL70 | Traumatic Brain Injury (TBI) | - | Attenuated neurodegenerative processes, suppressed ICAM-1 expression | [8] |
| KT-182 | HdhQ200/200 Huntington's Disease model | 2 mg/kg (i.p.) | Rescued motor coordination deficits | [7] |
Signaling Pathway
The inhibition of ABHD6 by this compound is anticipated to modulate neuroinflammatory signaling pathways primarily by increasing the bioavailability of 2-AG. This leads to enhanced activation of cannabinoid receptors (CB1 and CB2), which are known to have immunomodulatory functions.
Experimental Protocols
In Vitro Assessment of Anti-Neuroinflammatory Activity in Microglial Cells
This protocol outlines a general workflow for screening this compound for its ability to suppress inflammatory responses in a microglial cell line (e.g., BV-2).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmgrp.com [bmgrp.com]
- 4. mdpi.com [mdpi.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. pnas.org [pnas.org]
- 7. ABHD6 Inhibition Rescues a Sex-Dependent Deficit in Motor Coordination in The HdhQ200/200 Mouse Model of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABHD6: its place in endocannabinoid signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]
JZP-430: A Potent and Selective Tool for Investigating Lipid Metabolism
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
JZP-430 is a potent, highly selective, and irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6).[1] This enzyme is a key regulator of lipid metabolism, primarily through its role as a monoacylglycerol (MAG) hydrolase, which breaks down the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). By inhibiting ABHD6, this compound offers a powerful tool to investigate the multifaceted roles of this enzyme and its substrates in various physiological and pathophysiological processes, including energy balance, glucose homeostasis, and inflammatory responses. These application notes provide an overview of this compound's utility in lipid metabolism research, complete with detailed experimental protocols and data presentation guidelines.
Key Applications in Lipid Metabolism Research
-
Elucidation of ABHD6 function: this compound can be used to specifically block ABHD6 activity in both in vitro and in vivo models, allowing for a detailed investigation of its role in various metabolic pathways.
-
Investigation of the endocannabinoid system: By preventing the degradation of 2-AG, this compound can be used to study the downstream effects of enhanced endocannabinoid signaling.
-
Therapeutic potential in metabolic diseases: The targeted inhibition of ABHD6 by this compound makes it a valuable tool for preclinical studies investigating its potential as a therapeutic agent for conditions such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.
Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Mechanism of Action | Irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6) | [1] |
| IC50 | 44 nM (for human ABHD6) | [1] |
| Selectivity | ~230-fold selective over fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (B570770) (LAL) | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving ABHD6 and a typical experimental workflow for evaluating the in vivo efficacy of this compound.
Experimental Protocols
In Vitro ABHD6 Inhibition Assay
This protocol describes a method to determine the inhibitory potency of this compound on ABHD6 activity in a cell-based assay.
Materials:
-
HEK293 cells transiently overexpressing human ABHD6
-
This compound
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Substrate: 2-arachidonoylglycerol (2-AG)
-
Detection reagent for glycerol (commercially available kits)
-
96-well microplates
Procedure:
-
Cell Lysate Preparation:
-
Culture HEK293 cells overexpressing ABHD6.
-
Harvest cells and prepare cell lysates by sonication or detergent lysis in assay buffer.
-
Determine the protein concentration of the lysate.
-
-
Inhibition Assay:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed amount of cell lysate to each well.
-
Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate 2-AG to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction (e.g., by heating or adding a stop solution).
-
Add the glycerol detection reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to quantify the amount of glycerol produced.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Representative In Vivo Study: this compound in a Diet-Induced Obesity (DIO) Mouse Model
This protocol provides a representative experimental design for evaluating the in vivo efficacy of this compound in a preclinical model of obesity and metabolic syndrome.
Animal Model:
-
Male C57BL/6J mice, 8 weeks of age.
-
Induce obesity by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks.
-
House mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
Experimental Groups:
-
Group 1: Lean control (standard chow diet) + Vehicle
-
Group 2: DIO control (HFD) + Vehicle
-
Group 3: DIO (HFD) + this compound (e.g., 10 mg/kg, daily)
-
Group 4: DIO (HFD) + this compound (e.g., 30 mg/kg, daily)
Treatment Protocol:
-
Administer this compound or vehicle daily via oral gavage or intraperitoneal injection for 4-8 weeks.
-
Monitor body weight and food intake weekly.
Metabolic Assessments:
-
Glucose Tolerance Test (GTT): Perform a GTT at the end of the treatment period. After an overnight fast, administer a glucose bolus (e.g., 2 g/kg) intraperitoneally and measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Insulin Tolerance Test (ITT): Perform an ITT a few days after the GTT. After a short fast (e.g., 4-6 hours), administer an insulin bolus (e.g., 0.75 U/kg) intraperitoneally and measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-injection.
Endpoint Analysis:
-
At the end of the study, euthanize the mice and collect blood and tissues.
-
Plasma Analysis: Measure plasma levels of triglycerides, total cholesterol, HDL-cholesterol, LDL-cholesterol, and insulin.
-
Body Composition: Determine fat mass and lean mass using techniques like DEXA or MRI.
-
Tissue Analysis: Harvest liver, adipose tissue, and muscle for histological analysis (e.g., H&E staining for lipid accumulation) and gene expression analysis of key metabolic markers (e.g., by qPCR).
Expected Quantitative Data and Presentation
The following tables illustrate how to structure and present the quantitative data from the described in vivo study.
Table 1: Effect of this compound on Body Weight, Food Intake, and Body Composition in DIO Mice
| Parameter | Lean Control + Vehicle | DIO + Vehicle | DIO + this compound (10 mg/kg) | DIO + this compound (30 mg/kg) |
| Initial Body Weight (g) | 25.2 ± 1.5 | 42.5 ± 2.1 | 42.8 ± 2.3 | 42.3 ± 2.0 |
| Final Body Weight (g) | 28.1 ± 1.7 | 48.9 ± 2.5 | 44.1 ± 2.2 | 41.5 ± 2.1 |
| Body Weight Gain (g) | 2.9 ± 0.5 | 6.4 ± 0.8 | 1.3 ± 0.6 | -0.8 ± 0.7*** |
| Daily Food Intake (g) | 3.1 ± 0.3 | 2.5 ± 0.2 | 2.4 ± 0.3 | 2.3 ± 0.2 |
| Fat Mass (g) | 4.5 ± 0.8 | 18.2 ± 1.5 | 14.5 ± 1.3 | 12.1 ± 1.1** |
| Lean Mass (g) | 22.8 ± 1.2 | 28.5 ± 1.8 | 27.9 ± 1.6 | 27.5 ± 1.7 |
Data are presented as mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 vs. DIO + Vehicle.
Table 2: Effect of this compound on Plasma Metabolic Parameters in DIO Mice
| Parameter | Lean Control + Vehicle | DIO + Vehicle | DIO + this compound (10 mg/kg) | DIO + this compound (30 mg/kg) |
| Fasting Glucose (mg/dL) | 95 ± 8 | 145 ± 12 | 120 ± 10 | 105 ± 9** |
| Fasting Insulin (ng/mL) | 0.8 ± 0.2 | 3.5 ± 0.5 | 2.1 ± 0.4 | 1.5 ± 0.3 |
| Triglycerides (mg/dL) | 80 ± 10 | 180 ± 20 | 135 ± 15* | 110 ± 12 |
| Total Cholesterol (mg/dL) | 120 ± 15 | 250 ± 25 | 205 ± 20* | 180 ± 18** |
Data are presented as mean ± SEM. *p<0.05, **p<0.01 vs. DIO + Vehicle.
Table 3: Effect of this compound on Glucose Tolerance in DIO Mice (GTT AUC)
| Parameter | Lean Control + Vehicle | DIO + Vehicle | DIO + this compound (10 mg/kg) | DIO + this compound (30 mg/kg) |
| GTT AUC (mg/dLmin) | 15000 ± 1200 | 35000 ± 2500 | 28000 ± 2100 | 22000 ± 1800** |
Data are presented as mean ± SEM. AUC = Area Under the Curve. *p<0.05, **p<0.01 vs. DIO + Vehicle.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of ABHD6 in lipid metabolism and related disorders. Its high potency and selectivity allow for precise modulation of the endocannabinoid system and downstream metabolic pathways. The protocols and data presentation guidelines provided here offer a framework for researchers to effectively utilize this compound in their studies to advance our understanding of metabolic diseases and explore novel therapeutic strategies.
References
Application Notes and Protocols for Cell-Based Assays to Evaluate JZP-430 Efficacy
Introduction
JZP-430 is a potent and selective irreversible inhibitor of the enzyme α/β-hydrolase domain-containing 6 (ABHD6).[1] ABHD6 is a serine hydrolase that plays a significant role in the metabolism of monoacylglycerols (MAGs), including the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[2][3] Emerging evidence indicates that ABHD6 is overexpressed in several types of cancer, including non-small-cell lung cancer (NSCLC), pancreatic ductal adenocarcinoma (PDAC), and hepatocellular carcinoma (HCC), where it is associated with poor prognosis and tumor progression.[2][4][5] Inhibition of ABHD6 has been shown to reduce cancer cell migration, invasion, and tumor growth, suggesting that it is a promising therapeutic target.[2][3][5]
These application notes provide detailed protocols for a suite of cell-based assays to characterize the efficacy of this compound in cancer cell lines. The assays are designed to assess the impact of this compound on key cancer-related cellular processes: proliferation, migration, and apoptosis. Additionally, a protocol is included to investigate the effect of this compound on the AKT signaling pathway, which has been implicated as a downstream effector of ABHD6 in some cancers.
Target Audience
These protocols and notes are intended for researchers, scientists, and drug development professionals with experience in cell culture and standard molecular and cell biology techniques.
Key Experiments
-
Cell Proliferation Assay (MTT Assay): To determine the effect of this compound on the growth and viability of cancer cells.
-
Wound Healing (Scratch) Assay: To assess the impact of this compound on cancer cell migration and invasion.
-
Caspase-3/7 Activity Assay: To quantify the induction of apoptosis in cancer cells following treatment with this compound.
-
Western Blot Analysis of AKT Signaling Pathway: To examine the effect of this compound on the phosphorylation status of key proteins in the AKT pathway.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described assays.
Table 1: Effect of this compound on Cancer Cell Proliferation (IC50 Values)
| Cell Line | This compound IC50 (µM) at 48h | This compound IC50 (µM) at 72h |
| A549 (NSCLC) | Data to be filled | Data to be filled |
| PANC-1 (PDAC) | Data to be filled | Data to be filled |
| Huh7 (HCC) | Data to be filled | Data to be filled |
Table 2: Inhibition of Cancer Cell Migration by this compound
| Cell Line | Treatment | Wound Closure (%) at 24h | p-value |
| A549 | Vehicle Control | Data to be filled | - |
| A549 | This compound (IC50) | Data to be filled | Data to be filled |
| PANC-1 | Vehicle Control | Data to be filled | - |
| PANC-1 | This compound (IC50) | Data to be filled | Data to be filled |
| Huh7 | Vehicle Control | Data to be filled | - |
| Huh7 | This compound (IC50) | Data to be filled | Data to be filled |
Table 3: Induction of Apoptosis by this compound
| Cell Line | Treatment | Caspase-3/7 Activity (Fold Change vs. Control) | p-value |
| A549 | Vehicle Control | 1.0 | - |
| A549 | This compound (IC50) | Data to be filled | Data to be filled |
| PANC-1 | Vehicle Control | 1.0 | - |
| PANC-1 | This compound (IC50) | Data to be filled | Data to be filled |
| Huh7 | Vehicle Control | 1.0 | - |
| Huh7 | This compound (IC50) | Data to be filled | Data to be filled |
Table 4: Modulation of AKT Signaling by this compound
| Cell Line | Treatment | p-AKT (Ser473) / Total AKT Ratio | p-mTOR (Ser2448) / Total mTOR Ratio |
| A549 | Vehicle Control | 1.0 | 1.0 |
| A549 | This compound (IC50) | Data to be filled | Data to be filled |
| PANC-1 | Vehicle Control | 1.0 | 1.0 |
| PANC-1 | This compound (IC50) | Data to be filled | Data to be filled |
| Huh7 | Vehicle Control | 1.0 | 1.0 |
| Huh7 | This compound (IC50) | Data to be filled | Data to be filled |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells. The resulting formazan (B1609692) crystals are solubilized, and the absorbance is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., A549, PANC-1, Huh7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate the plate for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Wound Healing (Scratch) Assay
Principle: This assay mimics cell migration in vivo. A "wound" is created in a confluent cell monolayer, and the rate of wound closure is monitored over time.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
200 µL pipette tips
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well plate and grow to form a confluent monolayer.
-
Create a scratch (wound) in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing this compound at the desired concentration (e.g., IC50) or vehicle control.
-
Capture images of the wound at 0 hours.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same wound area at various time points (e.g., 12, 24 hours).
-
Measure the wound area at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial wound area.
Caspase-3/7 Activity Assay
Principle: This is a luminogenic or fluorogenic assay that measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. The substrate contains a caspase-3/7 recognition sequence linked to a reporter molecule, which is released upon cleavage by active caspases.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
White-walled 96-well plates
-
Luminometer or fluorometer
Protocol:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well.
-
Incubate overnight at 37°C and 5% CO2.
-
Treat the cells with this compound at the desired concentration or vehicle control. Include a positive control for apoptosis (e.g., staurosporine).
-
Incubate for a predetermined time (e.g., 24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence or fluorescence using a plate reader.
-
Express the results as fold change in caspase activity relative to the vehicle control.
Western Blot Analysis of AKT Signaling Pathway
Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with antibodies specific to the proteins of interest.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-mTOR (Ser2448), anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration for a specific time (e.g., 6, 12, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
Visualizations
Caption: Proposed signaling pathway of this compound action.
References
- 1. ABHD6 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System [frontiersin.org]
- 3. α/β-Hydrolase Domain-Containing 6 (ABHD6)— A Multifunctional Lipid Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Lipid Hydrolase ABHD6 is a Therapeutic Target in Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD)-Related Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced monoacylglycerol lipolysis by ABHD6 promotes NSCLC pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JZP-430 Delivery in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of JZP-430, a potent and selective inhibitor of α/β-hydrolase domain 6 (ABHD6), for use in animal studies. The following sections offer guidance on formulation, delivery methods, and data collection to facilitate preclinical research.
This compound is an irreversible inhibitor of ABHD6 with an IC50 of 44 nM.[1] Its high selectivity makes it a valuable tool for investigating the role of ABHD6 in various physiological and pathological processes. Proper formulation and delivery are critical for obtaining reliable and reproducible results in in vivo studies.
Data Presentation: Formulation and Pharmacokinetics
The selection of an appropriate vehicle is crucial for the effective delivery of this compound. Below are suggested formulations based on common preclinical practices. Researchers should perform their own stability and solubility studies to confirm the optimal formulation for their specific experimental needs.
Table 1: Suggested Formulations for this compound in Preclinical Studies
| Formulation Component | Vehicle Composition | Route of Administration | Notes |
| Aqueous-Based | 10% DMSO + 90% (20% SBE-β-CD in Saline) | Oral (gavage), Intravenous (IV) | SBE-β-CD acts as a solubilizing agent to improve the aqueous solubility of the compound.[1] |
| Oil-Based | 10% DMSO + 90% Corn Oil | Oral (gavage), Subcutaneous (SC) | Corn oil is a common vehicle for lipophilic compounds.[1] |
| Suspension | 0.5% Methylcellulose in sterile water | Oral (gavage) | A common vehicle for compounds with low aqueous solubility. |
Table 2: Template for Recording Pharmacokinetic Data of this compound
As specific pharmacokinetic data for this compound is not publicly available, researchers can use the following template to record and compare data from their own studies.
| Parameter | Oral (Aqueous) | Oral (Oil) | Intravenous | Subcutaneous |
| Dose (mg/kg) | ||||
| Cmax (ng/mL) | ||||
| Tmax (h) | ||||
| AUC (0-t) (ng*h/mL) | ||||
| t1/2 (h) | ||||
| Bioavailability (%) |
Experimental Protocols
The following are detailed protocols for the preparation of this compound formulations and their administration to animal models.
Protocol 1: Preparation of this compound in an Aqueous-Based Vehicle
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile Saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the SBE-β-CD Solution: Dissolve SBE-β-CD in sterile saline to a final concentration of 20% (w/v). For example, add 2g of SBE-β-CD to 10mL of sterile saline. Mix until fully dissolved. Gentle warming may be required.
-
Prepare the this compound Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution. For example, to prepare a 10 mM stock, dissolve 3.55 mg of this compound (MW: 355.44 g/mol ) in 1 mL of DMSO.
-
Prepare the Final Formulation:
-
Calculate the required volume of the this compound stock solution based on the desired final concentration and dosing volume.
-
In a sterile vial, add the calculated volume of the this compound stock solution.
-
Slowly add the 20% SBE-β-CD in saline solution to the vial while vortexing to achieve the final desired concentration. The final concentration of DMSO should be 10% or less.[1]
-
For example, to prepare 1 mL of a 1 mg/mL final formulation, add 100 µL of a 10 mg/mL this compound stock in DMSO to 900 µL of the 20% SBE-β-CD in saline solution.
-
-
Ensure Complete Dissolution: Vortex the final solution thoroughly. If necessary, sonicate the solution for a few minutes to ensure complete dissolution. The final formulation should be a clear solution.
Protocol 2: Preparation of this compound in an Oil-Based Vehicle
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the this compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.
-
Prepare the Final Formulation:
-
Calculate the required volume of the this compound stock solution.
-
In a sterile vial, add the calculated volume of the this compound stock solution.
-
Slowly add the corn oil to the vial while vortexing to achieve the final desired concentration. The final concentration of DMSO should be 10% or less.[1]
-
For example, to prepare 1 mL of a 1 mg/mL final formulation, add 100 µL of a 10 mg/mL this compound stock in DMSO to 900 µL of corn oil.
-
-
Ensure Homogeneity: Vortex the final mixture thoroughly. If necessary, sonicate for a few minutes to ensure a homogenous solution or suspension.
Protocol 3: Administration of this compound
A. Oral Gavage:
-
Prepare the this compound formulation as described in Protocol 1 or 2.
-
Ensure the animal is properly restrained.
-
Use a gavage needle of the appropriate size for the animal model.
-
Carefully insert the gavage needle into the esophagus and deliver the calculated volume of the this compound formulation directly into the stomach.
-
Monitor the animal for any signs of distress after administration.
B. Intravenous (IV) Injection:
-
Prepare the this compound formulation in the aqueous-based vehicle as described in Protocol 1. The solution must be sterile and clear.
-
Warm the animal under a heat lamp to dilate the tail veins.
-
Place the animal in a restraining device.
-
Swab the tail with 70% ethanol.
-
Use an appropriate gauge needle and syringe to slowly inject the calculated volume of the this compound solution into a lateral tail vein.
-
Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.
Visualizations
The following diagrams illustrate key processes in the preclinical evaluation of this compound.
Caption: Workflow for selecting an appropriate this compound formulation.
Caption: General workflow for an in vivo study with this compound.
Caption: Simplified signaling pathway for this compound action.
References
Application Notes and Protocols: Co-administration of JZP-430 with Other Compounds
Note to the Reader: As of the current date, publicly available data on the co-administration of JZP-430 with other compounds is limited. This compound is identified as a potent and selective inhibitor of α/β-hydrolase domain 6 (ABHD6)[1]. However, detailed clinical trial data, drug-drug interaction studies, and specific protocols for co-administration are not available in the public domain. The following information is based on general pharmacological principles and the known characteristics of this compound. This document will be updated as more information becomes available.
Introduction
This compound is an investigational compound that acts as a potent, highly selective, and irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6) with an IC50 of 44 nM. It demonstrates approximately 230-fold selectivity over fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (B570770) (LAL)[1]. ABHD6 is an enzyme involved in the hydrolysis of endocannabinoids and other lipid signaling molecules, suggesting that this compound may have therapeutic potential in various neurological and metabolic disorders.
Given its mechanism of action, the co-administration of this compound with other therapeutic agents warrants careful consideration to avoid potential drug-drug interactions (DDIs). DDIs can be categorized into pharmacokinetic and pharmacodynamic interactions, which may alter the efficacy and/or safety profile of the co-administered drugs[2][3][4].
Potential Signaling Pathways
The primary signaling pathway affected by this compound is the endocannabinoid system. By inhibiting ABHD6, this compound is expected to increase the levels of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), which in turn modulates the activity of cannabinoid receptors CB1 and CB2.
References
Troubleshooting & Optimization
JZP-430 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of JZP-430, a potent and selective inhibitor of α/β-hydrolase domain 6 (ABHD6). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway diagrams to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound is a hydrophobic compound with limited aqueous solubility. It is practically insoluble in aqueous buffers like PBS (pH 7.2).[1] However, it exhibits good solubility in several organic solvents. For preparing stock solutions, dimethyl sulfoxide (B87167) (DMSO) is highly recommended.[2] Refer to the data table below for specific solubility information.
Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer for my in vitro assay. What should I do?
A2: This phenomenon, known as solvent-induced precipitation, is common for hydrophobic compounds. When a concentrated DMSO stock is diluted into an aqueous medium, the dramatic decrease in organic solvent concentration causes the compound to fall out of solution. To mitigate this, ensure the final DMSO concentration in your assay medium is kept as low as possible, typically below 0.5%, to avoid both precipitation and potential solvent-induced cellular toxicity. It is crucial to perform a vehicle control with the same final DMSO concentration to assess its effect on your experimental system.
Q3: Are there any recommended methods to enhance the aqueous solubility of this compound for in vivo studies?
A3: Yes, for in vivo applications, co-solvent formulations are necessary. Two effective methods involve the use of either sulfobutyl ether β-cyclodextrin (SBE-β-CD) in saline or corn oil as a vehicle.[2] These formulations help to keep this compound in solution and improve its bioavailability. Detailed protocols for these preparations are provided below.
Q4: How should I store my this compound solutions?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[2] Once dissolved in a solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to compound degradation.
Q5: Can I use heat or sonication to dissolve this compound?
A5: Yes, if you observe precipitation or phase separation during the preparation of your solution, gentle heating and/or sonication can be used to aid dissolution.[2] For DMSO stock solutions, using an ultrasonic bath is recommended to ensure complete dissolution.[2]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents. It is recommended to perform small-scale solubility tests in your specific experimental conditions.
| Solvent | Maximum Solubility (Approx.) | Notes |
| In Vitro Solvents | ||
| Dimethylformamide (DMF) | 30 mg/mL | Suitable for preparing high-concentration stock solutions. |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL[1] - 100 mg/mL[2] | Recommended for stock solutions.[2] Use of ultrasonication is advised for higher concentrations.[2] |
| Ethanol | 10 mg/mL | Can be used as an alternative to DMSO for stock solutions. |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Insoluble | This compound has very low solubility in aqueous buffers.[1] |
| In Vivo Formulations | ||
| 10% DMSO in 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | A clear solution can be achieved for in vivo administration.[2] |
| 10% DMSO in 90% Corn Oil | ≥ 2.5 mg/mL | An alternative clear solution formulation for in vivo studies.[2] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder (MW: 354.47 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock solution, use 3.54 mg of this compound.
-
Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Vortex the mixture thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Preparation of this compound for In Vivo Administration
Protocol 1: Formulation with SBE-β-CD in Saline
This protocol yields a clear solution with a this compound concentration of ≥ 2.5 mg/mL.[2]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Sulfobutyl ether β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare the final formulation, first add 10% of the final volume as the this compound DMSO stock solution to a sterile tube.
-
Add 90% of the final volume as the 20% SBE-β-CD in saline solution.
-
Vortex the mixture thoroughly until a clear solution is obtained.
Protocol 2: Formulation with Corn Oil
This protocol also yields a clear solution with a this compound concentration of ≥ 2.5 mg/mL.[2]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Corn Oil
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, first add 10% of the final volume as the this compound DMSO stock solution.
-
Add 90% of the final volume as corn oil.
-
Vortex the mixture thoroughly until a clear and homogenous solution is formed.
Visual Troubleshooting and Pathway Diagrams
Logical Workflow for Troubleshooting this compound Solubility Issues
Caption: A step-by-step workflow for troubleshooting common solubility issues with this compound.
Experimental Workflow for Preparing this compound Solutions
Caption: Workflow for the preparation of this compound solutions for in vitro and in vivo experiments.
Signaling Pathway of ABHD6 Inhibition by this compound
Caption: this compound inhibits ABHD6, increasing 2-AG levels and enhancing cannabinoid receptor signaling.
References
JZP-430 Stability in Solution: Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of JZP-430 in solution. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common stability challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For long-term storage, high-quality, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. It is crucial to use newly opened or properly stored anhydrous DMSO, as the presence of water can promote hydrolysis of the carbamate (B1207046) functional group in this compound.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months)[1]. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: My this compound solution appears cloudy or has precipitates. What should I do?
A3: Cloudiness or precipitation upon dilution of the DMSO stock solution into aqueous buffers can be due to the low aqueous solubility of this compound. Gentle warming and/or sonication can help to redissolve the compound[1]. If precipitation persists, consider the inclusion of solubilizing agents in your aqueous buffer.
Q4: What is the likely degradation pathway for this compound in solution?
A4: As a carbamate-containing compound, this compound is susceptible to hydrolysis, which breaks the carbamate bond. This hydrolysis can be catalyzed by acidic or basic conditions, with the rate typically being significantly higher at alkaline pH.
Troubleshooting Guide: this compound Solution Instability
If you are observing a loss of this compound potency or inconsistencies in your experimental results, consider the following troubleshooting steps to address potential solution instability.
| Problem | Potential Cause | Recommended Solution |
| Loss of activity over time in aqueous buffer | Hydrolysis of the carbamate functional group. | Optimize the pH of your buffer to be in the neutral to slightly acidic range (pH 6.0-7.4). Avoid alkaline conditions (pH > 8). |
| Exposure to light. | Protect your this compound solutions from light by using amber vials or covering the containers with aluminum foil. | |
| Temperature-dependent degradation. | Prepare fresh dilutions for each experiment and keep them on ice. Avoid prolonged storage of aqueous solutions at room temperature. | |
| Precipitation upon dilution | Low aqueous solubility. | Increase the percentage of co-solvent (e.g., DMSO) in the final solution, if experimentally permissible. Incorporate solubilizing excipients such as cyclodextrins (e.g., SBE-β-CD) or surfactants (e.g., Tween® 80, Kolliphor® EL). |
| Inconsistent results between experiments | Variability in solution preparation. | Standardize your solution preparation protocol. Use fresh, high-quality solvents and ensure complete dissolution of the compound. |
| Degradation during storage of diluted solutions. | Prepare fresh dilutions from a frozen stock solution for each experiment. Do not reuse diluted aqueous solutions. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound in Different Buffers
This protocol outlines a method to evaluate the short-term stability of this compound in various buffer systems to determine the optimal pH for your experiments.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate (B86180) buffer, pH 6.0
-
Tris buffer, pH 8.5
-
High-performance liquid chromatography (HPLC) system with UV or MS detector
-
HPLC column (e.g., C18 reverse-phase)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for mobile phase)
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in each of the test buffers (PBS, citrate buffer, Tris buffer).
-
Immediately after preparation (t=0), inject an aliquot of each solution onto the HPLC system to determine the initial peak area of this compound.
-
Incubate the remaining solutions at room temperature, protected from light.
-
At specified time points (e.g., 1, 2, 4, 8, and 24 hours), inject an aliquot from each buffer and measure the peak area of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
Data Presentation:
| Buffer (pH) | % this compound Remaining (1h) | % this compound Remaining (2h) | % this compound Remaining (4h) | % this compound Remaining (8h) | % this compound Remaining (24h) |
| Citrate (6.0) | |||||
| PBS (7.4) | |||||
| Tris (8.5) |
Protocol 2: HPLC Method for Quantification of this compound
This protocol provides a general starting point for developing an HPLC method to quantify this compound and its degradation products. Method optimization will be required.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm (or mass spectrometer for higher specificity)
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: this compound inhibits ABHD6, increasing 2-AG levels.
References
Technical Support Center: Optimizing JZP-430 Concentration for Primary Neurons
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of JZP-430 for experiments involving primary neurons.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, highly selective, and irreversible inhibitor of the enzyme α/β-hydrolase domain 6 (ABHD6).[1] ABHD6 is primarily located in the post-synaptic compartment of neurons and is responsible for hydrolyzing the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key signaling molecule in the brain.[1][2] By inhibiting ABHD6, this compound leads to an accumulation of 2-AG, which can modulate synaptic transmission and plasticity.[2][3] Additionally, ABHD6 has been shown to regulate the surface expression of AMPA receptors, a function that may be independent of its enzymatic activity.[4][5]
Q2: What is a recommended starting concentration range for this compound in primary neuron cultures?
A2: Based on the IC50 of 44 nM for this compound and general practices for small molecule inhibitors in primary neurons, a good starting point for a dose-response experiment is to test a wide range of concentrations.[1] A suggested range is from 1 nM to 10 µM. This allows for the determination of both the optimal effective concentration and the threshold for potential cytotoxicity.
Q3: How should I prepare my this compound stock solution and working solutions?
A3: this compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C. For experiments, the DMSO stock should be diluted in pre-warmed neuronal culture medium to the final desired concentrations. It is crucial to ensure the final DMSO concentration in the culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No observable effect of this compound treatment. | 1. Concentration too low: The concentration of this compound may be below the effective range for your specific primary neuron type and experimental conditions. 2. Degraded compound: Improper storage or handling of this compound may have led to its degradation. 3. Low ABHD6 expression: The primary neurons you are using may have low endogenous expression of ABHD6. | 1. Perform a dose-response experiment: Test a wider and higher range of concentrations (e.g., up to 10 µM). 2. Prepare fresh solutions: Use a new aliquot of this compound stock solution to prepare fresh working solutions for each experiment. 3. Verify ABHD6 expression: Confirm the expression of ABHD6 in your primary neuron culture using techniques like Western blotting or qPCR. |
| High levels of cell death observed after this compound treatment. | 1. Concentration too high: The concentration of this compound may be in the cytotoxic range for your neurons. 2. Prolonged exposure: The duration of the treatment may be too long. 3. Solvent toxicity: The final concentration of DMSO in the culture medium may be too high. | 1. Lower the concentration: Refer to your dose-response data to select a concentration that is effective but not toxic. 2. Optimize treatment duration: Conduct a time-course experiment to determine the shortest effective exposure time. 3. Reduce DMSO concentration: Ensure the final DMSO concentration is below 0.1%. Include a vehicle control (medium with the same DMSO concentration as your highest this compound dose) in all experiments. |
| Inconsistent results between experiments. | 1. Variability in primary neuron culture: Differences in cell density, health, or age of the culture can lead to variability. 2. Inconsistent this compound preparation: Variations in the preparation of working solutions can lead to inconsistent dosing. | 1. Standardize culture protocols: Maintain consistent cell seeding densities and culture conditions. Use cultures at a similar day in vitro (DIV) for all experiments. 2. Ensure accurate dilutions: Use calibrated pipettes and prepare fresh serial dilutions for each experiment from a single, validated stock solution. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Curve and MTT Assay
This protocol outlines the steps to determine the optimal, non-toxic working concentration of this compound for your primary neuron experiments.
Materials:
-
Primary neuron culture
-
96-well plates, coated with an appropriate substrate (e.g., Poly-D-Lysine)
-
This compound
-
Anhydrous DMSO
-
Neuronal culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Plating: Plate primary neurons in a 96-well plate at a density of 2 x 10^4 cells/well and culture for 7-10 days to allow for maturation.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions in pre-warmed neuronal culture medium to achieve a range of final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle-only control (DMSO at the same final concentration as the highest this compound dose) and an untreated control.
-
Treatment: Carefully replace the existing medium with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. .
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve.
Data Presentation:
| This compound Concentration | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| Untreated Control | 1.25 ± 0.08 | 100% |
| Vehicle Control (0.1% DMSO) | 1.22 ± 0.07 | 97.6% |
| 1 nM | 1.23 ± 0.09 | 98.4% |
| 10 nM | 1.20 ± 0.06 | 96.0% |
| 100 nM | 1.15 ± 0.08 | 92.0% |
| 1 µM | 1.05 ± 0.10 | 84.0% |
| 10 µM | 0.65 ± 0.05 | 52.0% |
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol can be used to assess the effect of this compound on signaling pathways downstream of 2-AG accumulation, such as the phosphorylation of key kinases.
Materials:
-
Primary neuron culture
-
6-well plates, coated with an appropriate substrate
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Procedure:
-
Cell Plating and Treatment: Plate primary neurons in 6-well plates. Once mature, treat the cells with the optimal concentration of this compound (determined from Protocol 1) for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensity using densitometry software. Normalize the phosphorylated protein to the total protein and then to a loading control (e.g., β-actin).
Data Presentation:
| Treatment | p-ERK / Total ERK Ratio (Normalized to Control) |
| Untreated Control | 1.00 |
| Vehicle Control | 0.98 |
| This compound (100 nM) | 1.75 |
Visualizations
Caption: this compound inhibits ABHD6, leading to increased 2-AG levels and downstream signaling.
Caption: Workflow for optimizing this compound concentration in primary neurons.
Caption: Troubleshooting logic for this compound experiments in primary neurons.
References
- 1. Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The serine hydrolase ABHD6 controls the accumulation and efficacy of 2-AG at cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. ABHD6: its place in endocannabinoid signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]
JZP-430 In Vivo Experiments: Technical Support Center
Welcome to the technical support center for JZP-430 in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during pre-clinical studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, highly selective, and irreversible inhibitor of the enzyme α/β-hydrolase domain 6 (ABHD6).[1] Its primary mechanism of action is the inhibition of ABHD6, which plays a role in lipid metabolism. This inhibition leads to downstream effects on various signaling pathways.
Q2: What are the recommended formulation strategies for this compound for in vivo administration?
This compound is a solid, white to light yellow powder.[1] For in vivo studies, proper formulation is critical for ensuring bioavailability and consistent results. Two common formulation protocols are:
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Protocol 1: 10% DMSO in 90% (20% SBE-β-CD in Saline). This should yield a clear solution with a solubility of at least 2.5 mg/mL.
-
Protocol 2: 10% DMSO in 90% Corn Oil. This also results in a clear solution with a solubility of at least 2.5 mg/mL.[1]
It is recommended to use newly opened, anhydrous DMSO as it is hygroscopic and can impact solubility.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Q3: What are the recommended storage conditions for this compound?
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
-
In solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Troubleshooting Guides
Issue 1: Unexpected Animal Toxicity or Adverse Events
Symptoms:
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Unexpected mortality in the treatment group.
-
Signs of distress such as weight loss, lethargy, or ruffled fur.
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Organ-specific toxicity observed during necropsy.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Formulation Issues | Ensure the vehicle is well-tolerated at the administered volume. Perform a vehicle-only toxicity study. Confirm complete dissolution of this compound; precipitated compound can cause local irritation or embolism. |
| Off-Target Effects | While this compound is highly selective for ABHD6, off-target effects at high concentrations cannot be ruled out. Consider reducing the dose or exploring alternative administration routes that might minimize systemic exposure. |
| Metabolite Toxicity | The in vivo metabolism of this compound may produce toxic byproducts. Conduct pharmacokinetic studies to identify and assess the toxicity of major metabolites. |
| Species-Specific Sensitivity | The chosen animal model may have a unique sensitivity to this compound. Review literature for known species differences in ABHD6 function or lipid metabolism. Consider a pilot study in a different species. |
Experimental Workflow for Investigating Toxicity:
Caption: Workflow for troubleshooting unexpected in vivo toxicity.
Issue 2: Lack of Efficacy or Inconsistent Results
Symptoms:
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No significant difference between the treatment and control groups.
-
High variability in the measured outcomes within the treatment group.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability | The formulation may not be optimal for absorption via the chosen administration route. Conduct pharmacokinetic studies to determine the plasma and target tissue concentrations of this compound. Consider alternative formulations or administration routes. |
| Inadequate Target Engagement | The dose may be too low to achieve sufficient inhibition of ABHD6 in the target tissue. Perform a pharmacodynamic (PD) study to measure the extent of ABHD6 inhibition at different doses and time points. |
| Rapid Metabolism/Clearance | This compound may be rapidly metabolized and cleared from the system, resulting in insufficient exposure. Analyze plasma and tissue samples to determine the half-life of the compound. Consider a more frequent dosing schedule. |
| Experimental Variability | Inconsistencies in animal handling, dosing technique, or data collection can lead to high variability. Ensure all personnel are properly trained and follow standardized protocols. |
Signaling Pathway of this compound Action:
Caption: Simplified signaling pathway for this compound's mechanism of action.
Experimental Protocols
Protocol 1: General In Vivo Dosing Procedure (Example)
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Animal Acclimation: Acclimate animals to the facility for a minimum of 7 days before the start of the experiment.
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Formulation Preparation: Prepare the this compound formulation as described in the FAQs section. Ensure the final solution is clear and free of precipitates.
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Dosing:
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Accurately weigh each animal before dosing.
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Administer the formulation via the chosen route (e.g., oral gavage, intraperitoneal injection).
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Administer the vehicle alone to the control group.
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Record the time of dosing for each animal.
-
-
Monitoring: Monitor animals for any adverse reactions immediately after dosing and at regular intervals throughout the study.
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Sample Collection: Collect blood and/or tissue samples at predetermined time points for pharmacokinetic and pharmacodynamic analysis.
Protocol 2: Pharmacokinetic (PK) Study Design (Example)
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Animal Groups: Divide animals into groups, with each group representing a specific time point for sample collection (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose).
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Dosing: Administer a single dose of this compound to all animals.
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Sample Collection: At each designated time point, collect blood samples (e.g., via tail vein or cardiac puncture) from the corresponding group of animals.
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Sample Processing: Process blood samples to separate plasma and store at -80°C until analysis.
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Analysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Plot the plasma concentration of this compound versus time to determine key PK parameters.
Representative Pharmacokinetic Data (Hypothetical):
| Parameter | Value |
| Tmax (Time to max concentration) | 1.5 hours |
| Cmax (Max plasma concentration) | 150 ng/mL |
| AUC (Area under the curve) | 750 ng*h/mL |
| t1/2 (Half-life) | 4 hours |
This technical support center provides a foundational guide for troubleshooting this compound in vivo experiments. For more specific issues, it is always recommended to consult relevant literature and conduct pilot studies to optimize your experimental design.
References
Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors
Disclaimer: As of December 2025, there is no publicly available scientific literature or clinical trial data for a compound designated "JZP-430." The following technical support guide is a generalized resource for researchers encountering potential off-target effects with novel kinase inhibitors. The experimental data and compound characteristics are hypothetical and intended for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent with the known function of the intended target. Could off-target effects be the cause?
A: Yes, unexpected phenotypic outcomes or data that contradicts the established role of the primary target are common indicators of off-target activity. Kinase inhibitors, particularly those in early development, can interact with multiple kinases or other proteins, leading to complex biological responses. We recommend performing a kinase panel screen to identify potential off-target interactions.
Q2: How can I confirm if the observed phenotype is due to an off-target effect of my compound?
A: To differentiate between on-target and off-target effects, several strategies can be employed. A primary method is to use a structurally unrelated inhibitor of the same target. If this second inhibitor recapitulates the initial phenotype, it is more likely an on-target effect. Conversely, if the phenotype is unique to your compound, an off-target effect is probable. Additionally, genetic knockdown (e.g., siRNA, shRNA) or knockout (e.g., CRISPR) of the intended target can help elucidate if the observed effect is dependent on the primary target.
Q3: What are the best practices for minimizing off-target effects in my cell-based assays?
A: The concentration of the inhibitor is a critical factor. It is essential to use the lowest concentration that effectively inhibits the primary target to minimize engagement with lower-affinity off-targets. We recommend determining the in-cell EC50 or IC50 for your target of interest and titrating down to the lowest effective dose. Additionally, consider the use of more specific analogs of your compound if they are available.
Troubleshooting Guide
Issue 1: Unexpected Cell Toxicity or Reduced Viability
Possible Cause: The compound may be inhibiting kinases essential for cell survival or other critical cellular processes.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine the precise concentration at which toxicity occurs. Compare this with the IC50 for the intended target.
-
Apoptosis/Necrosis Assays: Utilize assays such as Annexin V/PI staining or caspase activity assays to determine the mechanism of cell death.
-
Kinase Profiling: Screen the compound against a broad panel of kinases to identify potential off-target interactions with known survival-related kinases (e.g., members of the PI3K/AKT pathway).
Hypothetical Kinase Selectivity Profile for "Compound X"
| Kinase Target | IC50 (nM) | % Inhibition at 1 µM |
| Primary Target Kinase A | 15 | 98% |
| Off-Target Kinase B | 250 | 85% |
| Off-Target Kinase C | 800 | 60% |
| Off-Target Kinase D | >10,000 | <10% |
Experimental Protocols
Protocol 1: In-Cell Target Engagement Assay
This protocol outlines a method to determine the potency of a compound within a cellular context, ensuring that the concentrations used in subsequent experiments are relevant.
-
Cell Culture: Plate cells at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the kinase inhibitor (e.g., 0.1 nM to 10 µM) for 2 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Perform a western blot to detect the phosphorylation status of a known downstream substrate of the target kinase.
-
Densitometry: Quantify the band intensity to determine the concentration at which 50% of substrate phosphorylation is inhibited (IC50).
Visualizations
Caption: On-target vs. off-target signaling pathways for a hypothetical kinase inhibitor.
Caption: A logical workflow for identifying and validating off-target effects.
Preventing JZP-430 precipitation in cell culture media
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the use of JZP-430 in cell culture media, with a specific focus on preventing and resolving precipitation issues.
Troubleshooting Guide
Q1: I observed precipitation immediately after adding my this compound stock solution to the cell culture medium. What is the likely cause?
A1: This is a common issue when a compound with low aqueous solubility is transferred from a high-concentration organic stock (like DMSO) into an aqueous-based cell culture medium. The abrupt change in solvent polarity can cause the compound to crash out of solution. This phenomenon is often referred to as "salting out" or precipitation due to poor solubility.
To address this, consider the following:
-
Final Concentration: Ensure your final working concentration of this compound does not exceed its solubility limit in the cell culture medium.
-
Dilution Method: Avoid adding the this compound stock directly to the full volume of media. Instead, use a serial or stepwise dilution method.
-
Temperature: Pre-warming the media to 37°C can sometimes help improve solubility, but this should be tested for its effect on this compound stability.
Q2: My this compound solution appears cloudy or has visible particles even after vortexing. How can I resolve this?
A2: Cloudiness or visible particles in your this compound solution indicate that the compound is not fully dissolved. This can be due to several factors:
-
Improper Stock Preparation: The initial stock solution may not have been prepared correctly. Ensure the this compound is completely dissolved in the organic solvent before making further dilutions.
-
Low-Quality Solvent: The use of a low-purity or water-contaminated organic solvent (e.g., DMSO) can reduce the solubility of this compound.
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Precipitation Over Time: The compound may be precipitating out of the stock solution during storage.
Troubleshooting Steps:
-
Gently warm the stock solution in a 37°C water bath for 5-10 minutes.
-
Vortex the solution thoroughly.
-
If precipitation persists, consider preparing a fresh stock solution using high-quality, anhydrous DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: We recommend using high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions of this compound. The solubility of this compound in various solvents is summarized in the table below.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ≥ 25 mg/mL |
| PBS (pH 7.2) | < 0.1 mg/mL |
Q2: What is the recommended method for diluting the this compound stock solution into cell culture media to prevent precipitation?
A2: A stepwise dilution method is recommended to minimize precipitation. A detailed protocol is provided below.
Experimental Protocols
Protocol: Preparation and Dilution of this compound Stock Solution
-
Stock Solution Preparation (10 mM):
-
Weigh out the appropriate amount of this compound powder.
-
Add anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication or warming to 37°C may aid dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Dilution:
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Pre-warm your cell culture medium to 37°C.
-
To prepare a 10 µM final concentration in 10 mL of media, do not add the stock directly. Instead, first, pipette 990 µL of pre-warmed media into a microfuge tube.
-
Add 10 µL of the 10 mM stock solution to the 990 µL of media to create a 100 µM intermediate solution.
-
Vortex the intermediate solution gently but thoroughly.
-
Add 1 mL of the 100 µM intermediate solution to the remaining 9 mL of pre-warmed media to achieve the final 10 µM concentration.
-
Mix the final solution by gentle inversion.
-
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Hypothetical signaling pathway inhibited by this compound.
JZP-430 Dose-Response Curve Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing dose-response curve experiments using JZP-430, a potent and selective inhibitor of α/β-hydrolase domain 6 (ABHD6).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, highly selective, and irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6).[1] ABHD6 is a serine hydrolase that primarily metabolizes the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) into arachidonic acid and glycerol (B35011).[2][3][4][5] By irreversibly inhibiting ABHD6, this compound leads to an accumulation of 2-AG, which can then enhance signaling through cannabinoid receptors (CB1 and CB2).[2][3] This modulation of the endocannabinoid system affects various physiological processes, including neurotransmission and inflammation.[2][3][4]
Q2: What is the reported IC50 value for this compound?
A2: this compound has a reported IC50 of 44 nM for human ABHD6.[1] It exhibits approximately 230-fold selectivity over fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (B570770) (LAL).[1]
Q3: What are the recommended solvents and storage conditions for this compound?
A3: For in vitro assays, this compound can be dissolved in DMSO.[1] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[6]
Q4: How do I design a dose-response experiment for this compound?
A4: A typical dose-response experiment involves testing a range of this compound concentrations to determine the extent of ABHD6 inhibition. It is recommended to use a serial dilution of this compound, typically in a semi-log format, to cover a broad concentration range around the expected IC50 value (44 nM). A detailed protocol is provided in the "Experimental Protocols" section below.
ABHD6 Signaling Pathway
The following diagram illustrates the role of ABHD6 in the endocannabinoid signaling pathway and the mechanism of action of this compound.
Caption: ABHD6 hydrolyzes 2-AG, reducing its signaling. This compound inhibits ABHD6.
Experimental Protocols
Protocol: In Vitro Dose-Response Assay for this compound using a Fluorometric Glycerol Assay
This protocol is designed to determine the IC50 of this compound by measuring the inhibition of ABHD6 activity in cell lysates. The activity is quantified by the reduction in glycerol production, a product of 2-AG hydrolysis.[7]
Materials:
-
HEK293 cells overexpressing human ABHD6
-
Cell lysis buffer (e.g., PBS with protease inhibitors)
-
This compound stock solution (in DMSO)
-
2-Arachidonoylglycerol (2-AG) substrate
-
Glycerol Assay Kit (containing glycerol kinase, glycerol phosphate (B84403) oxidase, horseradish peroxidase, and a fluorescent probe like Amplex Red)
-
Assay buffer (as recommended by the glycerol assay kit manufacturer)
-
96-well black plates with a clear bottom
-
Plate reader with fluorescence detection (Excitation: ~530-560 nm, Emission: ~580-590 nm)
Procedure:
-
Cell Lysate Preparation:
-
Culture HEK293 cells expressing human ABHD6 to ~80-90% confluency.
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in cold lysis buffer and centrifuge to pellet cell debris.
-
Collect the supernatant containing the cell lysate and determine the protein concentration (e.g., using a BCA assay).
-
Dilute the lysate in assay buffer to a concentration that yields a linear reaction rate over the desired assay time.
-
-
This compound Serial Dilution:
-
Prepare a series of this compound dilutions in assay buffer from your DMSO stock. A typical 10-point, 3-fold serial dilution starting from 1 µM might be appropriate to bracket the 44 nM IC50.
-
Ensure the final DMSO concentration in all wells is consistent and non-inhibitory (typically ≤ 1%). Prepare a vehicle control (DMSO only) with the same final concentration.
-
-
Assay Plate Setup:
-
Add the diluted cell lysate to the wells of the 96-well plate.
-
Add the this compound serial dilutions and controls (vehicle for 100% activity, and buffer without lysate for background) to the respective wells.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate for 30 minutes at room temperature. This allows this compound to bind to and inhibit ABHD6.
-
-
Reaction Initiation and Measurement:
-
Prepare the glycerol assay reaction mix according to the kit manufacturer's instructions.
-
Initiate the enzymatic reaction by adding the 2-AG substrate to all wells.
-
Immediately place the plate in the plate reader and measure the fluorescence kinetically over 30-60 minutes, or as a single endpoint reading after a fixed time.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the rate of glycerol production (change in fluorescence over time) for each well.
-
Normalize the data by setting the vehicle control as 100% activity and the no-enzyme control as 0% activity.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.[8][9]
-
Dose-Response Data Presentation
The following table presents representative data from a this compound dose-response experiment.
| This compound Concentration (nM) | Log [this compound] (M) | % Inhibition (Mean) | Standard Deviation |
| 1000 | -6.0 | 98.5 | 1.2 |
| 333 | -6.5 | 95.2 | 2.1 |
| 111 | -6.9 | 85.1 | 3.5 |
| 37 | -7.4 | 48.9 | 4.2 |
| 12.3 | -7.9 | 15.7 | 3.8 |
| 4.1 | -8.4 | 5.2 | 2.5 |
| 1.4 | -8.9 | 1.8 | 1.5 |
| 0 | Vehicle | 0 | 1.8 |
Troubleshooting Guide
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting poor this compound inhibition.
| Issue | Potential Cause | Troubleshooting Steps |
| No inhibition or IC50 significantly higher than expected | This compound Degradation/Precipitation: Improper storage, multiple freeze-thaw cycles, or poor solubility can lead to inactive inhibitor. | - Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO.[6]- Ensure complete dissolution; sonication may be used if necessary.[1]- Aliquot stock solutions to minimize freeze-thaw cycles.[6] |
| Inactive Enzyme: The ABHD6 in the cell lysate may have low activity due to degradation or improper preparation. | - Use a fresh cell lysate or one that has been stored properly at -80°C in small aliquots.[10]- Confirm the activity of your lysate with a positive control (a known ABHD6 inhibitor).- Ensure the protein concentration is optimal for the assay. | |
| Suboptimal Assay Conditions: Incorrect buffer pH, temperature, or insufficient pre-incubation time can affect inhibitor binding. | - Verify that the assay buffer pH and temperature are optimal for ABHD6 activity.[10]- Since this compound is an irreversible inhibitor, ensure the pre-incubation time (e.g., 30 minutes) is sufficient for binding to occur before adding the substrate.[6] | |
| High variability between replicate wells | Pipetting Inaccuracy: Small errors in pipetting, especially during serial dilutions, can lead to significant concentration inaccuracies. | - Use calibrated pipettes and change tips for each dilution.- Prepare a master mix for the enzyme and assay reagents to be added to each well to ensure consistency. |
| Inconsistent Cell Health: If using whole cells, variations in cell density or health can affect the results. | - Ensure a uniform cell seeding density across all wells.- Use cells from a consistent passage number and in a healthy, logarithmic growth phase. | |
| Edge Effects: Wells on the edge of the plate can be prone to evaporation, leading to changes in concentration. | - Avoid using the outer wells of the plate for critical measurements.- Maintain proper humidity in the incubator and during assay procedures. | |
| High background signal | Contaminated Reagents: Buffers or other reagents may be contaminated. | - Prepare fresh buffers and reagents.- Run a "no enzyme" control to determine the background signal from the substrate and assay components. |
| Autofluorescence: The test compound itself may be fluorescent at the assay wavelengths. | - Run a control with this compound at each concentration in the assay buffer without the enzyme or substrate to check for intrinsic fluorescence. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The serine hydrolase ABHD6 controls the accumulation and efficacy of 2-AG at cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABHD6: its place in endocannabinoid signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System [frontiersin.org]
- 5. realmofcaring.org [realmofcaring.org]
- 6. benchchem.com [benchchem.com]
- 7. Biochemical and pharmacological characterization of human α/β-hydrolase domain containing 6 (ABHD6) and 12 (ABHD12) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. towardsdatascience.com [towardsdatascience.com]
- 10. superchemistryclasses.com [superchemistryclasses.com]
Best practices for handling and storing JZP-430
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for handling and storing JZP-430. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent, highly selective, and irreversible inhibitor of the α/β-hydrolase domain-containing protein 6 (ABHD6).[1][2] It has an IC₅₀ of 44 nM for the human enzyme.[2] this compound exhibits high selectivity for ABHD6 over other hydrolases such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL).[1][2] Its CAS number is 1672691-74-5.[1]
Q2: What are the recommended storage conditions for this compound?
Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations vary slightly between suppliers, so it is always best to consult the product-specific data sheet. General guidelines are summarized below.
This compound Storage Recommendations
| Form | Storage Temperature | Duration | Supplier Recommendation |
| Solid | +4°C | Up to 6 months | Tocris Bioscience |
| Stock Solution | -20°C | Up to 1 month | MedchemExpress |
| Stock Solution | -80°C | Up to 6 months | MedchemExpress |
Q3: How should I prepare stock solutions of this compound?
This compound is a solid that needs to be dissolved in an appropriate solvent to prepare a stock solution. The choice of solvent will depend on the experimental requirements.
This compound Solubility Data
| Solvent | Maximum Solubility | Supplier Data |
| DMSO | 17.72 mg/mL (50 mM) | Tocris Bioscience |
| Ethanol | 7.09 mg/mL (20 mM) | Tocris Bioscience |
| DMF | 30 mg/mL | Cayman Chemical |
| PBS (pH 7.2) | Insoluble | Cayman Chemical |
To prepare a stock solution, add the appropriate volume of solvent to the vial of solid this compound. If the compound does not dissolve readily, gentle warming and/or sonication can be used to aid dissolution.[2]
Troubleshooting Guide
Issue: this compound precipitate is observed in my stock solution after thawing.
-
Possible Cause: The concentration of the stock solution may be too high, or the compound may have come out of solution during freezing.
-
Solution: Gently warm the solution and vortex or sonicate until the precipitate redissolves. Before use, ensure the solution is at room temperature and visually inspect for any undissolved particles. For long-term storage, consider preparing smaller aliquots to minimize freeze-thaw cycles.
Issue: Inconsistent results in my in vitro assay.
-
Possible Cause: Degradation of this compound in the stock solution or experimental buffer.
-
Solution: Prepare fresh stock solutions from solid material. Avoid prolonged storage of diluted solutions in aqueous buffers. Whenever possible, prepare working solutions immediately before use.
Experimental Protocols
General Protocol for In Vitro ABHD6 Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory activity of this compound on ABHD6.
In Vitro ABHD6 Inhibition Assay Workflow
Methodology:
-
Reagent Preparation: Prepare all necessary buffers, the ABHD6 enzyme solution, and the substrate solution.
-
This compound Dilution: Prepare a serial dilution of the this compound stock solution in the assay buffer to achieve the desired final concentrations.
-
Pre-incubation: Add the diluted this compound solutions and the ABHD6 enzyme solution to the wells of a microplate. Allow for a pre-incubation period to permit the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Incubation: Incubate the microplate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Reaction Termination: Stop the reaction using a suitable stop solution.
-
Signal Detection: Measure the product formation using an appropriate detection method, such as fluorescence or absorbance, with a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to a control (without inhibitor) and determine the IC₅₀ value by fitting the data to a dose-response curve.
Signaling Pathway
This compound acts by inhibiting the ABHD6 enzyme, which is involved in the hydrolysis of endocannabinoids like 2-arachidonoylglycerol (B1664049) (2-AG). By blocking ABHD6, this compound increases the levels of 2-AG, which can then modulate cannabinoid receptor signaling.
This compound Mechanism of Action
References
JZP-430 Toxicity Assessment in Cell Lines: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting guidance for assessing the in vitro toxicity of JZP-430, a potent and selective inhibitor of α/β-hydrolase domain 6 (ABHD6).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, highly selective, and irreversible inhibitor of the enzyme α/β-hydrolase domain 6 (ABHD6).[1] Its primary mechanism of action is the inhibition of ABHD6, which is a serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[2][3] By inhibiting ABHD6, this compound leads to an accumulation of 2-AG, which can then activate cannabinoid receptors CB1 and CB2.[2][3]
Q2: What is the reported in vitro potency of this compound?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 44 nM for human ABHD6 expressed in HEK293 cells.[1]
Q3: In which solvents can I dissolve and store this compound?
A3: this compound is soluble in DMSO (100 mg/mL), with the recommendation to use newly opened DMSO to avoid issues with hygroscopicity.[1] For in vivo studies, formulations in 10% DMSO with 90% corn oil or 10% DMSO with 90% (20% SBE-β-CD in Saline) have been described.[1] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q4: What are the potential downstream effects of ABHD6 inhibition by this compound?
A4: Inhibition of ABHD6 by this compound is expected to increase the levels of 2-AG. This can lead to the activation of cannabinoid receptors, which are involved in a wide range of physiological processes, including neurotransmission, inflammation, and energy metabolism.[2][4] ABHD6 is also known to be involved in other cellular processes independent of the endocannabinoid system, such as the trafficking of AMPA receptors.[3]
Q5: Are there any known off-target effects of this compound?
A5: this compound is reported to be highly selective for ABHD6, with approximately 230-fold selectivity over fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (B570770) (LAL).[1] However, as with any small molecule inhibitor, the potential for off-target effects should be considered, especially at higher concentrations.
Data Presentation: Hypothetical Cytotoxicity Data
The following tables are provided as examples to guide the presentation of experimental data. The values presented are hypothetical and not based on published results for this compound.
Table 1: Cell Viability (MTT Assay) - IC50 Values for this compound after 48-hour exposure
| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |
| HEK293 | Human Embryonic Kidney | > 100 |
| HepG2 | Human Hepatocellular Carcinoma | 75.2 |
| SH-SY5Y | Human Neuroblastoma | 88.5 |
| BV-2 | Mouse Microglia | 65.8 |
Table 2: Cytotoxicity (LDH Release Assay) - EC50 Values for this compound after 48-hour exposure
| Cell Line | Tissue of Origin | Hypothetical EC50 (µM) |
| HEK293 | Human Embryonic Kidney | > 100 |
| HepG2 | Human Hepatocellular Carcinoma | 92.1 |
| SH-SY5Y | Human Neuroblastoma | 110.4 |
| BV-2 | Mouse Microglia | 82.3 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the measurement of cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Protocol 2: Cytotoxicity Assessment using LDH Release Assay
This protocol quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. Include control wells for maximum LDH release by treating a set of cells with a lysis buffer.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control.
Protocol 3: Apoptosis Assessment using Caspase-Glo® 3/7 Assay
This protocol measures the activity of caspases 3 and 7, key biomarkers of apoptosis.
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol, using an opaque-walled 96-well plate.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the number of cells (can be done in a parallel plate with a viability assay) and compare the caspase activity in treated versus control cells.
Mandatory Visualizations
Caption: ABHD6 Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for In Vitro Toxicity Assessment.
Troubleshooting Guide
Issue 1: Higher than expected cytotoxicity at low concentrations of this compound.
| Potential Cause | Recommended Solution |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high in the final culture medium. | Ensure the final DMSO concentration is consistent across all wells and ideally below 0.5%. Run a vehicle control with the highest concentration of DMSO used. |
| Cell Line Sensitivity: The chosen cell line may be particularly sensitive to perturbations in the endocannabinoid system or have off-target interactions. | Test this compound on a panel of different cell lines, including those with known high and low expression of ABHD6 and cannabinoid receptors. |
| Compound Instability: this compound may be unstable in the culture medium over long incubation periods, leading to toxic degradation products. | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to see if toxicity is time-dependent. Consider refreshing the compound-containing medium for longer experiments. |
Issue 2: Inconsistent or non-reproducible results between experiments.
| Potential Cause | Recommended Solution |
| Cell Passage Number and Health: High passage number or unhealthy cells can lead to variable responses. | Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. Ensure cells are in the logarithmic growth phase when seeding. |
| Pipetting Errors: Inaccurate pipetting can lead to significant variations in cell number and compound concentration. | Use calibrated pipettes and ensure proper mixing of cell suspensions and compound dilutions. |
| Edge Effects: Wells on the edge of the plate can be prone to evaporation, leading to altered compound concentrations and cell stress. | Avoid using the outer wells of the 96-well plate for experimental conditions. Fill them with sterile PBS or medium to minimize evaporation from inner wells. |
| Compound Precipitation: this compound may precipitate out of solution at higher concentrations in the aqueous culture medium. | Visually inspect the wells for any signs of precipitation after adding the compound. If precipitation is suspected, consider using a different solvent or a lower concentration range. |
Issue 3: No significant cytotoxicity observed even at high concentrations.
| Potential Cause | Recommended Solution |
| Cell Line Resistance: The selected cell line may be resistant to the effects of ABHD6 inhibition or have low expression of the target enzyme. | Confirm the expression of ABHD6 in your cell line using techniques like qPCR or Western blot. Choose a cell line known to express ABHD6. |
| Short Incubation Time: The cytotoxic effects of this compound may require a longer duration to manifest. | Extend the incubation period (e.g., up to 72 hours) and perform a time-course experiment. |
| Assay Insensitivity: The chosen assay may not be sensitive enough to detect the specific type of cell death induced by this compound. | Use a panel of toxicity assays that measure different endpoints (e.g., metabolic activity, membrane integrity, apoptosis) to get a comprehensive view of the compound's effects. |
| Compound Inactivity: The this compound stock may have degraded. | Verify the activity of your this compound stock by performing an in vitro ABHD6 enzyme inhibition assay. |
References
Interpreting unexpected results with JZP-430
Welcome to the technical support center for JZP-430. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively and interpreting any unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, highly selective, and irreversible inhibitor of the enzyme α/β-hydrolase domain 6 (ABHD6).[1] Its primary mechanism of action is the covalent modification of the catalytic serine residue (Ser148) in the active site of ABHD6, leading to its inactivation. ABHD6 is a key enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a crucial signaling lipid in the central and peripheral nervous systems. By inhibiting ABHD6, this compound increases the levels of 2-AG, thereby potentiating endocannabinoid signaling.
Q2: What is the selectivity profile of this compound?
A2: this compound is characterized by its high selectivity for ABHD6. It exhibits approximately 230-fold selectivity over other related serine hydrolases such as fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (B570770) (LAL).[1] This high selectivity minimizes the potential for off-target effects mediated by the inhibition of these other enzymes.
Q3: How should I store and handle this compound?
A3: For long-term storage, this compound powder should be kept at -20°C for up to 3 years. For shorter periods, it can be stored at 4°C for up to 2 years. Once dissolved in a solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in DMSO (up to 100 mg/mL).[1] For in vivo applications, stock solutions in DMSO can be further diluted in vehicles such as corn oil or a solution of 20% SBE-β-CD in saline.[1] If precipitation occurs upon dilution, gentle heating and/or sonication can be used to aid dissolution.[1]
Troubleshooting Guide
Unexpected Phenotypic or Cellular Responses
Problem: I am observing effects that are inconsistent with the known potentiation of endocannabinoid signaling (e.g., changes in glutamate (B1630785) receptor signaling, metabolic alterations independent of cannabinoid receptor activation).
Possible Cause 1: Endocannabinoid-Independent Functions of ABHD6. ABHD6 has been shown to regulate the trafficking of AMPA-type glutamate receptors to the cell surface, a function that is independent of its enzymatic activity. Inhibition of ABHD6 might therefore lead to unexpected changes in synaptic plasticity and neuronal excitability that are not mediated by cannabinoid receptors.
Troubleshooting Steps:
-
Control for Cannabinoid Receptor Involvement: Use selective antagonists for CB1 (e.g., Rimonabant) and CB2 (e.g., AM630) receptors in your experimental setup. If the unexpected effect persists in the presence of these antagonists, it is likely independent of the endocannabinoid system.
-
Investigate AMPA Receptor Function: Assess changes in the surface expression of AMPA receptor subunits (e.g., GluA1, GluA2) using techniques like cell surface biotinylation followed by western blotting.
-
Consult Relevant Literature: Review studies on the non-canonical roles of ABHD6 to better understand the potential pathways involved.
Problem: My in vivo results with this compound are less pronounced than expected, or I am observing off-target effects at higher doses.
Possible Cause 1: Pharmacokinetic/Pharmacodynamic (PK/PD) Issues. The dose and route of administration may not be optimal for achieving sufficient target engagement in the tissue of interest without causing off-target effects.
Troubleshooting Steps:
-
Verify Target Engagement: Use competitive activity-based protein profiling (ABPP) on tissue homogenates from treated animals to directly measure the extent of ABHD6 inhibition.
-
Dose-Response Study: Perform a dose-response study to determine the minimal effective dose that achieves significant ABHD6 inhibition without producing off-target effects.
-
Consider Alternative Formulations: The solubility and stability of this compound in the chosen vehicle can impact its bioavailability. Refer to the recommended solvent information and consider optimizing the formulation.[1]
Possible Cause 2: Cross-reactivity with other Serine Hydrolases at High Concentrations. Although highly selective, at concentrations significantly above the IC50, irreversible inhibitors can exhibit off-target activity against other enzymes with a reactive serine in their active site.
Troubleshooting Steps:
-
Perform Broad-Spectrum Selectivity Profiling: Use competitive ABPP with a broad-spectrum serine hydrolase probe (e.g., FP-rhodamine) to assess the selectivity of this compound across the entire serine hydrolase family in your tissue of interest.
-
Compare with Other Selective ABHD6 Inhibitors: If available, use another structurally distinct, potent, and selective ABHD6 inhibitor as a control to see if the unexpected effect is specific to this compound or a general consequence of ABHD6 inhibition.
Data Summary
Table 1: In Vitro Potency and Selectivity of this compound and Other ABHD6 Inhibitors
| Compound | Primary Target | IC50 (nM) | Selectivity vs. FAAH | Selectivity vs. LAL | Species | Reference |
| This compound | ABHD6 | 44 | ~230-fold | ~230-fold | Human | [1] |
| WWL70 | ABHD6 | 70 | >100-fold vs. other serine hydrolases | - | Mouse | |
| KT182 | ABHD6 | <5 | >1000-fold vs. FAAH & MAGL | - | Mouse | [2] |
| KT203 | ABHD6 | <5 | >1000-fold vs. FAAH & MAGL | - | Mouse | [2] |
Disclaimer: Data for WWL70, KT182, and KT203 are provided for comparative purposes.
Table 2: Representative In Vivo Activity of a Potent and Selective ABHD6 Inhibitor (KT182)
| Dose (mg/kg, i.p.) | Tissue | % ABHD6 Inhibition | Notes | Reference |
| 1 | Brain | >90% | Systemic inhibitor | [3] |
| 1 | Liver | >90% | Systemic inhibitor | [3] |
| 0.1 | Liver | ~80% | - | [3] |
Disclaimer: This data is for the highly selective ABHD6 inhibitor KT182 and is provided as a representative example of the expected in vivo activity of a potent inhibitor of this class. Similar dose-response studies are recommended for this compound to establish its in vivo profile.
Experimental Protocols
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) for this compound Selectivity
This protocol allows for the assessment of this compound's potency and selectivity against active serine hydrolases in a complex proteome (e.g., cell lysate or tissue homogenate).
Materials:
-
This compound
-
Proteome lysate (e.g., mouse brain membrane fraction)
-
Broad-spectrum serine hydrolase probe (e.g., FP-rhodamine)
-
DMSO (for inhibitor dilution)
-
SDS-PAGE reagents
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation: Prepare tissue or cell lysates in an appropriate buffer (e.g., PBS) and determine the protein concentration.
-
Inhibitor Incubation: Aliquot the proteome. To each aliquot, add varying concentrations of this compound (or vehicle control - DMSO). Incubate for 30 minutes at 37°C to allow for covalent modification of ABHD6.
-
Probe Labeling: Add the FP-rhodamine probe (final concentration ~1 µM) to each sample and incubate for another 30 minutes at 37°C. The probe will label the active sites of serine hydrolases that have not been inhibited by this compound.
-
SDS-PAGE: Quench the reactions by adding a 4x SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
Visualization and Analysis: Visualize the labeled proteins using a fluorescence gel scanner. The band corresponding to ABHD6 will show a dose-dependent decrease in fluorescence intensity in the this compound-treated samples. Other bands represent other active serine hydrolases, and their unchanged intensity indicates the selectivity of this compound.
Protocol 2: Quantification of 2-Arachidonoylglycerol (2-AG) by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of 2-AG from biological samples following treatment with this compound.
Materials:
-
Biological sample (e.g., brain tissue, plasma)
-
Internal standard (e.g., 2-AG-d8)
-
Extraction solvent (e.g., toluene (B28343) or a 2:1:1 mixture of chloroform:methanol:Tris buffer)
-
LC-MS/MS system
Procedure:
-
Sample Homogenization: Homogenize the tissue samples in a cold buffer, often containing protease and lipase inhibitors to prevent ex vivo degradation of 2-AG.
-
Internal Standard Spiking: Add a known amount of the internal standard (2-AG-d8) to each sample.
-
Liquid-Liquid Extraction: Add the extraction solvent, vortex vigorously, and centrifuge to separate the organic and aqueous phases.
-
Sample Concentration: Carefully collect the organic phase and evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a small volume of a suitable solvent (e.g., methanol).
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. 2-AG and the internal standard are separated by liquid chromatography and detected by mass spectrometry using multiple reaction monitoring (MRM) for accurate quantification.
Visualizations
Caption: this compound inhibits ABHD6, increasing 2-AG levels and modulating signaling.
Caption: Workflow for competitive activity-based protein profiling (ABPP).
Caption: Troubleshooting decision tree for unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and optimization of piperidyl-1,2,3-triazole ureas as potent, selective, and in vivo-active inhibitors of α/β-hydrolase domain containing 6 (ABHD6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of Piperidyl-1,2,3-Triazole Ureas as Potent, Selective, and In Vivo-Active Inhibitors of Alpha/Beta-Hydrolase Domain Containing 6 (ABHD6) - PMC [pmc.ncbi.nlm.nih.gov]
JZP-430 vehicle control selection for in vivo studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle control selection for in vivo studies involving JZP-430, a potent and selective inhibitor of α/β-hydrolase domain 6 (ABHD6).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly selective, irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6).[1] ABHD6 is a serine hydrolase that plays a key role in the endocannabinoid signaling pathway by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key signaling lipid.[2][3][4][5] By inhibiting ABHD6, this compound increases the levels of 2-AG, which can then modulate cannabinoid receptors CB1 and CB2.[2][3][6] This modulation of the endocannabinoid system gives this compound therapeutic potential in a variety of diseases, including neurological and metabolic disorders.[2][7]
Q2: Why is selecting the right vehicle control crucial for in vivo studies with this compound?
The choice of a vehicle control is critical in animal studies to ensure that the observed effects are due to the pharmacological activity of this compound and not the vehicle itself. A vehicle is the substance used to dissolve or suspend a compound for administration. An ideal vehicle should be non-toxic, biocompatible, and not interfere with the compound's activity or the biological system being studied. For a poorly water-soluble compound like this compound, a carefully chosen vehicle is essential for achieving the desired concentration and ensuring bioavailability.
Q3: What are the recommended vehicle formulations for this compound for in vivo administration?
Based on available data, two primary vehicle formulations have been shown to effectively solubilize this compound for in vivo studies:
-
10% DMSO / 90% (20% SBE-β-CD in Saline)
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10% DMSO / 90% Corn Oil
Both of these formulations have been reported to achieve a this compound concentration of at least 2.5 mg/mL. The choice between these two will depend on the specific experimental design, the route of administration, and the animal model.
Troubleshooting Guide
This guide addresses potential issues that researchers may encounter when using the recommended vehicle formulations for this compound.
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound during preparation or after administration. | - Insufficient mixing or sonication.- Temperature fluctuations.- Incorrect order of solvent addition. | - Ensure this compound is fully dissolved in DMSO before adding the co-solvent.- Use sonication or gentle warming to aid dissolution, but be mindful of the compound's stability.- Prepare the formulation fresh before each use to minimize the risk of precipitation over time. |
| Adverse effects in the vehicle control group (e.g., lethargy, weight loss, irritation at the injection site). | - Toxicity related to DMSO concentration.- Irritation from the formulation. | - For intraperitoneal injections, it is generally recommended to keep the final DMSO concentration below 10% in healthy mice. For compromised animals, a lower concentration (e.g., <2%) may be necessary.[8]- Monitor animals closely after administration. If adverse effects are observed, consider reducing the dosing volume or the concentration of DMSO.- Ensure the pH of the final formulation is close to physiological levels. |
| High variability in experimental results. | - Inconsistent formulation preparation.- Inaccurate dosing. | - Standardize the formulation preparation protocol and ensure it is followed precisely for every experiment.- Use calibrated equipment for all measurements.- Ensure the formulation is homogenous before each administration, especially if it is a suspension. |
| Phase separation of the DMSO and corn oil mixture. | - Immiscibility of DMSO and corn oil. | - To create a stable emulsion, consider adding a surfactant like Tween 80 and a co-solvent like PEG300. These agents can help prevent phase separation. |
Experimental Protocols
Protocol 1: Preparation of 10% DMSO / 90% (20% SBE-β-CD in Saline) Formulation
This protocol details the preparation of a solution of this compound for in vivo administration using a cyclodextrin-based vehicle.
Materials:
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This compound powder
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Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
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Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
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Sterile 0.9% saline solution
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Sterile, conical-bottom microcentrifuge tubes or vials
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Calibrated pipettes and sterile tips
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Vortex mixer
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Sonicator (optional)
Procedure:
-
Prepare the 20% SBE-β-CD in Saline Solution:
-
Weigh the required amount of SBE-β-CD powder.
-
In a sterile container, dissolve the SBE-β-CD in the appropriate volume of sterile 0.9% saline to achieve a final concentration of 20% (w/v). For example, to make 10 mL of solution, dissolve 2 g of SBE-β-CD in 10 mL of saline.
-
Mix thoroughly until the SBE-β-CD is completely dissolved. This solution can be stored at 4°C for up to one week.[8]
-
-
Prepare the this compound Stock Solution in DMSO:
-
Calculate the required amount of this compound based on the desired final concentration and total volume.
-
In a sterile tube, dissolve the this compound powder in 100% DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
-
Prepare the Final Formulation:
-
In a new sterile tube, add the required volume of the 20% SBE-β-CD in saline solution.
-
Add the calculated volume of the this compound stock solution in DMSO to achieve the final desired concentration and a final DMSO concentration of 10%. For example, to prepare 1 mL of the final formulation, add 100 µL of the this compound/DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.
-
Vortex the final solution thoroughly. The final solution should be clear.
-
It is recommended to prepare this final formulation fresh on the day of use.
-
Protocol 2: Preparation of 10% DMSO / 90% Corn Oil Formulation
This protocol details the preparation of a this compound formulation for in vivo administration using a lipid-based vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the this compound Stock Solution in DMSO:
-
Follow the same procedure as in Protocol 1, step 2.
-
-
Prepare the Final Formulation:
-
In a new sterile tube, add the required volume of sterile corn oil.
-
Add the calculated volume of the this compound stock solution in DMSO to achieve the final desired concentration and a final DMSO concentration of 10%. For example, to prepare 1 mL of the final formulation, add 100 µL of the this compound/DMSO stock solution to 900 µL of corn oil.
-
Vortex the mixture vigorously to create a uniform suspension or emulsion. Due to the immiscibility of DMSO and corn oil, this formulation may not be a clear solution.
-
It is critical to ensure the formulation is well-mixed immediately before each administration to ensure accurate dosing.
-
Prepare this formulation fresh before each use.
-
Visualizations
ABHD6 Signaling Pathway
References
- 1. The Serine Hydrolase ABHD6 is a Critical Regulator of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The serine hydrolases MAGL, ABHD6 and ABHD12 as guardians of 2-arachidonoylglycerol signalling through cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABHD6: its place in endocannabinoid signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α/β-Hydrolase Domain-Containing 6 (ABHD6)— A Multifunctional Lipid Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The serine hydrolase ABHD6 controls the accumulation and efficacy of 2-AG at cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoacylglycerol signalling and ABHD6 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Adjusting JZP-430 protocol for different cell types
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing JZP-430 in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you adjust protocols for different cell types and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, highly selective, and irreversible inhibitor of the enzyme α/β-hydrolase domain 6 (ABHD6).[1] It has a reported IC50 of 44 nM for human ABHD6 and exhibits approximately 230-fold selectivity over fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (B570770) (LAL).[1]
Q2: How should I dissolve and store this compound?
A2: Proper dissolution and storage are critical for maintaining the activity of this compound. For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[1] To prepare a stock solution, you can dissolve this compound in DMSO. For cell culture experiments, ensure the final DMSO concentration is not toxic to your specific cell line, typically below 0.5%. If precipitation occurs during preparation, gentle heating and/or sonication can be used to help dissolve the compound.[1]
Q3: What is a good starting concentration for this compound in a new cell line?
A3: The optimal concentration of this compound is highly dependent on the cell type and the experimental endpoint. A good starting point is to perform a dose-response experiment with a wide range of concentrations. Based on its IC50 of 44 nM, you could start with a range from 1 nM to 10 µM to determine the effective concentration for your specific cell line.[1][2]
Q4: How long should I incubate cells with this compound?
A4: The ideal incubation time will vary depending on the cell type and the biological question you are addressing. It is recommended to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal duration for observing the desired effect.
Troubleshooting Guide
This guide addresses specific issues you might encounter when using this compound in different cell types.
| Problem | Possible Cause | Suggested Solution |
| No observable effect | Insufficient concentration or incubation time. | Perform a dose-response experiment with a broader concentration range (e.g., 1 nM - 100 µM) and a time-course experiment (e.g., 2, 6, 12, 24, 48 hours).[3] |
| This compound degradation. | Ensure proper storage of the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.[3] | |
| Low expression of ABHD6 in the cell line. | Verify the expression level of ABHD6 in your cell line of interest using techniques like qPCR or Western blotting. | |
| High cell toxicity/death | This compound concentration is too high. | Lower the concentration range in your dose-response experiments. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your specific cell line.[3] Run a vehicle control (solvent only) to assess its effect on cell viability. | |
| Inconsistent results between experiments | Variability in cell seeding density. | Maintain a consistent cell seeding density across all experiments, as this can influence cellular responses.[3][4] |
| Inconsistent this compound preparation. | Prepare fresh dilutions of this compound from a single, well-characterized stock solution for each experiment.[3] | |
| Cell passage number. | Use cells within a consistent and low passage number range for all experiments, as cell characteristics can change over time in culture. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol outlines a method to determine the cytotoxic effects of this compound on a specific cell line and to identify the optimal concentration range for further experiments.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., CCK-8, MTS, or Resazurin-based assays)[3]
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[3]
-
This compound Treatment:
-
Prepare serial dilutions of this compound in fresh culture medium. A suggested starting range is 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, and 100 µM.[2]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for your desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the readings to the untreated control to determine the percentage of cell viability for each concentration.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Assessing this compound Target Engagement via ABHD6 Activity Assay
This protocol provides a general workflow to measure the inhibitory effect of this compound on ABHD6 activity in cell lysates.
Materials:
-
Your cell line of interest
-
Cell lysis buffer
-
This compound
-
ABHD6 activity assay kit (commercially available or based on literature)
-
Protein quantification assay (e.g., BCA assay)
-
96-well plate
-
Plate reader
Procedure:
-
Cell Treatment: Treat cells with different concentrations of this compound for a predetermined time. Include a vehicle control.
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading in the activity assay.
-
ABHD6 Activity Assay:
-
Perform the ABHD6 activity assay according to the kit manufacturer's protocol, using equal amounts of protein from each treatment group.
-
This typically involves incubating the lysate with a specific substrate that generates a fluorescent or colorimetric signal upon cleavage by active ABHD6.
-
-
Data Analysis:
-
Measure the signal using a plate reader.
-
Normalize the ABHD6 activity in the this compound-treated samples to the vehicle control to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the this compound concentration.
-
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate key concepts and workflows related to this compound experimentation.
Caption: Simplified diagram of the role of ABHD6 in 2-AG metabolism and its inhibition by this compound.
Caption: Experimental workflow for a this compound dose-response study.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Technical Support Center: Ensuring Reproducibility in JZP-430 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to ensure the reproducibility of experiments involving JZP-430, a potent and selective inhibitor of α/β-hydrolase domain 6 (ABHD6).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, highly selective, and irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6).[1] Its primary target is the ABHD6 enzyme, a serine hydrolase that plays a key role in the endocannabinoid system by metabolizing the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).
Q2: What are the key physicochemical properties of this compound?
Key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1672691-74-5 | [2] |
| Molecular Formula | C₁₆H₂₆N₄O₃S | [2] |
| Molecular Weight | 354.5 g/mol | [2] |
| IC₅₀ (human ABHD6) | 44 nM | [1] |
| Solubility | DMSO: 10 mg/mLDMF: 30 mg/mLEthanol: 10 mg/mLPBS (pH 7.2): Insoluble | [2] |
| Storage | Stock solution: -80°C for 6 months; -20°C for 1 month. | [1] |
Q3: What are the main applications of this compound in research?
This compound is primarily used to study the biological functions of ABHD6 and the role of 2-AG signaling in various physiological and pathological processes. Its use has been implicated in research related to metabolic disorders (like obesity and type 2 diabetes), neurological conditions, inflammation, and cancer.
Q4: How selective is this compound?
This compound exhibits high selectivity for ABHD6. It is approximately 230-fold more selective for ABHD6 over fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (B570770) (LAL).[1] It also shows low activity against other related enzymes like monoacylglycerol lipase (MAGL) and cannabinoid receptors (CB₁ and CB₂) at concentrations up to 10 µM.[2]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibition of ABHD6 activity | Improper inhibitor preparation: this compound may have precipitated out of solution. | Ensure complete dissolution of this compound in a suitable solvent like DMSO before diluting in aqueous buffers. Gentle warming or sonication can aid dissolution.[1] Prepare fresh dilutions for each experiment. |
| Incorrect inhibitor concentration: The concentration of this compound may be too low to effectively inhibit the enzyme. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific experimental setup. | |
| Degraded inhibitor: Improper storage may have led to the degradation of this compound. | Store the stock solution at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles. | |
| Assay conditions: The pH, temperature, or buffer composition of the assay may not be optimal for this compound activity. | Review and optimize your assay conditions. Ensure the pH and temperature are within the optimal range for both the enzyme and the inhibitor. | |
| High background signal in assays | Substrate instability: The substrate used to measure ABHD6 activity may be unstable and degrading non-enzymatically. | Run a no-enzyme control to assess the rate of non-enzymatic substrate degradation. If significant, consider using a more stable substrate or adjusting the assay conditions. |
| Contaminants in reagents: Reagents may be contaminated with substances that interfere with the assay signal. | Use high-purity reagents and sterile, nuclease-free water. Prepare fresh buffers for each experiment. | |
| Poor reproducibility between experiments | Variability in cell culture: Cell passage number, confluency, and overall health can significantly impact experimental outcomes. | Maintain a consistent cell culture practice. Use cells within a defined passage number range and ensure they are healthy and in the exponential growth phase. |
| Pipetting errors: Inaccurate pipetting can lead to significant variations in reagent concentrations. | Use calibrated pipettes and proper pipetting techniques. Prepare master mixes for reagents to minimize pipetting variability. | |
| Inconsistent incubation times: Variations in incubation times can affect the extent of enzyme inhibition. | Use a precise timer and ensure consistent incubation times for all samples and experiments. |
Experimental Protocols
Protocol 1: In Vitro ABHD6 Inhibition Assay (Fluorometric)
This protocol describes a general method to determine the in vitro potency of this compound against ABHD6 using a fluorometric assay.
Materials:
-
Recombinant human ABHD6
-
This compound
-
Fluorogenic substrate for ABHD6 (e.g., a substrate that releases a fluorescent product upon hydrolysis)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the final desired concentrations. Include a vehicle control (DMSO in assay buffer).
-
Enzyme preparation: Dilute the recombinant ABHD6 in assay buffer to the desired concentration.
-
Assay setup: In a 96-well plate, add the assay buffer, diluted this compound (or vehicle), and the diluted enzyme solution.
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow this compound to bind to the enzyme.
-
Reaction initiation: Add the fluorogenic substrate to each well to start the reaction.
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over a set period.
-
Data analysis: Calculate the rate of reaction for each concentration of this compound. Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
Protocol 2: Cellular ABHD6 Activity Assay
This protocol outlines a method to measure the effect of this compound on ABHD6 activity in a cellular context.
Materials:
-
Cells expressing ABHD6 (e.g., HEK293 cells overexpressing ABHD6)
-
This compound
-
Cell lysis buffer
-
Substrate for ABHD6 (e.g., radiolabeled 2-AG)
-
Scintillation fluid and counter (for radiolabeled substrate) or appropriate detection reagents for other substrates.
Procedure:
-
Cell treatment: Culture the cells to the desired confluency and treat them with various concentrations of this compound (and a vehicle control) for a specific duration.
-
Cell lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Protein quantification: Determine the protein concentration of each cell lysate to normalize the enzyme activity.
-
Enzyme assay: In a suitable reaction vessel, add a defined amount of cell lysate, assay buffer, and the ABHD6 substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a specific period.
-
Reaction termination and measurement: Stop the reaction and measure the amount of product formed. For a radiolabeled substrate, this can be done by separating the product and measuring its radioactivity using a scintillation counter.
-
Data analysis: Normalize the enzyme activity to the protein concentration. Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.
Visualizations
ABHD6 Signaling Pathway
The following diagram illustrates the central role of ABHD6 in the endocannabinoid signaling pathway and the effect of its inhibition by this compound.
References
JZP-430 degradation and how to avoid it
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with JZP-430, a potent and selective inhibitor of α/β-hydrolase domain 6 (ABHD6).
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent, highly selective, and irreversible inhibitor of the enzyme α/β-hydrolase domain 6 (ABHD6)[1]. ABHD6 is a serine hydrolase that plays a role in the endocannabinoid signaling pathway by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG)[2]. By irreversibly binding to the catalytic serine residue of ABHD6, this compound blocks its activity, leading to an increase in the levels of 2-AG. This modulation of the endocannabinoid system is of interest in various therapeutic areas, including neurodegenerative and inflammatory diseases[3].
2. What are the recommended storage conditions for this compound?
To ensure the stability and activity of this compound, it is crucial to adhere to the following storage recommendations:
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| Stock Solution | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Data synthesized from multiple sources.
It is recommended to prepare fresh working solutions from the stock solution on the day of the experiment.
3. How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the solid compound in fresh, anhydrous DMSO to the desired concentration. If you observe any precipitation, gentle warming or sonication can aid in dissolution. For in vivo experiments, further dilution in appropriate vehicles like corn oil or saline with solubilizing agents may be necessary. Always prepare working solutions for in vivo studies fresh on the day of use.
4. Is this compound selective for ABHD6?
This compound exhibits high selectivity for ABHD6. It has been reported to be approximately 230-fold more selective for ABHD6 over other related enzymes such as fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (B570770) (LAL)[1]. However, as with any inhibitor, it is good practice to assess its selectivity in your specific experimental system, for example, by using activity-based protein profiling (ABPP).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound activity in experiments | Degradation of stock solution: Improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C) can lead to degradation. | Aliquot the stock solution upon preparation to minimize freeze-thaw cycles. Store aliquots at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month). Prepare fresh working solutions for each experiment. |
| Hydrolysis in aqueous buffers: this compound, like many carbamate-based inhibitors, may be susceptible to hydrolysis, especially at non-neutral pH. | Prepare fresh dilutions of this compound in your assay buffer immediately before use. Avoid prolonged incubation in aqueous solutions, particularly at acidic or basic pH. | |
| Adsorption to plasticware: Hydrophobic compounds can adsorb to the surface of plastic tubes and plates, reducing the effective concentration. | Use low-adhesion plasticware for storing and diluting this compound solutions. Pre-rinsing pipette tips with the solution before transfer can also help. | |
| Inconsistent results between experiments | Variability in solution preparation: Inconsistent dissolution of the solid compound or inaccuracies in dilution can lead to variable effective concentrations. | Ensure the solid this compound is fully dissolved in DMSO before making further dilutions. Use calibrated pipettes for all dilutions. |
| Batch-to-batch variability of this compound: The purity and activity of the compound may vary slightly between different synthesis batches. | If possible, purchase a larger single batch of this compound for a series of related experiments. If you must switch batches, it is advisable to perform a quality control experiment to confirm its activity (e.g., determine the IC50). | |
| Cell culture conditions: The expression and activity of ABHD6 can vary depending on cell line, passage number, and culture conditions. | Maintain consistent cell culture practices. Monitor the expression of ABHD6 if significant variability is observed. | |
| Precipitation of this compound in aqueous media | Poor solubility: this compound has low aqueous solubility. | When diluting the DMSO stock solution into an aqueous buffer, ensure the final DMSO concentration is kept as low as possible while maintaining solubility. It is also important to add the DMSO stock to the aqueous buffer with vigorous mixing. |
| Supersaturation: Rapid dilution of a highly concentrated stock solution can lead to supersaturation and subsequent precipitation. | Perform serial dilutions to reach the final desired concentration. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions. This is crucial for understanding its degradation pathways and developing a stability-indicating analytical method.
1. Preparation of this compound Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile (B52724) or a suitable solvent.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid this compound powder in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid this compound powder to a UV light source (254 nm) for 24 hours.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method (see below for a general method).
4. Stability-Indicating HPLC Method (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (determined by UV scan of this compound).
-
Analysis: Compare the chromatograms of the stressed samples with that of a non-stressed control to identify degradation products and quantify the remaining this compound.
Hypothetical Forced Degradation Data for this compound
| Stress Condition | Incubation Time (hours) | Temperature | % Degradation | Number of Degradation Products |
| 1 M HCl | 24 | 60°C | 15% | 2 |
| 1 M NaOH | 24 | 60°C | 25% | 3 |
| 3% H₂O₂ | 24 | Room Temp | 10% | 1 |
| Thermal (Solid) | 48 | 80°C | 5% | 1 |
| Photolytic (Solid) | 24 | Room Temp | 8% | 1 |
This is hypothetical data for illustrative purposes.
Protocol 2: In Vitro ABHD6 Activity Assay using Activity-Based Protein Profiling (ABPP)
This protocol is for determining the inhibitory potency (IC50) of this compound against ABHD6 in a complex proteome.
1. Proteome Preparation:
-
Homogenize tissue (e.g., mouse brain) or cells in lysis buffer (e.g., Tris-HCl, pH 7.4) on ice.
-
Centrifuge to remove cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
2. Inhibitor Incubation:
-
Aliquot the proteome into microcentrifuge tubes.
-
Add this compound at various concentrations (e.g., from 1 nM to 10 µM). Include a vehicle control (DMSO).
-
Incubate for 30 minutes at 37°C.
3. Probe Labeling:
-
Add a broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rhodamine) to a final concentration of 1 µM.
-
Incubate for another 30 minutes at 37°C.
4. SDS-PAGE and Visualization:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Scan the gel using a fluorescence scanner. The band corresponding to ABHD6 will show decreased fluorescence with increasing this compound concentration.
5. Data Analysis:
-
Quantify the fluorescence intensity of the ABHD6 band for each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound inhibits ABHD6, increasing 2-AG levels.
Caption: Workflow for this compound forced degradation studies.
References
Overcoming challenges in JZP-430 delivery to the CNS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in delivering JZP-430 to the Central Nervous System (CNS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its delivery to the CNS a consideration?
A1: this compound is a potent and selective irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6).[1] ABHD6 is involved in the regulation of endocannabinoid signaling in the brain, making it a potential therapeutic target for various neurological and psychiatric disorders. Effective treatment for such disorders requires the therapeutic agent to cross the blood-brain barrier (BBB) and reach sufficient concentrations in the CNS.
Q2: What are the known physicochemical properties of this compound relevant to CNS delivery?
A2: Key physicochemical properties of this compound are summarized in the table below. Its molecular weight is within a range generally considered favorable for passive diffusion across the BBB. However, its poor aqueous solubility at physiological pH presents a significant challenge for formulation and in vivo administration.
Q3: What are the primary obstacles to delivering small molecules like this compound to the CNS?
A3: The primary obstacles are:
-
The Blood-Brain Barrier (BBB): A highly selective barrier formed by endothelial cells with tight junctions that restricts the passage of most molecules from the bloodstream into the brain.
-
Efflux Transporters: Proteins such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) are present at the BBB and actively pump many foreign substances, including drugs, back into the blood.
-
Plasma Protein Binding: Only the unbound fraction of a drug in the plasma is available to cross the BBB. High plasma protein binding can limit CNS exposure.
-
Metabolism: The compound may be metabolized in the liver or at the BBB itself, reducing the amount of active drug that reaches the brain.
Q4: Which in vitro models are recommended to assess the BBB permeability of this compound?
A4: Two commonly used in vitro models are recommended:
-
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This is a high-throughput, cell-free assay that predicts passive diffusion across the BBB.[2][3] It is useful for early-stage screening.
-
Cell-Based Assays (e.g., Caco-2 or MDCK-MDR1): These assays use monolayers of cells that express tight junctions and efflux transporters.[4][5][6] They can provide information on both passive permeability and the potential for active efflux.
Q5: How is the CNS penetration of this compound evaluated in vivo?
A5: In vivo evaluation is typically done through pharmacokinetic studies in animal models (e.g., mice or rats).[7][8][9] The key parameter measured is the brain-to-plasma concentration ratio (Kp) or, more accurately, the unbound brain-to-unbound plasma concentration ratio (Kp,uu).[10][11] This involves administering this compound and measuring its concentration in both brain tissue and plasma at various time points.
Troubleshooting Guides
Problem 1: Low Brain-to-Plasma Concentration Ratio of this compound in In Vivo Studies
This is a primary indicator of poor CNS penetration. The following workflow can help identify and address the underlying cause.
Troubleshooting Workflow: Low Brain-to-Plasma Ratio
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. PMBBB-096 | Parallel Artificial Membrane Permeability Assay-BBB Kit [clinisciences.com]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. enamine.net [enamine.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic and brain distribution study of an anti-glioblastoma agent in mice by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. diva-portal.org [diva-portal.org]
Validation & Comparative
Validating JZP-430's In Vitro Inhibition of ABHD6: A Comparative Guide
For researchers and professionals in drug development, understanding the potency and selectivity of novel enzyme inhibitors is paramount. This guide provides an objective comparison of JZP-430, a potent inhibitor of α/β-hydrolase domain 6 (ABHD6), with other known inhibitors. The presented data, sourced from in vitro studies, is intended to facilitate the selection of appropriate tool compounds for research into the endocannabinoid system and related therapeutic areas.
Performance Comparison of ABHD6 Inhibitors
The inhibitory potency of this compound and other selected compounds against ABHD6 is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | Target | IC50 (nM) | Notes |
| This compound | ABHD6 | 44 | A potent, highly selective, and irreversible inhibitor.[1][2][3] |
| WWL123 | ABHD6 | 430 | A brain-penetrant inhibitor.[4] |
| WWL70 | ABHD6 | 70 | A selective ABHD6 inhibitor.[4][5] |
| KT182 | ABHD6 | <5 | An exceptionally potent and selective inhibitor.[4] |
This compound demonstrates significant potency with an IC50 value of 44 nM.[1][2][3] Notably, it exhibits high selectivity, with over 230-fold greater selectivity for ABHD6 compared to fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (B570770) (LAL).[2] This positions this compound as a valuable tool for specific modulation of ABHD6 activity in vitro.
Signaling Pathways and Experimental Workflow
The following diagram illustrates the general workflow for assessing the in vitro inhibition of ABHD6 using a competitive activity-based protein profiling (ABPP) assay. This method allows for the determination of an inhibitor's potency and selectivity within a complex proteome.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are outlines for common in vitro assays used to determine ABHD6 inhibition.
In Vitro ABHD6 Inhibition Assay using Competitive Activity-Based Protein Profiling (ABPP)
This protocol provides a general procedure for determining the potency and selectivity of inhibitors against ABHD6 in a complex biological sample, such as a brain homogenate.[4]
Objective: To determine the IC50 value of a test compound for ABHD6 and assess its selectivity against other serine hydrolases.
Materials:
-
Test inhibitors (e.g., this compound, WWL70, KT182)
-
Mouse brain tissue
-
Lysis buffer (e.g., Tris-HCl, pH 7.4, with protease inhibitors)
-
Broad-spectrum serine hydrolase activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh)
-
SDS-PAGE reagents and equipment
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation:
-
Homogenize mouse brain tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant containing the soluble proteome.
-
Determine the total protein concentration.[4]
-
-
Inhibitor Incubation:
-
Pre-incubate aliquots of the proteome with varying concentrations of the test inhibitor (or vehicle control) for a specified time at a controlled temperature.
-
-
Probe Labeling:
-
Add the activity-based probe (e.g., FP-Rh) to each reaction and incubate to allow for labeling of active serine hydrolases.
-
-
SDS-PAGE Analysis:
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.[4]
-
-
Visualization and Quantification:
-
Scan the gel using a fluorescence scanner to visualize the probe-labeled enzymes.
-
The intensity of the fluorescent band corresponding to ABHD6 will decrease with increasing concentrations of an effective inhibitor.[4]
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the ABHD6 band for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[4]
-
Fluorometric Assay for ABHD6 Activity
This method offers a more direct measurement of ABHD6 enzymatic activity using a purified enzyme and a synthetic substrate.
Objective: To measure the rate of substrate hydrolysis by recombinant ABHD6 in the presence and absence of inhibitors.
Materials:
-
Recombinant human ABHD6
-
Fluorogenic substrate (a substrate that releases a fluorescent product upon hydrolysis)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Test inhibitors
-
96-well plate
-
Microplate reader with fluorescence detection
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer, recombinant ABHD6, and the test inhibitor at various concentrations.
-
-
Enzyme Inhibition:
-
Incubate the enzyme with the inhibitor for a defined period to allow for binding.
-
-
Initiate Reaction:
-
Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Monitor the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the enzyme activity.
-
-
Data Analysis:
-
Determine the rate of the enzymatic reaction from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[5]
-
References
A Comparative Guide to ABHD6 Inhibitors: JZP-430 vs. WWL123
For researchers in neurobiology, metabolism, and inflammation, the enzyme α/β-hydrolase domain 6 (ABHD6) has emerged as a compelling therapeutic target. As a key regulator of the endocannabinoid system, specifically the hydrolysis of 2-arachidonoylglycerol (B1664049) (2-AG), its inhibition offers a promising strategy for modulating a variety of physiological processes. This guide provides a detailed, data-driven comparison of two prominent ABHD6 inhibitors: JZP-430 and WWL123, intended for scientists and professionals in drug development.
Performance Comparison of ABHD6 Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound and WWL123 against human ABHD6 (hABHD6) and other related enzymes. This quantitative data facilitates a direct comparison of their biochemical profiles.
| Compound | Primary Target | IC50 (nM) vs hABHD6 | Selectivity | Notes |
| This compound | ABHD6 | 44[1][2][3] | ~230-fold selective over FAAH and LAL[1][2] | Potent, irreversible inhibitor.[1][2] |
| WWL123 | ABHD6 | 430[4][5][6][7] | Selective for ABHD6.[6][8] | Brain-penetrant with demonstrated antiepileptic effects in vivo.[4][6][7] |
IC50: Half-maximal inhibitory concentration; FAAH: Fatty acid amide hydrolase; LAL: Lysosomal acid lipase.
Signaling Pathway of ABHD6 and its Inhibition
ABHD6 is a serine hydrolase that plays a critical role in the endocannabinoid signaling pathway by metabolizing the endocannabinoid 2-arachidonoylglycerol (2-AG).[9][10][11] By hydrolyzing 2-AG into arachidonic acid and glycerol, ABHD6 terminates its signaling. 2-AG acts as an endogenous ligand for cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors that mediate a wide range of physiological effects, including neurotransmission, inflammation, and metabolism.[10][11]
Inhibition of ABHD6 by compounds such as this compound and WWL123 leads to an accumulation of 2-AG.[12] This, in turn, enhances the activation of CB1 and CB2 receptors, amplifying downstream signaling cascades. The therapeutic potential of ABHD6 inhibitors lies in their ability to selectively boost endocannabinoid tone in a localized and activity-dependent manner.
Experimental Protocols
The determination of inhibitor potency and selectivity is crucial for the comparative evaluation of compounds like this compound and WWL123. The following are generalized protocols for key experiments used to characterize ABHD6 inhibitors.
In Vitro ABHD6 Inhibition Assay (Fluorometric Method)
This assay directly measures the enzymatic activity of ABHD6 and its inhibition.
-
Objective: To determine the IC50 value of a test compound against ABHD6.
-
Materials:
-
Recombinant human ABHD6 enzyme.
-
Fluorogenic substrate for ABHD6.
-
Assay buffer (e.g., Tris-HCl, pH 7.4).
-
Test inhibitors (this compound, WWL123) at various concentrations.
-
96-well microplate reader with fluorescence detection.
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, recombinant ABHD6, and the test inhibitor at various concentrations.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a microplate reader. The rate of increase corresponds to the enzyme activity.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to a vehicle control (e.g., DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Competitive Activity-Based Protein Profiling (ABPP)
This method assesses the potency and selectivity of an inhibitor in a complex biological sample, such as a cell lysate or tissue homogenate.
-
Objective: To determine the IC50 value and selectivity of a test compound for ABHD6 within a native proteome.
-
Materials:
-
Mouse brain tissue or cell lysates (e.g., HEK293 cells overexpressing ABHD6).[2]
-
Lysis buffer.
-
Test inhibitors (this compound, WWL123) at various concentrations.
-
A broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate probe).
-
SDS-PAGE reagents and equipment.
-
Fluorescence gel scanner.
-
-
Procedure:
-
Prepare a proteome by homogenizing the tissue or lysing the cells.
-
Pre-incubate the proteome with varying concentrations of the test inhibitor.
-
Add the activity-based probe to the mixture. The probe will covalently label the active site of serine hydrolases that are not blocked by the inhibitor.
-
Quench the reaction and separate the proteins by SDS-PAGE.
-
Visualize the probe-labeled enzymes using a fluorescence gel scanner.
-
Quantify the fluorescence intensity of the band corresponding to ABHD6.
-
The decrease in fluorescence intensity with increasing inhibitor concentration indicates target engagement.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Conclusion
Both this compound and WWL123 are valuable chemical tools for investigating the biological functions of ABHD6. This compound stands out for its superior in vitro potency, with an IC50 value in the nanomolar range, and its well-defined high selectivity.[1][2][3] WWL123, while less potent in vitro, is a well-established, brain-penetrant inhibitor that has been successfully used in in vivo models to demonstrate the therapeutic potential of ABHD6 inhibition, particularly in the context of epilepsy.[4][6][7]
The choice between this compound and WWL123 will depend on the specific experimental needs. For in vitro studies requiring high potency and for structure-activity relationship studies, this compound may be the preferred compound. For in vivo studies, particularly those involving the central nervous system, the proven brain penetrance and in vivo efficacy of WWL123 make it a strong candidate. Researchers should carefully consider the data presented in this guide and the specific requirements of their experimental design when selecting an ABHD6 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimization of 1,2,5-thiadiazole carbamates as potent and selective ABHD6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. WWL123 | MAGL | TargetMol [targetmol.com]
- 7. WWL 123 | Other Hydrolases | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The serine hydrolases MAGL, ABHD6 and ABHD12 as guardians of 2-arachidonoylglycerol signalling through cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. α/β-Hydrolase Domain-Containing 6 (ABHD6)— A Multifunctional Lipid Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System [frontiersin.org]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of the Selectivity of JZP-430 and JZP-361
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two enzyme inhibitors, JZP-430 and JZP-361. The information presented is based on available experimental data to assist researchers in making informed decisions for their studies.
Data Presentation: Inhibitor Selectivity Profile
The following table summarizes the in vitro potency and selectivity of this compound and JZP-361 against their primary targets and key related enzymes.
| Compound | Primary Target | IC₅₀ (nM) | Off-Target | IC₅₀ (µM) | Selectivity Fold |
| This compound | α/β-hydrolase domain 6 (ABHD6) | 44[1] | Fatty Acid Amide Hydrolase (FAAH) | ~10.12 | ~230[1] |
| Lysosomal Acid Lipase (B570770) (LAL) | Not specified | ~230[1] | |||
| JZP-361 | Monoacylglycerol Lipase (MAGL) | 46 | α/β-hydrolase domain 6 (ABHD6) | 1.79 | ~35 |
| Fatty Acid Amide Hydrolase (FAAH) | 7.24 | ~150 |
Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ value indicates a higher potency. Selectivity is calculated as the ratio of the IC₅₀ for the off-target to the IC₅₀ for the primary target.
Experimental Protocols
The determination of IC₅₀ values for this compound and JZP-361 likely involved enzymatic assays using either fluorescence-based methods or activity-based protein profiling (ABPP). Below are representative protocols for these types of assays.
Fluorescence-Based Enzymatic Assay
This method is commonly used for high-throughput screening of enzyme inhibitors.
Objective: To determine the in vitro potency of an inhibitor by measuring the enzymatic activity through a fluorescent signal.
Materials:
-
Recombinant human ABHD6 or MAGL enzyme.
-
Fluorogenic substrate (e.g., a substrate that releases a fluorescent product upon hydrolysis by the target enzyme).[2][3][4][5]
-
Assay buffer (e.g., Tris-HCl, pH 7.4).
-
Test inhibitors (this compound or JZP-361) at various concentrations.
-
96-well microplate.
-
Microplate reader with fluorescence detection capabilities.
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, the recombinant target enzyme (ABHD6 or MAGL), and the test inhibitor at a range of concentrations.
-
Initiation of Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in fluorescence over a set period at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the initial velocity (rate) of the reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.[6]
Competitive Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomic method used to assess the potency and selectivity of enzyme inhibitors within a complex proteome.
Objective: To determine the IC₅₀ value and selectivity of a test compound against a specific enzyme in a native biological sample (e.g., brain homogenate).
Materials:
-
Test inhibitors (this compound or JZP-361).
-
Mouse brain tissue or relevant cell lysate.
-
Lysis buffer (e.g., Tris-HCl, pH 7.4, with protease inhibitors).
-
Broad-spectrum serine hydrolase activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh).
-
SDS-PAGE reagents and equipment.
-
Fluorescence gel scanner.
Procedure:
-
Proteome Preparation: Homogenize the tissue or lyse the cells in ice-cold lysis buffer. Centrifuge to remove cellular debris and collect the supernatant containing the proteome.
-
Inhibitor Incubation: Pre-incubate the proteome with varying concentrations of the test inhibitor or a vehicle control (DMSO) for a specified time at room temperature.[7][8]
-
Probe Labeling: Add the activity-based probe to the proteome samples and incubate to allow for covalent labeling of the active site of serine hydrolases.
-
Protein Separation: Separate the proteins by SDS-PAGE.
-
Visualization and Quantification: Scan the gel using a fluorescence scanner. The intensity of the fluorescent band corresponding to the target enzyme will decrease with increasing concentrations of an effective inhibitor.
-
Data Analysis: Quantify the fluorescence intensity of the target enzyme band for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[6]
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the roles of ABHD6 and MAGL in the endocannabinoid signaling pathway.
Caption: ABHD6 signaling pathway and the inhibitory action of this compound.
Caption: MAGL signaling pathway and the inhibitory action of JZP-361.
Experimental Workflow
The following diagram illustrates a general workflow for determining the IC₅₀ of an inhibitor.
Caption: General experimental workflow for IC₅₀ determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A fluorescence-based assay for monoacylglycerol lipase compatible with inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Sensitive and Versatile Fluorescent Activity Assay for ABHD6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. A Sensitive and Versatile Fluorescent Activity Assay for ABHD6 | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. Biochemical and pharmacological characterization of human α/β-hydrolase domain containing 6 (ABHD6) and 12 (ABHD12) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Validation of JZP-430's On-Target Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor JZP-430 with genetic methods for validating the on-target effects of inhibiting α/β-hydrolase domain 6 (ABHD6). The data presented herein is compiled from multiple studies to facilitate an objective assessment of this compound as a selective tool for studying the physiological roles of ABHD6.
Introduction to this compound and its Target, ABHD6
This compound is a potent, highly selective, and irreversible inhibitor of ABHD6, a serine hydrolase that plays a key role in the endocannabinoid system.[1] ABHD6 is primarily responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), converting it into arachidonic acid and glycerol (B35011).[2][3] By inhibiting ABHD6, this compound leads to an accumulation of 2-AG, which in turn modulates cannabinoid receptors CB1 and CB2, influencing a variety of physiological processes including neurotransmission, inflammation, and metabolism.[2][4] Genetic validation, through methods such as CRISPR-Cas9-mediated knockout or siRNA/ASO-mediated knockdown, provides a crucial benchmark for confirming that the observed effects of a pharmacological inhibitor are indeed due to its interaction with the intended target.
Comparative Analysis of Pharmacological Inhibition and Genetic Modulation
This section compares the reported effects of this compound and other selective ABHD6 inhibitors with the phenotypes observed in genetic models of ABHD6 deficiency.
Table 1: In Vitro Potency of Selected ABHD6 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity | Species |
| This compound | ABHD6 | 44 | ~230-fold over FAAH and LAL [1] | Human [1] |
| WWL70 | ABHD6 | 70 | Selective over other serine hydrolases | Not specified |
| KT182 | ABHD6 | <5 | Exceptionally potent and selective | Not specified |
| KT109 | ABHD6 | - | A known ABHD6 inhibitor | Not specified |
Table 2: Comparison of Phenotypic Effects: Pharmacological Inhibition vs. Genetic Knockout/Knockdown of ABHD6
| Phenotypic Effect | Pharmacological Inhibition (this compound or other selective inhibitors) | Genetic Knockout (KO) / Knockdown (KD) of ABHD6 | Supporting Evidence |
| 2-AG Hydrolysis | Inhibition of ~50% of total [3H]-2-AG hydrolysis in primary neuron homogenates (with WWL70).[5][6] | shRNA knockdown reduced [3H]-2-AG hydrolysis in BV-2 cell homogenates by ~50%.[7] | Consistent effect on the primary biochemical function of ABHD6. |
| Body Weight and Metabolism | Systemic inhibition with WWL-70 protected against high-fat diet-induced obesity.[3] | ASO-mediated knockdown in peripheral tissues protects mice from high-fat diet-induced obesity and hepatic steatosis.[8] ABHD6 knockout in specific brain regions prevents diet-induced obesity.[9] | Both approaches demonstrate a role for ABHD6 in regulating energy metabolism. |
| Glucose Homeostasis | Systemic inhibition with WWL-70 protected against high-fat diet-induced glucose intolerance.[3] | ASO-mediated knockdown improved glucose and insulin (B600854) tolerance in mice on a high-fat diet.[8] | Convergent findings on the role of ABHD6 in glucose metabolism. |
| Pain Perception (Mechanical Allodynia) | Not explicitly reported for this compound. | ABHD6 knockout rats exhibit hyperalgesia to non-noxious mechanical stimuli.[10] | Potential for divergent effects or need for further investigation with selective inhibitors. |
| Bladder Function | Not explicitly reported for this compound. | ABHD6 knockout rats show more frequent urination in the stimulated bladder.[10] | Highlights a physiological role for ABHD6 in bladder control. |
| 2-AG Levels in CSF | Not explicitly reported for this compound. | Cerebrospinal fluid 2-AG was detectable in ABHD6 knockout rats but not in wild-type rats.[10] | Genetic deletion confirms a significant role for ABHD6 in regulating central 2-AG levels. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams are provided in the DOT language for Graphviz.
Experimental Protocols
In Vitro ABHD6 Inhibition Assay (General Protocol)
This protocol outlines a method to determine the inhibitory potency (IC50) of a compound like this compound against ABHD6.
-
Enzyme Source: Use human ABHD6 expressed in a suitable cell line (e.g., HEK293 cells).[1]
-
Substrate: Utilize a monoacylglycerol substrate, such as 1-arachidonoylglycerol (1-AG).
-
Assay Principle: The assay measures the production of glycerol, a product of ABHD6-mediated hydrolysis of the substrate.
-
Procedure: a. Pre-incubate the cell lysate containing ABHD6 with varying concentrations of the test inhibitor (e.g., this compound) for a defined period (e.g., 30 minutes). b. Initiate the enzymatic reaction by adding the 1-AG substrate. c. Allow the reaction to proceed for a specific time (e.g., 90 minutes). d. Stop the reaction and measure the amount of glycerol produced using a fluorescent method.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Generation of ABHD6 Knockout Models (e.g., CRISPR/Cas9)
This protocol provides a general workflow for creating an ABHD6 knockout animal model.
-
Guide RNA (gRNA) Design: Design gRNAs targeting a critical exon of the Abhd6 gene to induce a frameshift mutation leading to a loss-of-function allele.
-
Zygote Injection: Microinject the designed gRNAs and Cas9 mRNA or protein into fertilized zygotes.
-
Embryo Transfer: Transfer the injected zygotes into pseudopregnant female recipients.
-
Founder Identification: Genotype the resulting offspring to identify founder animals carrying the desired mutation.
-
Breeding: Establish a colony of homozygous ABHD6 knockout animals through subsequent breeding of heterozygous founders.
-
Validation: Confirm the absence of ABHD6 protein expression in knockout animals using techniques like Western blotting or immunohistochemistry.
Antisense Oligonucleotide (ASO)-Mediated Knockdown
This method allows for the transient and tissue-selective knockdown of ABHD6.
-
ASO Design: Design ASOs that are complementary to the Abhd6 mRNA sequence.
-
In Vivo Administration: Administer the ASOs to animals (e.g., via intraperitoneal injection) over a period of time (e.g., several weeks).
-
Target Engagement: The ASOs bind to the Abhd6 mRNA, leading to its degradation and a reduction in ABHD6 protein expression in target tissues like the liver and adipose tissue.
-
Phenotypic Analysis: Conduct metabolic and behavioral studies on the ASO-treated animals to assess the effects of ABHD6 knockdown.[8]
Conclusion
The available data strongly supports the on-target effects of this compound as a potent and selective inhibitor of ABHD6. The phenotypic outcomes observed with selective pharmacological inhibitors of ABHD6, such as protection against diet-induced obesity and glucose intolerance, align well with the results from genetic knockdown and knockout studies. This convergence of evidence from both pharmacological and genetic approaches provides a high degree of confidence in this compound as a valuable research tool for elucidating the diverse physiological and pathophysiological roles of ABHD6. While direct comparative studies are still needed for a definitive head-to-head analysis, the existing body of research provides a solid foundation for the continued investigation of this compound in preclinical models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. α/β-Hydrolase Domain-Containing 6 (ABHD6)— A Multifunctional Lipid Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABHD6: its place in endocannabinoid signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The serine hydrolase ABHD6 controls the accumulation and efficacy of 2-AG at cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The serine hydrolase ABHD6 controls the accumulation and efficacy of 2-AG at cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Serine Hydrolase ABHD6 is a Critical Regulator of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phenotypic Characterization of the Endocannabinoid-Degrading Enzyme Alpha/Beta-Hydrolase Domain 6 Knockout Rat - PMC [pmc.ncbi.nlm.nih.gov]
JZP-430 vs. Pan-Serine Hydrolase Inhibitors: A Comparative Guide
This guide provides a detailed comparison of JZP-430, a selective inhibitor of α/β-hydrolase domain 6 (ABHD6), with broader-spectrum pan-serine hydrolase inhibitors. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, selectivity, and the experimental methods used for their characterization.
Executive Summary
This compound is a potent and highly selective irreversible inhibitor of ABHD6, a key enzyme in the regulation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1] In contrast, pan-serine hydrolase inhibitors target a wide range of enzymes within the large serine hydrolase superfamily, which includes proteases, lipases, esterases, and amidases.[2][3] This difference in selectivity is a critical determinant of their biological effects and therapeutic potential. While this compound offers a targeted approach to modulating specific signaling pathways, pan-serine hydrolase inhibitors can have broad, and sometimes off-target, effects. This guide presents quantitative data, detailed experimental protocols, and visual diagrams to facilitate a clear understanding of their distinct profiles.
Quantitative Performance Data
The following tables summarize the inhibitory potency and selectivity of this compound compared to a representative selective ABHD6 inhibitor (WWL70) and a non-selective pan-serine hydrolase inhibitor.
Table 1: Inhibitory Potency (IC50) Against ABHD6
| Inhibitor | IC50 (nM) for ABHD6 | Reference(s) |
| This compound | 44 | [1] |
| WWL70 | 70-85 | [4][5] |
| MAFP (Methyl arachidonoyl fluorophosphonate) | Potent, but non-selective | [5] |
Table 2: Selectivity Profile
| Inhibitor | Primary Target | Selectivity over other Serine Hydrolases | Known Off-Targets | Reference(s) |
| This compound | ABHD6 | ~230-fold selective over FAAH and LAL | Not extensively reported | [1] |
| WWL70 | ABHD6 | Selective over MAGL and FAAH | COX-2, mPGES-1/2 | [6][7] |
| MAFP | Pan-Serine Hydrolase | Non-selective | Most metabolic serine hydrolases | [2][5] |
Mechanism of Action
This compound and Selective ABHD6 Inhibition
This compound acts as an irreversible inhibitor of ABHD6.[1] By selectively blocking this enzyme, this compound prevents the breakdown of the endocannabinoid 2-AG, leading to its accumulation.[6] This enhancement of 2-AG signaling can modulate various physiological processes, including neurotransmission and inflammation.[8][9]
Pan-Serine Hydrolase Inhibition
Pan-serine hydrolase inhibitors, such as organophosphates (e.g., MAFP), possess a reactive group that covalently modifies the catalytic serine residue in the active site of a broad range of serine hydrolases.[2][3] This irreversible inactivation leads to a widespread disruption of serine hydrolase activity, affecting numerous metabolic and signaling pathways.[2]
Signaling Pathway Diagrams
Caption: this compound inhibits ABHD6, increasing 2-AG levels and modulating neurotransmission.
Caption: Pan-serine hydrolase inhibitors irreversibly inactivate enzymes.
Experimental Protocols
The primary method for determining the selectivity of serine hydrolase inhibitors is Competitive Activity-Based Protein Profiling (ABPP) .[10][11][12] This technique utilizes activity-based probes (ABPs) that covalently label the active site of serine hydrolases.
Competitive ABPP Workflow
-
Proteome Preparation: A complex biological sample (e.g., cell lysate, tissue homogenate) is prepared.
-
Inhibitor Incubation: The proteome is pre-incubated with the test inhibitor (e.g., this compound or a pan-serine hydrolase inhibitor) at various concentrations.
-
ABP Labeling: A broad-spectrum serine hydrolase ABP, typically tagged with a reporter molecule (e.g., a fluorophore or biotin), is added to the mixture. The ABP will label the active sites of serine hydrolases that are not blocked by the test inhibitor.
-
Analysis:
-
Gel-Based ABPP: The labeled proteins are separated by SDS-PAGE, and the labeled enzymes are visualized by in-gel fluorescence scanning. A decrease in fluorescence intensity for a specific protein band in the presence of the inhibitor indicates that the inhibitor binds to and blocks the activity of that enzyme.
-
Mass Spectrometry (MS)-Based ABPP: For a more comprehensive analysis, biotin-tagged ABPs are used. The labeled proteins are enriched using streptavidin beads, digested into peptides, and analyzed by liquid chromatography-mass spectrometry (LC-MS). This allows for the identification and quantification of a large number of serine hydrolases that are targeted by the inhibitor.
-
Caption: Workflow for assessing inhibitor selectivity using competitive ABPP.
Conclusion
This compound represents a highly selective tool for the investigation of ABHD6 biology, offering the potential for targeted therapeutic intervention with minimized off-target effects. In contrast, pan-serine hydrolase inhibitors provide a means to broadly interrogate the function of the entire serine hydrolase superfamily but come with the inherent risk of non-specific activity. The choice between a selective inhibitor like this compound and a pan-serine hydrolase inhibitor will depend on the specific research question and therapeutic goal. The experimental protocols outlined in this guide, particularly competitive ABPP, are essential for characterizing the selectivity and potency of these inhibitors and are crucial for the development of novel therapeutics targeting this important class of enzymes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biochemical and pharmacological characterization of human α/β-hydrolase domain containing 6 (ABHD6) and 12 (ABHD12) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α/β-Hydrolase Domain-Containing 6 (ABHD6)— A Multifunctional Lipid Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The serine hydrolase ABHD6 controls the accumulation and efficacy of 2-AG at cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System [frontiersin.org]
- 10. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
JZP-430: A Comparative Analysis of Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of JZP-430, a potent and selective inhibitor of α/β-hydrolase domain 6 (ABHD6). The following sections present quantitative data, experimental methodologies, and visual representations of key concepts to facilitate an objective evaluation of this compound's selectivity.
Executive Summary
This compound is an irreversible inhibitor of ABHD6 with a reported IC50 of 44 nM.[1] Its high potency is complemented by a favorable selectivity profile against other related enzymes. This guide will explore the existing cross-reactivity data for this compound and provide context for its potential applications in research and drug development.
Comparative Selectivity of this compound
The selectivity of a compound is a critical factor in minimizing off-target effects and ensuring a desirable safety profile. This compound has been evaluated against several other hydrolases, demonstrating a significant degree of selectivity for its primary target, ABHD6.
| Target Enzyme | This compound IC50 | Selectivity Fold vs. ABHD6 | Reference |
| α/β-hydrolase domain 6 (ABHD6) | 44 nM | - | [1] |
| Fatty acid amide hydrolase (FAAH) | ~10,120 nM | ~230-fold | [1] |
| Lysosomal acid lipase (B570770) (LAL) | ~10,120 nM | ~230-fold | [1] |
| Monoacylglycerol lipase (MAGL) | > 2.5 µM | > 57-fold | [2] |
| α/β-hydrolase domain 12 (ABHD12) | > 1 µM | > 23-fold | [2] |
| Cannabinoid 1 (CB1) Receptor | > 10 µM | > 227-fold | [2] |
| Cannabinoid 2 (CB2) Receptor | > 10 µM | > 227-fold | [2] |
Note: The IC50 for FAAH and LAL is estimated based on the reported ~230-fold selectivity relative to the ABHD6 IC50 of 44 nM.[1] The selectivity for MAGL, ABHD12, CB1, and CB2 is based on the lack of significant inhibition at the tested concentrations.[2]
Experimental Protocols
The following provides a generalized methodology for an in vitro enzyme inhibition assay, a standard method for determining the potency and selectivity of a compound like this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of enzymes (e.g., ABHD6, FAAH, LAL).
Materials:
-
Recombinant human enzymes (ABHD6, FAAH, LAL, etc.)
-
This compound stock solution (in DMSO)
-
Substrate for each enzyme (e.g., p-nitrophenyl acetate (B1210297) for hydrolases)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: A serial dilution of the this compound stock solution is prepared in the assay buffer to create a range of test concentrations.
-
Enzyme and Substrate Preparation: The target enzyme and its corresponding substrate are diluted to their optimal working concentrations in the assay buffer.
-
Assay Reaction:
-
Add a fixed volume of the enzyme solution to each well of the 96-well plate.
-
Add the various concentrations of this compound to the wells containing the enzyme.
-
Include control wells with enzyme and buffer (no inhibitor) and wells with buffer only (background).
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
-
Data Acquisition: The enzymatic activity is measured by monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of reaction is calculated for each inhibitor concentration.
-
Data Analysis:
-
The percentage of enzyme inhibition is calculated for each this compound concentration relative to the control (no inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
-
Selectivity Calculation: The selectivity fold is calculated by dividing the IC50 of the off-target enzyme by the IC50 of the primary target (ABHD6).
Visualizing Experimental and Biological Concepts
To further clarify the processes involved in cross-reactivity studies and the biological context of this compound, the following diagrams are provided.
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Caption: Simplified signaling pathway of the endocannabinoid system highlighting the role of ABHD6.
References
A Comparative Guide to JZP-430 and FAAH Inhibitors in Pain Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JZP-430, a novel α/β-hydrolase domain 6 (ABHD6) inhibitor, and established fatty acid amide hydrolase (FAAH) inhibitors for their potential in pain research. This document outlines their distinct mechanisms of action, presents available preclinical and clinical data, and provides detailed experimental methodologies to support further investigation.
Executive Summary
The landscape of analgesic drug development is continually evolving, with the endocannabinoid system emerging as a promising target. While fatty acid amide hydrolase (FAAH) inhibitors have been a primary focus for elevating endogenous anandamide (B1667382) levels to produce analgesia, other targets within this system are also gaining attention. This guide clarifies the classification of this compound as a potent and selective ABHD6 inhibitor, rather than a FAAH inhibitor, and contrasts its therapeutic potential with that of several well-characterized FAAH inhibitors. We also introduce JZP327A, a potent FAAH inhibitor, for a more direct comparison.
While FAAH inhibitors have shown robust efficacy in preclinical pain models, their translation to clinical success has been met with challenges. The exploration of alternative targets like ABHD6, which primarily modulates 2-arachidonoylglycerol (B1664049) (2-AG) levels, opens new avenues for pain research and therapeutic development.
Mechanism of Action: A Tale of Two Hydrolases
The analgesic effects of both ABHD6 and FAAH inhibitors stem from their ability to increase the levels of endogenous cannabinoids, which in turn modulate pain signaling pathways. However, they do so by targeting different enzymes responsible for the degradation of distinct endocannabinoids.
FAAH Inhibitors: Elevating Anandamide (AEA)
FAAH is the primary enzyme responsible for the breakdown of the endocannabinoid anandamide (AEA). By inhibiting FAAH, these compounds increase the concentration of AEA in the synaptic cleft, leading to enhanced activation of cannabinoid receptors (CB1 and CB2), which are key players in pain modulation.[1][2]
This compound: An ABHD6 Inhibitor Targeting 2-Arachidonoylglycerol (2-AG)
This compound is a potent, highly selective, and irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6).[3] ABHD6 is one of the enzymes responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), the most abundant endocannabinoid in the brain. By inhibiting ABHD6, this compound is presumed to increase the synaptic levels of 2-AG, leading to enhanced cannabinoid receptor signaling and potential analgesic effects. While monoacylglycerol lipase (B570770) (MAGL) is the primary hydrolase of 2-AG, ABHD6 plays a significant role in specific neuronal populations.[4]
Comparative Performance Data
This section presents a summary of the available quantitative data for this compound and various FAAH inhibitors. The data is organized to facilitate a direct comparison of their potency, selectivity, and efficacy in preclinical pain models.
In Vitro Potency and Selectivity
| Compound | Primary Target | IC50 (nM) | Selectivity | Species | Reference |
| This compound | ABHD6 | 44 | ~230-fold over FAAH | Human | [3] |
| JZP327A | FAAH | 11 | >900-fold over MAGL | Human | [5] |
| PF-04457845 | FAAH | 7.2 | Highly selective | Human | [6][7] |
| JNJ-42165279 | FAAH | - (covalent) | Highly selective | Human, Rat | [2][8] |
| URB597 | FAAH | 4.6 | - | Rat | [9] |
Preclinical Efficacy in Pain Models
| Compound | Pain Model | Species | Dose | Efficacy | Reference |
| ABHD6 Inhibitors (General) | Neuropathic Pain | Mouse | - | Promising results | [10] |
| JZP327A | Migraine (NTG-induced) | Rat | 0.5 mg/kg, i.p. | Inhibited hyperalgesia | [11][12] |
| PF-04457845 | Inflammatory (CFA) | Rat | 0.1 mg/kg, p.o. | Significant reduction in mechanical allodynia | [6][13] |
| Neuropathic (SNI) | Rat | - | Reduces hyperalgesia | [14] | |
| JNJ-42165279 | Neuropathic (SNL) | Rat | 22 mg/kg (ED90) | Dose-dependent decrease in tactile allodynia | [2][15] |
| URB597 | Inflammatory (CFA) | Rat | 0.3 mg/kg, i.p. | Reduced mechanical allodynia and thermal hyperalgesia | [10][16] |
| Neuropathic (CCI) | Rat | 200 µg, i.t. | Reduced mechanical and cold allodynia, and thermal hyperalgesia | [17] |
Clinical Trial Data for FAAH Inhibitors
Clinical development of FAAH inhibitors has yielded mixed results, highlighting the challenge of translating preclinical efficacy to human studies.
| Compound | Indication | Phase | Outcome | Reference |
| PF-04457845 | Osteoarthritis Pain | II | Failed to show efficacy vs. placebo (WOMAC pain score difference: 0.04) | [18][19] |
| JNJ-42165279 | Social Anxiety Disorder | II | Well-tolerated, target engagement confirmed | [20] |
| BIA 10-2474 | Healthy Volunteers | I | Serious adverse events leading to fatality at high doses | [21][22] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of these compounds.
In Vitro FAAH Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of FAAH.
-
Principle: The assay utilizes a fluorogenic substrate, arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide (AAMCA), which is hydrolyzed by FAAH to release the fluorescent product 7-amino-4-methylcoumarin (B1665955) (AMC). The fluorescence intensity is proportional to FAAH activity.[2][23]
-
Materials:
-
Recombinant human or rat FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
AAMCA substrate
-
Test compounds (e.g., JZP327A, PF-04457845) and a known inhibitor as a positive control (e.g., URB597)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add the FAAH enzyme and the test compound to the wells of the microplate.
-
Pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the AAMCA substrate.
-
Measure the fluorescence (Excitation: ~360 nm, Emission: ~460 nm) kinetically or at a fixed endpoint.
-
Calculate the percent inhibition and determine the IC50 value.
-
CFA-Induced Inflammatory Pain Model in Rats
This model is widely used to assess the efficacy of analgesic compounds in a setting of persistent inflammatory pain.[18][24]
-
Principle: Intraplantar injection of Complete Freund's Adjuvant (CFA) induces a localized and sustained inflammatory response, characterized by paw edema, hyperalgesia, and allodynia.
-
Procedure:
-
Induction: Anesthetize adult male Sprague-Dawley rats. Inject 100-150 µL of CFA (1 mg/mL) into the plantar surface of one hind paw.
-
Behavioral Testing:
-
Mechanical Allodynia (von Frey Test): At various time points post-CFA injection, place the rats in individual chambers on an elevated mesh floor. Apply calibrated von Frey filaments with increasing bending force to the plantar surface of the inflamed paw until a withdrawal response is observed. The paw withdrawal threshold (PWT) is determined.[1][2]
-
Thermal Hyperalgesia (Hargreaves Test): Place the rats in individual chambers on a glass plate. A radiant heat source is focused on the plantar surface of the inflamed paw. The time taken for the rat to withdraw its paw (paw withdrawal latency, PWL) is recorded.[8][19][25]
-
-
Drug Administration: Administer the test compound (e.g., PF-04457845) orally or via intraperitoneal injection at a specific time before or after CFA injection.
-
Data Analysis: Compare the PWT and PWL between vehicle- and drug-treated groups to assess the analgesic effect.
-
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats
The SNL model is a robust and widely used model to study neuropathic pain resulting from peripheral nerve injury.[1][26]
-
Principle: Tight ligation of the L5 and/or L6 spinal nerves results in nerve damage and the development of chronic mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw.
-
Procedure:
-
Surgery: Anesthetize adult male Sprague-Dawley rats. Expose the L5 and L6 spinal nerves and tightly ligate them with silk sutures.
-
Behavioral Testing: Similar to the CFA model, assess mechanical allodynia (von Frey test) and thermal hyperalgesia (Hargreaves test) at various time points post-surgery.
-
Drug Administration: Administer the test compound (e.g., JNJ-42165279) at a specific time point after the development of neuropathic pain behaviors.
-
Data Analysis: Evaluate the ability of the compound to reverse the established allodynia and hyperalgesia.
-
Discussion and Future Directions
The data presented in this guide highlight the distinct profiles of this compound and various FAAH inhibitors in the context of pain research.
FAAH inhibitors have consistently demonstrated efficacy in a range of preclinical pain models. However, the clinical failure of some candidates, such as PF-04457845 for osteoarthritis pain, and the tragic outcome of the BIA 10-2474 trial underscore the complexities of translating these findings to humans. The reasons for this disconnect may include species differences in endocannabinoid tone, off-target effects, or the specific pain etiology being studied. Further research into peripherally restricted FAAH inhibitors or those with different kinetic profiles may offer improved therapeutic windows. JZP327A, as a potent FAAH inhibitor, warrants further investigation in a broader range of preclinical pain models to fully characterize its potential.
This compound , as a selective ABHD6 inhibitor , represents a novel approach to modulating the endocannabinoid system for analgesia. By targeting the degradation of 2-AG, it may offer a different pharmacological profile compared to FAAH inhibitors. Given the abundance and significant role of 2-AG in synaptic plasticity and pain signaling, inhibiting its degradation is a compelling strategy. However, there is a clear need for direct preclinical studies of this compound in established inflammatory and neuropathic pain models to validate its analgesic potential and to understand its efficacy relative to FAAH inhibitors.
Future research should focus on:
-
Direct head-to-head preclinical comparisons of selective ABHD6 inhibitors like this compound with FAAH inhibitors in multiple pain models.
-
Elucidating the specific contributions of AEA and 2-AG to different pain states to better inform target selection.
-
Investigating the safety profiles of novel endocannabinoid system modulators with a focus on potential on- and off-target effects.
-
Exploring the potential for dual-target inhibitors or combination therapies to achieve synergistic analgesic effects.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Mechanical allodynia (von Frey hair test) [bio-protocol.org]
- 3. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The serine hydrolases MAGL, ABHD6 and ABHD12 as guardians of 2-arachidonoylglycerol signalling through cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mmpc.org [mmpc.org]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. thejeshgn.com [thejeshgn.com]
- 10. Design and Synthesis of Highly Potent and Specific ABHD6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Activity of FAAH-Inhibitor JZP327A in an Experimental Rat Model of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. colourcontrast.cc [colourcontrast.cc]
- 14. Fatty acid amide hydrolase activity in the dorsal periaqueductal gray attenuates neuropathic pain and associated dysautonomia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Node Attributes | Graphviz [graphviz.org]
- 16. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 18. biomed-easy.com [biomed-easy.com]
- 19. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
- 20. medchemexpress.com [medchemexpress.com]
- 21. color | Graphviz [graphviz.org]
- 22. unix.stackexchange.com [unix.stackexchange.com]
- 23. researchgate.net [researchgate.net]
- 24. en.bio-protocol.org [en.bio-protocol.org]
- 25. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 26. Analgesic Effects of Fatty Acid Amide Hydrolase Inhibition in a Rat Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
JZP-430: A Potent and Irreversible Inhibitor of ABHD6 for Research Applications
A Comparative Analysis of JZP-430 for Researchers in Drug Discovery and Development
Performance Comparison of ABHD6 Inhibitors
This compound demonstrates high potency and selectivity for ABHD6. The following table summarizes the in vitro potency of this compound in comparison to other frequently used ABHD6 inhibitors.
| Compound | Target | IC50 (nM) | Notes |
| This compound | ABHD6 | 44 | A potent, highly selective, and irreversible inhibitor with ~230-fold selectivity over FAAH and LAL.[1] It belongs to the 1,2,5-thiadiazole (B1195012) carbamate (B1207046) class and interacts with the enzyme through an irreversible mechanism.[2][3] |
| WWL123 | ABHD6 | 430 | A brain-penetrant inhibitor.[4] |
| WWL70 | ABHD6 | 70 | A selective ABHD6 inhibitor.[4][5] |
| KT182 | ABHD6 | <5 | An exceptionally potent and selective inhibitor.[4] |
Confirming Irreversible Inhibition: Experimental Evidence
The irreversible inhibition of ABHD6 by this compound has been confirmed through multiple experimental approaches, including dilution assays and molecular docking studies.[2][3] The primary method to quantitatively assess irreversible inhibition is through competitive activity-based protein profiling (ABPP).
Mechanism of Irreversible Inhibition
This compound, being a carbamate-based inhibitor, is proposed to act as a suicide substrate. The catalytic serine (Ser148) in the active site of ABHD6 attacks the carbonyl group of the carbamate in this compound.[2][3] This forms a stable, covalent carbamoyl-enzyme complex, rendering the enzyme inactive. This covalent modification is the basis of its irreversible inhibition.
Mechanism of this compound irreversible inhibition of ABHD6.
Experimental Protocols
To verify the irreversible inhibition of ABHD6, a competitive activity-based protein profiling (ABPP) assay is commonly employed.
Competitive Activity-Based Protein Profiling (ABPP)
This technique is used to determine the potency and selectivity of inhibitors against a specific enzyme within a complex proteome.
Objective: To determine the IC50 value of a test compound for ABHD6 and assess its selectivity against other serine hydrolases.
Materials:
-
Test inhibitors (e.g., this compound)
-
Mouse brain tissue or cells expressing ABHD6
-
Lysis buffer (e.g., Tris-HCl, pH 7.4, with protease inhibitors)
-
Broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rh, fluorophosphonate-rhodamine)
-
SDS-PAGE reagents and equipment
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation: Homogenize mouse brain tissue or cell pellets in ice-cold lysis buffer. Centrifuge to remove cellular debris and collect the supernatant containing the soluble proteome. Determine the total protein concentration.
-
Inhibitor Incubation: Pre-incubate the proteome with varying concentrations of the test inhibitor (e.g., this compound) for a specified time to allow for target engagement.
-
Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rh) to the inhibitor-treated proteome. The probe will covalently label the active site of serine hydrolases that have not been inhibited.
-
SDS-PAGE Analysis: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
Visualization and Quantification: Scan the gel using a fluorescence scanner. The intensity of the fluorescent band corresponding to ABHD6 will decrease with increasing concentrations of an effective inhibitor.
-
Data Analysis: Quantify the fluorescence intensity of the ABHD6 band for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of JZP-430, a potent and irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6), against its primary target and related enzymes. The data presented is derived from the key publication by Patel JZ, et al., "Optimization of 1,2,5-thiadiazole (B1195012) carbamates as potent and selective ABHD6 inhibitors," published in ChemMedChem in 2015.
Executive Summary
This compound is a highly potent inhibitor of human ABHD6 with an IC50 value of 44 nM.[1] Crucially, it demonstrates significant selectivity over other related serine hydrolases, including fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (B570770) (LAL).[1] Specificity testing reveals that this compound is approximately 230-fold more selective for ABHD6 over both FAAH and LAL, highlighting its potential as a specific pharmacological tool for studying the function of ABHD6.[1]
Data Presentation
The following table summarizes the quantitative data on the inhibitory potency of this compound against its primary target, hABHD6, and the related enzymes, hFAAH and hLAL.
| Enzyme Target | Inhibitor | IC50 (nM) | Selectivity Ratio (vs. hABHD6) |
| hABHD6 | This compound | 44 | 1 |
| hFAAH | This compound | ~10,120 | ~230 |
| hLAL | This compound | ~10,120 | ~230 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the Patel JZ, et al. publication.
Human ABHD6 (hABHD6) Inhibition Assay
This assay determines the potency of this compound in inhibiting the enzymatic activity of human ABHD6 expressed in HEK293 cells.
-
Enzyme Source: Lysates of HEK293 cells transiently expressing human ABHD6.
-
Substrate: p-nitrophenyl acetate (B1210297) (pNPA).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Procedure:
-
The hABHD6-containing cell lysates were pre-incubated with varying concentrations of this compound for 30 minutes at room temperature.
-
The enzymatic reaction was initiated by the addition of the substrate, p-nitrophenyl acetate.
-
The formation of the product, p-nitrophenol, was monitored spectrophotometrically by measuring the increase in absorbance at 405 nm.
-
IC50 values were calculated from the concentration-response curves.
-
Human FAAH (hFAAH) and Lysosomal Acid Lipase (hLAL) Inhibition Assays
These assays were conducted to determine the inhibitory activity of this compound against off-target enzymes.
-
Enzyme Sources:
-
hFAAH: Lysates of HEK293 cells transiently expressing human FAAH.
-
hLAL: Commercially available human lysosomal acid lipase.
-
-
Substrates:
-
hFAAH: Arachidonoyl-p-nitroanilide (APNA).
-
hLAL: 4-methylumbelliferyl oleate.
-
-
Procedure: The experimental procedures were analogous to the hABHD6 inhibition assay, with appropriate substrates and detection methods for each enzyme.
Competitive Activity-Based Protein Profiling (ABPP)
This method was employed to assess the selectivity of this compound against a broader range of serine hydrolases in a more complex biological sample.
-
Biological Sample: Mouse brain membrane proteome.
-
Probe: A fluorescently tagged broad-spectrum serine hydrolase probe.
-
Procedure:
-
Mouse brain membrane fractions were pre-incubated with varying concentrations of this compound.
-
The proteome was then treated with the fluorescent activity-based probe, which covalently labels the active site of serine hydrolases.
-
The proteins were separated by SDS-PAGE.
-
The gel was scanned for fluorescence to visualize the labeled serine hydrolases.
-
Inhibition of labeling of specific bands corresponding to different hydrolases by this compound indicates target engagement and allows for the assessment of selectivity.
-
Visualizations
The following diagrams illustrate the experimental workflow for determining the specificity of this compound.
Caption: Workflow for this compound specificity testing.
Caption: this compound's primary target and related enzymes.
References
JZP-430: A Comparative Guide to its Potency in Preclinical Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of JZP-430, a selective inhibitor of α/β-hydrolase domain 6 (ABHD6), across different preclinical species. The information presented is supported by experimental data and detailed methodologies to aid researchers in their drug development efforts.
Introduction to this compound and ABHD6
This compound is a potent, highly selective, and irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6)[1][2][3]. ABHD6 is a serine hydrolase that plays a crucial role in the endocannabinoid signaling pathway by metabolizing the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key signaling lipid that activates cannabinoid receptors CB1 and CB2[4][5]. By inhibiting ABHD6, this compound leads to an increase in 2-AG levels, thereby modulating various physiological processes, including neurotransmission and inflammation[4][5]. This mechanism of action makes ABHD6 an attractive therapeutic target for a range of disorders, including neurological and metabolic diseases[4][6][7].
Cross-Species Potency of this compound and Other ABHD6 Inhibitors
The amino acid sequence of ABHD6 is highly conserved across different mammalian species, including humans, mice, and rats. The homology between human and mouse ABHD6 is 94.1%, between human and rat is 93.8%, and between mouse and rat is 97.0%[8]. This high degree of sequence identity, particularly within the catalytic domain, suggests that the potency of selective inhibitors like this compound is likely to be comparable across these species.
While direct comparative studies of this compound across multiple species are not extensively published, its potency against human ABHD6 has been well-characterized. Furthermore, activity-based protein profiling has indicated its high selectivity within the mouse brain membrane proteome. The following table summarizes the available potency data for this compound and provides a comparison with other notable ABHD6 inhibitors.
Table 1: In Vitro Potency (IC50) of ABHD6 Inhibitors in Different Species
| Inhibitor | Human (nM) | Mouse (nM) | Rat (nM) | Notes |
| This compound | 44[1][2][3] | - | - | Highly selective and irreversible. |
| WWL70 | 85[8] | 70[6] | - | Selective ABHD6 inhibitor. |
| KT182 | - | <5 | - | Exceptionally potent and selective. |
| KT185 | - | - | - | Orally bioavailable. |
| KT203 | - | - | - | Peripherally-restricted. |
Note: A dash (-) indicates that specific data was not found in the searched literature.
Signaling Pathway of ABHD6
ABHD6 is a key regulator in the endocannabinoid system. It is a post-synaptic enzyme that hydrolyzes 2-AG, thereby controlling its availability to act on presynaptic CB1 receptors. This retrograde signaling mechanism is crucial for modulating synaptic transmission.
Experimental Protocols
The potency of this compound and other ABHD6 inhibitors is typically assessed using in vitro enzyme activity assays. The two most common methods are the Activity-Based Protein Profiling (ABPP) assay and the fluorescent activity assay.
Activity-Based Protein Profiling (ABPP)
This competitive assay is used to determine the potency and selectivity of an inhibitor in a complex biological sample, such as a brain homogenate.
Objective: To determine the IC50 value of a test compound and assess its selectivity against other serine hydrolases.
Materials:
-
Test inhibitor (e.g., this compound)
-
Tissue or cell lysate (e.g., mouse brain membrane proteome)
-
Activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh)
-
SDS-PAGE reagents and equipment
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation: Homogenize tissue or lyse cells in an appropriate buffer and isolate the desired fraction (e.g., membrane proteome) by centrifugation.
-
Inhibitor Incubation: Pre-incubate the proteome with varying concentrations of the test inhibitor for a defined period (e.g., 30 minutes at 37°C).
-
Probe Labeling: Add the activity-based probe to the inhibitor-treated proteome and incubate to allow for the covalent labeling of active serine hydrolases.
-
SDS-PAGE and Visualization: Separate the labeled proteins by SDS-PAGE and visualize the fluorescently tagged enzymes using a gel scanner.
-
Data Analysis: Quantify the fluorescence intensity of the band corresponding to ABHD6. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Fluorescent Activity Assay
This is a more direct and often higher-throughput method for measuring enzyme activity and inhibition[9][10][11][12].
Objective: To measure the rate of substrate hydrolysis by ABHD6 in the presence of an inhibitor.
Materials:
-
Recombinant human ABHD6 or cell lysates overexpressing ABHD6[9][10][11]
-
A suitable substrate (e.g., 1(3)-arachidonoyl-glycerol)
-
A coupled enzyme system to detect glycerol release (e.g., glycerol kinase, glycerol phosphate (B84403) oxidase, and horseradish peroxidase with a fluorescent probe like Amplex Red)[8][12]
-
Test inhibitor
-
Microplate reader with fluorescence detection
Procedure:
-
Reaction Setup: In a microplate, combine the assay buffer, ABHD6 enzyme source, and various concentrations of the test inhibitor.
-
Reaction Initiation: Add the substrate to initiate the enzymatic reaction.
-
Kinetic Measurement: Monitor the increase in fluorescence over time, which is proportional to the rate of glycerol production and thus ABHD6 activity.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The IC50 value is determined by plotting the reaction rate against the inhibitor concentration.
Conclusion
This compound is a potent and selective inhibitor of ABHD6. The high conservation of the ABHD6 enzyme across preclinical species suggests that this compound will exhibit similar potency in human, mouse, and rat models, making it a valuable tool for translational research. The experimental protocols described provide robust methods for assessing the potency and selectivity of this compound and other ABHD6 inhibitors, facilitating further investigation into their therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. α/β-Hydrolase Domain-Containing 6 (ABHD6)— A Multifunctional Lipid Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABHD6: its place in endocannabinoid signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of highly potent and specific ABHD6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Highly Potent and Specific ABHD6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical and pharmacological characterization of human α/β-hydrolase domain containing 6 (ABHD6) and 12 (ABHD12) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Sensitive and Versatile Fluorescent Activity Assay for ABHD6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Sensitive and Versatile Fluorescent Activity Assay for ABHD6 | Springer Nature Experiments [experiments.springernature.com]
- 12. mdpi.com [mdpi.com]
Comparative Analysis of JZP-430's Metabolic Effects: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the metabolic effects of JZP-430, a potent and selective inhibitor of α/β-hydrolase domain 6 (ABHD6). Due to the limited availability of in vivo metabolic data specifically for this compound, this guide leverages data from studies on ABHD6 inhibition by other means, such as the small molecule inhibitor WWL-70 and antisense oligonucleotides, to project the expected metabolic impact of this compound.
This compound is a potent, highly selective, and irreversible inhibitor of ABHD6 with an IC50 of 44 nM.[1] It exhibits approximately 230-fold selectivity over fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (B570770) (LAL).[1] ABHD6 is a serine hydrolase that plays a significant role in the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) and is involved in lipid metabolism.[2][3] Inhibition of ABHD6 has emerged as a promising therapeutic strategy for metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[3]
Performance Comparison with Alternatives
While direct comparative in vivo studies on the metabolic effects of this compound are not publicly available, the effects of ABHD6 inhibition have been demonstrated using other tool compounds. The following data, derived from studies using the ABHD6 inhibitor WWL-70, provides a benchmark for the anticipated metabolic effects of this compound.
Quantitative Data on Metabolic Effects of ABHD6 Inhibition
The following table summarizes the in vivo effects of the ABHD6 inhibitor WWL-70 in a diet-induced obesity mouse model. These results highlight the potential of ABHD6 inhibitors to ameliorate key aspects of the metabolic syndrome.
| Metabolic Parameter | Control (Vehicle) | ABHD6 Inhibitor (WWL-70) | Percentage Change | Reference |
| Body Weight Gain (g) | ~18 | ~12 | ~33% reduction | [2] |
| Epididymal White Adipose Tissue (eWAT) Weight (g) | ~1.5 | ~0.8 | ~47% reduction | [2] |
| Fasting Blood Glucose (mg/dL) | ~150 | ~110 | ~27% reduction | [2] |
| Plasma Insulin (B600854) (ng/mL) | ~2.5 | ~1.0 | ~60% reduction | [2] |
| Hepatic Triglycerides (mg/g liver) | ~120 | ~60 | ~50% reduction | [2] |
Note: The values presented are approximate and derived from graphical data in the cited reference. The study was conducted in mice on a high-fat diet.
Signaling Pathways
ABHD6 is strategically positioned to modulate key metabolic signaling pathways, primarily through its influence on the endocannabinoid system and lipid metabolism.
Endocannabinoid Signaling Pathway
ABHD6 is a key enzyme in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a lipid messenger that activates cannabinoid receptors (CB1 and CB2). By hydrolyzing 2-AG, ABHD6 terminates its signaling. Inhibition of ABHD6 leads to an accumulation of 2-AG, which can modulate neurotransmission, inflammation, and energy balance.[2][3][4][5][6][7]
Lipid Metabolism Pathway
ABHD6 is also involved in the hydrolysis of monoacylglycerols and other lipids, thereby influencing lipid signaling and storage. Inhibition of ABHD6 can lead to a reduction in hepatic steatosis (fatty liver) by decreasing the availability of substrates for triglyceride synthesis.[8]
Experimental Protocols
The following are generalized protocols for key experiments to assess the metabolic effects of ABHD6 inhibitors.
In Vivo Assessment of Metabolic Parameters in a Diet-Induced Obesity Model
Objective: To determine the effect of an ABHD6 inhibitor on body weight, glucose homeostasis, and hepatic steatosis in mice fed a high-fat diet.
Methodology:
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks) to induce obesity and insulin resistance.
-
Drug Administration: Mice are randomly assigned to receive daily administrations of the test compound (e.g., this compound or WWL-70, typically 10 mg/kg) or vehicle control via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Body Weight and Food Intake: Body weight and food intake are monitored regularly throughout the study.
-
Glucose and Insulin Tolerance Tests (GTT and ITT):
-
GTT: After a period of fasting, mice are administered a glucose bolus (e.g., 2 g/kg), and blood glucose levels are measured at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) to assess glucose clearance.
-
ITT: After a short fasting period, mice are injected with insulin (e.g., 0.75 U/kg), and blood glucose levels are measured to assess insulin sensitivity.
-
-
Plasma Analysis: At the end of the study, blood is collected to measure plasma levels of glucose, insulin, triglycerides, and other relevant metabolic markers.
-
Tissue Analysis: Livers are harvested, weighed, and a portion is fixed for histological analysis (e.g., H&E and Oil Red O staining) to assess steatosis. Another portion is used for the measurement of hepatic triglyceride content.
In Vitro ABHD6 Inhibition Assay
Objective: To determine the potency (IC50) of a test compound against ABHD6.
Methodology:
-
Enzyme Source: Lysates from cells overexpressing human ABHD6 (e.g., HEK293 cells) or purified recombinant ABHD6 can be used.
-
Substrate: A fluorogenic or radiolabeled substrate of ABHD6 is used (e.g., a monoacylglycerol).
-
Assay Procedure:
-
The enzyme is pre-incubated with various concentrations of the test inhibitor.
-
The substrate is added to initiate the enzymatic reaction.
-
The formation of the product is measured over time using a plate reader (for fluorescent substrates) or through scintillation counting (for radiolabeled substrates).
-
-
Data Analysis: The rate of reaction at each inhibitor concentration is calculated and plotted to determine the IC50 value.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of an ABHD6 inhibitor for metabolic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. α/β-Hydrolase Domain-Containing 6 (ABHD6)— A Multifunctional Lipid Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABHD6: its place in endocannabinoid signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The Serine Hydrolase ABHD6 is a Critical Regulator of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of JZP-430 in Disease Models: A Comparative Analysis
JZP-430, a potent and highly selective irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6), has emerged as a promising therapeutic candidate for a range of metabolic and neurological disorders.[1][2][3] While direct experimental data on this compound in specific disease models remains limited in the public domain, this guide synthesizes the available information on its mechanism of action and the broader therapeutic potential of ABHD6 inhibition, drawing comparisons with other experimental compounds targeting the same pathway.
ABHD6 is a critical enzyme in the endocannabinoid system, primarily responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key signaling lipid.[2][4] By inhibiting ABHD6, this compound is designed to increase the levels of 2-AG, thereby modulating various physiological processes, including neurotransmission, inflammation, and metabolism.[2] this compound exhibits a half-maximal inhibitory concentration (IC50) of 44 nM for ABHD6, with a significant ~230-fold selectivity over other related enzymes such as fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (B570770) (LAL), highlighting its specificity.[1]
Mechanism of Action: The ABHD6 Signaling Pathway
The therapeutic rationale for inhibiting ABHD6 stems from its role in regulating 2-AG signaling. The following diagram illustrates the simplified signaling pathway affected by this compound.
Therapeutic Potential in Disease Models
While specific in vivo or in vitro studies detailing the efficacy of this compound are not yet publicly available, research on other ABHD6 inhibitors provides a strong rationale for its therapeutic potential in several key disease areas.
Metabolic Disorders
-
Obesity and Type 2 Diabetes: Studies have shown that the inhibition of ABHD6 can protect against diet-induced obesity, improve glucose tolerance, and enhance insulin (B600854) secretion. This suggests a potential role for this compound in the management of metabolic syndrome.
Neurological and Neuropsychiatric Disorders
-
Epilepsy: Preclinical studies with other ABHD6 inhibitors have demonstrated anti-convulsant effects, suggesting that by modulating endocannabinoid signaling in the brain, this compound could offer a novel approach to seizure control.
-
Neuropathic Pain and Inflammation: ABHD6 inhibition has been shown to reduce inflammation and alleviate neuropathic pain in animal models. This indicates that this compound could be a potential therapeutic for chronic pain conditions with a neuro-inflammatory component.
-
Multiple Sclerosis: The anti-inflammatory properties of ABHD6 inhibitors have been explored in models of multiple sclerosis, where they have shown the potential to ameliorate disease severity.
Comparison with Alternative ABHD6 Inhibitors
This compound is one of several molecules developed to target ABHD6. A direct comparison of performance data is challenging due to the lack of published studies on this compound. However, a comparative summary of key characteristics based on available information is presented below.
| Compound | IC50 for ABHD6 | Selectivity | Known In Vivo Activity |
| This compound | 44 nM[1] | ~230-fold over FAAH and LAL[1] | Data not publicly available |
| WWL70 | Not specified | Selective | Anti-inflammatory effects in mouse models |
| WWL123 | Not specified | Selective | Anti-convulsant effects in mouse models |
| KT182 | <5 nM (in cells) | High | Systemic ABHD6 inhibition in mice[4] |
| KT185 | Not specified | High | Orally bioavailable with in vivo activity in mice[4][5] |
Experimental Protocols
As no specific experimental studies for this compound are available, this section outlines a general experimental workflow that could be employed to validate its therapeutic potential in a preclinical model of neuropathic pain.
Methodology for Chronic Constriction Injury (CCI) Model:
-
Anesthesia: Anesthetize adult male Sprague-Dawley rats with isoflurane.
-
Surgical Procedure: Expose the right sciatic nerve and place four loose chromic gut ligatures around it.
-
Closure: Suture the muscle and skin layers.
-
Post-operative Care: Administer analgesics and monitor for recovery.
Methodology for Von Frey Test:
-
Acclimation: Place animals in individual Plexiglas chambers on a wire mesh floor and allow them to acclimate for 30 minutes.
-
Stimulation: Apply a series of calibrated von Frey filaments to the plantar surface of the hind paw.
-
Response: Record the filament force that elicits a paw withdrawal response.
Conclusion
This compound represents a promising, highly selective tool for the therapeutic targeting of ABHD6. Based on the preclinical validation of other ABHD6 inhibitors, this compound holds significant potential for the treatment of various metabolic and neurological disorders. However, the publication of in vivo and in vitro studies with this compound is critically needed to substantiate its therapeutic efficacy and safety profile. Further research will be essential to translate the potential of this compound into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Optimization of Piperidyl-1,2,3-Triazole Ureas as Potent, Selective, and In Vivo-Active Inhibitors of Alpha/Beta-Hydrolase Domain Containing 6 (ABHD6) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and optimization of piperidyl-1,2,3-triazole ureas as potent, selective, and in vivo-active inhibitors of α/β-hydrolase domain containing 6 (ABHD6) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Novel Compound JZP-430: A Procedural Guide
Absence of specific public data for JZP-430 necessitates adherence to rigorous, generalized protocols for hazardous chemical waste management. The following guidelines are based on established best practices for the handling and disposal of novel or uncharacterized research compounds.
Researchers and laboratory personnel must handle the investigational compound this compound as a potentially hazardous chemical. The lack of a specific Safety Data Sheet (SDS) requires that its disposal follow stringent institutional and regulatory guidelines to ensure personnel safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound in solid form and in solution.
I. Essential Safety and Handling Precautions
Prior to handling and disposal, all personnel must wear appropriate Personal Protective Equipment (PPE). All handling of this compound, particularly outside of a sealed container, should occur within a certified chemical fume hood to minimize inhalation exposure.
Required Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[1]
-
Skin Protection: Handle with chemical-impermeable gloves and wear impervious clothing to prevent skin contact.[1]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a full-face respirator.[1]
II. Quantitative Data for Disposal Management
The following table outlines hypothetical, yet critical, quantitative parameters for managing this compound waste. These values should be confirmed by internal safety assessments.
| Parameter | Value/Guideline | Source/Rationale |
| Maximum Accumulation Volume | < 10 Gallons | General laboratory safety guidelines to minimize stored waste.[2] |
| Acute Hazardous Waste Limit | 1 Quart (liquid) / 1 Kilogram (solid) | Standard limit for "P-list" or acutely toxic wastes.[3] |
| Container Fill Level | Do not fill past the shoulder | To prevent overfilling and potential spills.[2] |
| Waste Holding Time | Up to 12 months (if limits not exceeded) | Standard accumulation timeframe before mandatory disposal.[3] |
III. Step-by-Step Disposal Procedures
The primary method for disposal is to transfer the waste to a licensed professional waste disposal service or an approved waste disposal plant.[1] Do not dispose of with household waste.
-
Waste Determination & Segregation:
-
A "waste determination" must be performed to see if the waste is regulated under the Resource Conservation and Recovery Act (RCRA).[4] This can be based on knowledge of the waste composition.[4]
-
Segregate this compound waste from non-hazardous trash.[5] Do not mix with incompatible wastes.[2] Halogenated solvent wastes should be kept separate from non-halogenated solvent wastes.[6]
-
-
Containerization:
-
Labeling:
-
Storage Pending Disposal:
-
Arranging for Disposal:
IV. Experimental Protocol: Spill Cleanup
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.[7]
-
Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel.[7] For large or unmanageable spills, contact your institution's emergency response team.[7]
-
Cleanup:
-
For Dry Spills: Gently sweep or scoop the material to avoid creating dust. Place the collected material into a sealed, labeled container for disposal.[7]
-
For Wet Spills: Use an absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.[7] Carefully collect the absorbed material and place it in a sealed, labeled container.[7]
-
-
Decontamination: Wash the spill area thoroughly with soap and large amounts of water.[7]
-
Disposal: The spilled chemical and the materials used for cleanup must be disposed of as hazardous waste.[6]
V. Visualized Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Handling Protocols for JZP-430: A Precautionary Approach
Disclaimer: A specific Material Safety Data Sheet (MSDS) for a compound designated "JZP-430" is not publicly available. This indicates that this compound may be a novel research compound, a proprietary substance, or an internal code. In the absence of specific toxicity and handling data, this document provides essential safety and logistical guidance based on the precautionary principle. Researchers, scientists, and drug development professionals must treat this compound as a potentially potent and hazardous substance and apply the highest level of safety precautions. The following protocols should be used to supplement a thorough, site-specific risk assessment and in conjunction with your institution's chemical hygiene plan.
Guiding Principle: The Precautionary Approach
When the toxicological properties of a substance are unknown, it is crucial to handle it as if it were highly potent. This approach, known as the precautionary principle, minimizes the risk of exposure and ensures the safety of all laboratory personnel. All handling procedures, personal protective equipment selection, and disposal methods must be based on the assumption of high toxicity, including potential carcinogenicity, mutagenicity, or reproductive toxicity.
Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate PPE is the last line of defense against chemical exposure and is critical for minimizing risk. The level of PPE should be determined by a comprehensive risk assessment that considers the quantity of the compound, its physical form (e.g., powder, liquid), and the specific laboratory procedure. The following table summarizes the recommended PPE for various laboratory activities involving a potent compound of unknown toxicity.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or a full-face respirator with appropriate cartridges. - Disposable, solid-front lab coat with tight-fitting cuffs. - Double-gloving (e.g., nitrile or neoprene). - Disposable sleeves. | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination. |
| Solution Preparation | - Certified chemical fume hood or other ventilated enclosure. - Lab coat. - Chemical splash goggles. - Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. |
| In-vitro / In-vivo Studies | - Lab coat. - Safety glasses with side shields. - Chemical-resistant gloves. | Lower concentration of the compound reduces risk, but standard laboratory precautions are still necessary to prevent contact. |
| Spill Cleanup | - PPE as required for the initial handling of the substance's physical form. - A minimum of a fit-tested N95 respirator should be used for solids. | Protects personnel from exposure during cleanup of potentially high concentrations of the compound. |
Experimental Protocols: Safe Handling and Disposal
A clear, step-by-step plan for the entire workflow, from preparation to disposal, is crucial for minimizing risk.
General Handling Workflow
The following diagram outlines the logical workflow for safely handling a potent research compound like this compound.
Caption: General workflow for the safe handling of a potent research compound.
Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a certified chemical fume hood or other containment device is functioning correctly.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (e.g., glassware, spatulas, balances) and reagents.
-
Ensure a spill kit appropriate for the quantity of this compound being handled is readily accessible.
-
-
Donning PPE:
-
Put on PPE in the correct order, typically starting with shoe covers, then the lab coat, followed by respiratory protection, eye protection, and finally gloves (with the outer glove cuff pulled over the lab coat sleeve).
-
-
Handling this compound:
-
Perform all manipulations, including weighing and solution preparation, within the containment device to minimize the risk of aerosol generation.
-
Use disposable equipment whenever possible to reduce the need for cleaning and decontamination.
-
Handle the compound gently to avoid creating dust.
-
-
Decontamination:
-
After handling, decontaminate all non-disposable equipment and the work surface with an appropriate solvent or cleaning agent. Consult with your institution's Environmental Health and Safety (EHS) department for guidance on suitable deactivating agents.
-
-
Doffing PPE:
-
Remove PPE carefully to avoid self-contamination. The general order is to remove the outer gloves first, followed by the lab coat and sleeves, inner gloves, eye and respiratory protection, and finally shoe covers. Dispose of all disposable PPE as hazardous waste.
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste. Do not dispose of any materials in the regular trash or down the drain.
| Waste Type | Disposal Plan | Rationale |
| Unused/Expired Compound | - Collect in a clearly labeled, sealed container. - Dispose of through a certified hazardous waste vendor. | Ensures the container is compatible with the chemical and prevents environmental release. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container. - Label as "Hazardous Waste" with the name of the compound. | Minimizes handling of contaminated items. Do not overfill waste containers. |
| Contaminated PPE (e.g., gloves, lab coat) | - Doff PPE carefully to avoid self-contamination. - Place in a sealed bag or container labeled as hazardous waste. | Assumes all disposable items that have come into contact with the compound are contaminated. |
| Aqueous Waste | - Collect in a sealed, labeled container. - Dispose of through your institution's hazardous waste program. | Prevents the introduction of active pharmaceutical ingredients into the water system. |
High-temperature incineration is the preferred disposal method for many pharmaceutical compounds.[1] Always follow the specific procedures outlined by your institution's EHS department for hazardous waste pickup and disposal.
Mandatory Visualization: Risk Assessment Workflow
A thorough risk assessment is mandatory before handling any compound with unknown hazards.[2] This process involves evaluating potential exposures and implementing appropriate controls.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
